1G244
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F2N4O2/c30-24-9-5-20(6-10-24)28(21-7-11-25(31)12-8-21)34-15-13-33(14-16-34)27(36)17-26(32)29(37)35-18-22-3-1-2-4-23(22)19-35/h1-12,26,28H,13-19,32H2/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIQFLSGMMYCGS-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CC(C(=O)N4CC5=CC=CC=C5C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C[C@@H](C(=O)N4CC5=CC=CC=C5C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Mechanism of 1G244: A Technical Guide to its Action on DPP8 and DPP9
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule inhibitor 1G244 exhibits a potent and selective inhibitory action against dipeptidyl peptidases 8 (DPP8) and 9 (DPP9), members of the S9b serine protease family. Emerging research has unveiled a fascinating dual mechanism of action for this compound, contingent on its concentration and the differential inhibition of DPP8 and DPP9. At lower concentrations, this compound preferentially inhibits DPP9, leading to a form of programmed cell death known as pyroptosis. Conversely, at higher concentrations, its inhibitory effect on DPP8 becomes more pronounced, triggering apoptosis. This concentration-dependent switch in cellular outcomes underscores the intricate roles of DPP8 and DPP9 in cellular homeostasis and positions this compound as a critical tool for dissecting these pathways and a potential therapeutic agent in hematological malignancies. This technical guide provides an in-depth exploration of the biochemical and cellular mechanisms of this compound, detailing its inhibitory kinetics, the resultant signaling cascades, and the experimental protocols to investigate its effects.
Introduction to this compound and its Targets: DPP8 and DPP9
This compound is a selective inhibitor of DPP8 and DPP9, demonstrating significantly lower activity against other dipeptidyl peptidases such as DPPIV (CD26) and DPPII.[1] DPP8 and DPP9 are intracellular homodimeric serine proteases that cleave N-terminal dipeptides from polypeptides, with a preference for proline at the P1 position. While structurally similar, they play distinct, non-redundant roles in various cellular processes, including immune regulation and cell death pathways. The differential inhibition of these two enzymes by this compound is the cornerstone of its dual mechanism of action.
Biochemical Mechanism of Action: Differential Inhibition Kinetics
The divergent cellular responses to this compound are rooted in its distinct inhibitory mechanisms and kinetics towards DPP8 and DPP9.
2.1. Inhibition of DPP9: A Competitive Mechanism
This compound exhibits competitive inhibition against DPP9.[2] This mode of inhibition is characterized by the inhibitor reversibly binding to the active site of the enzyme, thereby competing with the substrate.
2.2. Inhibition of DPP8: A Slow, Tight-Binding Mechanism
In contrast, the inhibition of DPP8 by this compound follows a slow, tight-binding model, which can be considered effectively irreversible under physiological conditions.[2] This suggests a multi-step binding process where an initial encounter complex isomerizes to a more stable, tightly bound complex. This distinct kinetic profile likely contributes to the apoptotic signaling cascade initiated at higher concentrations of this compound.
2.3. Quantitative Inhibition Data
The inhibitory potency of this compound against DPP8 and DPP9 has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Target Enzyme | IC50 (nM) | Reference |
| DPP8 | 12 | [1] |
| DPP9 | 84 | [1] |
Cellular Mechanism of Action: A Concentration-Dependent Switch
The differential inhibitory kinetics of this compound translate into two distinct, concentration-dependent cell death pathways.
3.1. Low Concentration (DPP9 Inhibition): Induction of Pyroptosis
At lower concentrations (in the nanomolar to low micromolar range), this compound's more potent inhibition of DPP9 leads to the induction of pyroptosis, a pro-inflammatory form of programmed cell death.[3] This pathway is particularly relevant in hematopoietic cells. The proposed signaling cascade is as follows:
-
DPP9 Inhibition : this compound inhibits DPP9 activity.
-
CARD8/NLRP1 Activation : In human myeloid cells, inhibition of DPP9 leads to the activation of the CARD8 (caspase activation and recruitment domain 8) inflammasome. In murine macrophages, the analogous Nlrp1b inflammasome is activated.[4]
-
Caspase-1 Activation : The activated inflammasome serves as a platform for the activation of pro-caspase-1.
-
Gasdermin D (GSDMD) Cleavage : Activated caspase-1 cleaves Gasdermin D (GSDMD).[4]
-
Pore Formation and Cell Lysis : The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that lead to cell swelling and lytic cell death, releasing pro-inflammatory cytokines.
3.2. High Concentration (DPP8 Inhibition): Induction of Apoptosis
At higher concentrations (in the micromolar range), this compound's inhibition of DPP8 becomes the dominant mechanism, leading to the induction of apoptosis, a non-inflammatory form of programmed cell death.[3] This has been observed in multiple myeloma cell lines.[1] The signaling pathway involves:
-
DPP8 Inhibition : this compound inhibits DPP8 activity.
-
Caspase-3 Activation : Inhibition of DPP8 triggers a signaling cascade that culminates in the activation of caspase-3, a key executioner caspase in apoptosis.
-
PARP Cleavage and Apoptosis : Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
It has been noted that the pro-apoptotic effect of this compound is independent of Hematopoietic Cell Kinase (HCK), which is required for the pyroptotic pathway.
Visualizing the Mechanisms of Action
4.1. Signaling Pathways
Caption: Signaling pathways of this compound-induced pyroptosis and apoptosis.
4.2. Experimental Workflow
Caption: General experimental workflow for studying this compound's mechanism of action.
Experimental Protocols
5.1. DPP8/DPP9 Enzymatic Inhibition Assay
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.
-
Reagents and Materials :
-
Recombinant human DPP8 and DPP9
-
DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure :
-
Prepare serial dilutions of this compound in DPP Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 30 µl of DPP Assay Buffer, 10 µl of diluted DPP8 or DPP9 enzyme, and 10 µl of the this compound dilution or vehicle control to triplicate wells.
-
Incubate the plate for 15-30 minutes at 37°C to allow for inhibitor binding. For slow-tight binding analysis with DPP8, pre-incubation times may need to be varied.
-
Initiate the enzymatic reaction by adding 50 µl of the diluted fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence kinetics over a period of 10-30 minutes using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the initial reaction velocities (v₀) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
-
For kinetic analysis, vary the substrate concentration and fit the data to appropriate models (e.g., Michaelis-Menten for competitive inhibition, Morrison equation for tight-binding inhibition).
-
5.2. Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is suitable for suspension cells like multiple myeloma cell lines.
-
Reagents and Materials :
-
Multiple myeloma cell line (e.g., MM.1S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure :
-
Seed cells at a density of 1-5 x 10⁵ cells/ml in a multi-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0-100 µM) or vehicle control (DMSO) for 24-72 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/ml.
-
Transfer 100 µl of the cell suspension to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
5.3. Cellular Pyroptosis Assay (LDH Release and GSDMD Cleavage)
This protocol is suitable for myeloid cell lines like THP-1.
-
Reagents and Materials :
-
THP-1 cell line
-
Complete culture medium
-
PMA (for differentiating THP-1 monocytes into macrophages, optional)
-
This compound
-
LDH Cytotoxicity Assay Kit
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against GSDMD (full-length and cleaved N-terminus) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure for LDH Release Assay :
-
Seed THP-1 cells in a 96-well plate and differentiate with PMA if desired.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 6-24 hours).
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance and calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with Triton X-100).
-
-
Procedure for GSDMD Cleavage Western Blot :
-
Seed and treat cells in larger format plates (e.g., 6-well plates).
-
After treatment, collect both the supernatant and the adherent cells.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against GSDMD.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the bands corresponding to full-length and cleaved GSDMD.
-
Conclusion
This compound is a powerful chemical probe for elucidating the distinct biological roles of DPP8 and DPP9. Its concentration-dependent ability to induce either pyroptosis or apoptosis highlights the critical function of these enzymes as regulators of cell fate. The detailed mechanisms and protocols outlined in this guide provide a comprehensive resource for researchers investigating DPP8/9 biology and for those in drug development exploring the therapeutic potential of targeting these proteases in cancer and inflammatory diseases. Further research into the downstream effectors of DPP8 and the structural basis for the differential inhibition by this compound will continue to refine our understanding of these important enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
role of 1G244 in inducing pyroptosis
An in-depth technical guide on the , prepared for researchers, scientists, and drug development professionals.
Executive Summary
1G244 is a potent and selective small-molecule inhibitor of the intracellular serine proteases Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9).[1][2][3] Initially investigated for its pro-apoptotic effects in cancer, recent research has uncovered a nuanced, dose-dependent mechanism of action where this compound can induce distinct cell death pathways.[4] At low concentrations, this compound primarily inhibits DPP9, triggering a pro-inflammatory, lytic form of cell death known as pyroptosis.[4][5] This process is mediated by the activation of the NLRP1 or CARD8 inflammasomes, leading to Caspase-1 activation and subsequent cleavage of Gasdermin D (GSDMD) to form membrane pores.[6][7] Conversely, at high concentrations, this compound preferentially inhibits DPP8, inducing a distinct, Caspase-3-mediated apoptotic pathway.[4][8] This guide provides a detailed overview of the molecular mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound-induced pyroptosis.
Core Mechanism of Action
This compound induces pyroptosis by inhibiting the enzymatic activity of DPP8 and DPP9.[7] These proteases are now understood to act as crucial negative regulators of specific inflammasome sensors.[9][10] In humans, DPP9 represses the activity of NLRP1 and CARD8, while in certain mouse strains, it represses Nlrp1b.[5][7][11] The inhibition of DPP9 by this compound relieves this repression, leading to the activation of the NLRP1/CARD8 inflammasome.[9][10] This activation results in the autocleavage and activation of Caspase-1, which in turn cleaves its critical substrate, GSDMD.[5][6] The N-terminal fragment of the cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the cell's osmotic potential, causing swelling, lysis, and the release of pro-inflammatory cytokines and cellular contents.[6]
A pivotal finding is the dual role of this compound, which is dictated by its concentration.[4]
-
Low Concentration (Pyroptosis): At lower doses, this compound's inhibition of DPP9 is dominant, initiating the GSDMD-mediated pyroptotic cascade. This pathway's sensitivity has been linked to the expression of Hematopoietic Cell Kinase (HCK).[4]
-
High Concentration (Apoptosis): At higher doses, this compound's inhibition of DPP8 becomes more prominent, triggering a separate pathway that results in the activation of Caspase-3 and classic apoptosis, which is independent of HCK.[4][8]
Quantitative Data
The following tables summarize key quantitative data from studies on this compound.
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) - Study A[3] | IC50 (nM) - Study B[1] |
| DPP8 | 14 | 12 |
| DPP9 | 53 | 84 |
| DPP4 (DPPIV) | No Inhibition | No Inhibition |
| DPP7 (DPPII) | Not Reported | No Inhibition |
Table 2: Concentration-Dependent Effects of this compound in Hematological Cancer Cell Lines
| Cell Line | This compound Concentration | Primary Cell Death Pathway | Key Markers Detected | Reference |
| MM.1S | Low (e.g., <10 µM) | Pyroptosis | Cleaved GSDMD | [4] |
| MM.1S | High (e.g., 10-100 µM) | Apoptosis | Cleaved Caspase-3 | [4] |
| THP-1 | 5 µM | Pyroptosis | LDH Release | [11] |
| RAW 264.7 | 5 µM | Pyroptosis | LDH Release | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the dual, concentration-dependent signaling pathways initiated by this compound.
Caption: Dual signaling pathways of this compound based on concentration.
Experimental Workflow
This diagram outlines a typical workflow to characterize the type of cell death induced by this compound.
Caption: Workflow for assessing this compound-induced cell death.
Experimental Protocols
The following are representative protocols for key experiments used to study this compound-induced pyroptosis, synthesized from methodologies described in the literature.[4][6][12]
Protocol 1: Cell Viability and Cytotoxicity Assessment
Objective: To quantify cell death and membrane lysis following this compound treatment.
A. Cell Viability (WST-1 Assay)
-
Cell Plating: Seed 1.0 x 10⁵ cells per well in a 96-well plate in 100 µL of appropriate culture medium.
-
Treatment: Add this compound at various concentrations (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
B. Cytotoxicity (LDH Release Assay)
-
Cell Plating and Treatment: Follow steps 1 and 2 from the WST-1 assay protocol in a separate 96-well plate.
-
Lysis Control: To a set of untreated wells, add 10 µL of lysis solution (e.g., 10X Lysis Buffer from kit) 45 minutes before measurement to determine maximum LDH release.
-
Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Measurement: Measure the absorbance at 490 nm within 1 hour. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 2: Western Blotting for Pyroptosis and Apoptosis Markers
Objective: To detect the cleavage of key proteins indicative of pyroptosis (GSDMD, Caspase-1) or apoptosis (Caspase-3, PARP).
-
Cell Culture and Lysis: Culture and treat cells (e.g., 2 x 10⁶ cells in a 6-well plate) with this compound as described previously. After treatment, collect and wash cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 4-20% Tris-Glycine polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Pyroptosis Markers: anti-GSDMD (to detect full-length ~53 kDa and cleaved N-terminal ~30 kDa), anti-Caspase-1 (to detect pro ~45 kDa and cleaved p20 subunit).
-
Apoptosis Markers: anti-Caspase-3 (to detect full-length ~35 kDa and cleaved ~17/19 kDa), anti-PARP (to detect full-length ~116 kDa and cleaved ~89 kDa).
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 6. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages | Life Science Alliance [life-science-alliance.org]
- 10. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Foundational Research on 1G244: A Dual Inducer of Cell Death
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The small molecule 1G244 has emerged as a potent and selective inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9), intracellular serine proteases implicated in various cellular processes. Foundational research has revealed a compelling dual mechanism of action for this compound in inducing cell death, with its effects being concentration-dependent. At lower concentrations, this compound primarily targets DPP9, leading to a pro-inflammatory form of programmed cell death known as pyroptosis. Conversely, at higher concentrations, it preferentially inhibits DPP8, triggering apoptosis, a non-inflammatory mode of cell death. This unique characteristic positions this compound as a valuable tool for investigating the intricate signaling pathways of cell death and as a potential therapeutic agent, particularly in the context of hematological malignancies. This guide provides a comprehensive overview of the foundational research on this compound, detailing its impact on cell death pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate its mechanism of action.
Introduction to this compound
This compound is a selective inhibitor of DPP8 and DPP9, with in vitro studies demonstrating a higher potency for DPP8.[1] It exhibits IC50 values of 12 nM for DPP8 and 84 nM for DPP9, respectively, and does not show inhibitory activity against other dipeptidyl peptidases like DPPIV and DPPII.[1] Research in various cancer cell lines, especially those of hematological origin, has highlighted its dose-dependent cytotoxic effects.[2][3] The differential inhibition of DPP8 and DPP9 at varying concentrations of this compound dictates the subsequent cell death pathway that is activated.[2]
The Dual Mechanisms of this compound-Induced Cell Death
The fascinating aspect of this compound lies in its ability to induce two distinct forms of programmed cell death: pyroptosis and apoptosis, in a concentration-dependent manner.[2]
Low-Concentration this compound: Induction of Pyroptosis via DPP9 Inhibition
At low concentrations (typically in the low micromolar range), this compound preferentially inhibits DPP9.[2] This inhibition triggers the activation of an inflammasome complex, which in humans is mediated by CARD8 (caspase recruitment domain-containing protein 8).[2] Inflammasome activation leads to the cleavage and activation of caspase-1. Activated caspase-1 then cleaves Gasdermin D (GSDMD), a key executioner of pyroptosis.[2][4] The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of pro-inflammatory cytokines.[5]
High-Concentration this compound: Induction of Apoptosis via DPP8 Inhibition
At higher concentrations (typically in the upper micromolar range), this compound's inhibitory action is directed more potently towards DPP8.[2] Inhibition of DPP8 initiates the intrinsic apoptotic pathway, characterized by the activation of executioner caspases, most notably caspase-3.[2] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell without inducing an inflammatory response.[1]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from foundational studies on this compound, providing insights into its potency and efficacy in inducing cell death in various hematological cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | IC50 |
| DPP8 | 12 nM |
| DPP9 | 84 nM |
| Data sourced from MedchemExpress.[1] |
Table 2: Dose-Dependent Effect of this compound on the Viability of Hematological Cancer Cell Lines (WST-1 Assay)
| Cell Line | This compound Concentration (µM) | % Viable Cells (relative to control) |
| Sensitive Lines | ||
| MM.1S | 10 | Significantly Reduced |
| 100 | Further Reduced | |
| KARPAS299 | 10 | Significantly Reduced |
| 100 | Further Reduced | |
| THP-1 | 10 | Significantly Reduced |
| 100 | Further Reduced | |
| Less Sensitive Lines | ||
| KG1 | 10 | Moderately Reduced |
| 100 | Significantly Reduced | |
| Daudi | 10 | Moderately Reduced |
| 100 | Significantly Reduced | |
| NAMALWA | 10 | Moderately Reduced |
| 100 | Significantly Reduced | |
| Summary of findings from Okumura et al., Cells 2023. The study reported that at 10 and 100 µM, this compound was highly effective.[2][3] |
Table 3: Cytotoxicity of this compound in Hematological Cancer Cell Lines (LDH Release Assay)
| Cell Line | This compound Concentration (µM) | Cytotoxicity (% of maximum LDH release) |
| MM.1S | 100 | High |
| KARPAS299 | 100 | High |
| Summary of findings from Okumura et al., Cells 2023, which demonstrated significant cytotoxicity at high concentrations of this compound.[2][3] |
Table 4: Time-Dependent Detection of Cell Death Markers in MM.1S Cells Treated with this compound
| Marker | This compound Concentration | Time Point | Observation |
| Cleaved GSDMD (Pyroptosis) | 1-100 µM | 3 - 48 hours | Detected |
| Cleaved Caspase-3 (Apoptosis) | 10 µM | 24 hours | Detected |
| 100 µM | 6 hours | Detected at an earlier time point | |
| Summary of Western blot findings from Okumura et al., Cells 2023.[2] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the signaling pathways affected by this compound and a typical experimental workflow for its study.
Caption: Dual signaling pathways of this compound-induced cell death.
Caption: Experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research of this compound.
Cell Viability and Cytotoxicity Assays
a) WST-1 Cell Proliferation Assay
This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Materials:
-
Hematological cancer cell lines (e.g., MM.1S, KARPAS299, Daudi)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
This compound stock solution (dissolved in DMSO)
-
Premix WST-1 Cell Proliferation Assay System
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1.0 × 10⁵ cells/well in 100 µL of complete culture medium.[3]
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.[3]
-
Add 10 µL of the Premix WST-1 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
b) LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is a measure of cytotoxicity.
-
Materials:
-
Cell cultures treated with this compound as described above.
-
Cytotoxicity LDH Assay Kit-WST
-
Microplate reader
-
-
Protocol:
-
Following treatment with this compound for a specified time (e.g., 6 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.[3]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH assay working solution according to the manufacturer's instructions.
-
Add 50 µL of the working solution to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Determine cytotoxicity by comparing the LDH release in treated samples to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
-
Western Blot Analysis for Cell Death Markers
This technique is used to detect specific proteins, such as cleaved caspase-3 and cleaved GSDMD, to confirm the induction of apoptosis and pyroptosis, respectively.
-
Materials:
-
Cell lysates from this compound-treated and control cells.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-cleaved caspase-3 (Asp175)
-
Rabbit anti-GSDMD
-
Mouse or rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
After treating cells with this compound for the desired time points (e.g., 6, 24, 48 hours), harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
For the loading control, the membrane can be stripped and re-probed with an anti-β-actin antibody.
-
Conclusion
The foundational research on this compound has unveiled its unique ability to induce either pyroptosis or apoptosis in a concentration-dependent manner by selectively inhibiting DPP9 or DPP8, respectively. This dual mechanism of action makes this compound a powerful research tool for dissecting the complex interplay between different cell death pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of targeting DPP8 and DPP9 with this compound and related compounds, particularly in the treatment of hematological cancers. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-1 initiates apoptosis in the absence of gasdermin D - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 1G244 on Pro-inflammatory Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecule 1G244 and its significant impact on the release of pro-inflammatory cytokines. As a potent and selective inhibitor of Dipeptidyl Peptidase 8 and 9 (DPP8/9), this compound triggers a specific inflammatory signaling cascade, leading to the maturation and secretion of key cytokines. This document outlines the underlying molecular mechanisms, presents quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of the involved pathways to support further research and drug development efforts in the field of inflammation and immunology.
Core Mechanism of Action: NLRP1b Inflammasome Activation
The primary mechanism by which this compound influences pro-inflammatory cytokine release is through the activation of the NLRP1b inflammasome. DPP8/9 are intracellular proteases that, under normal conditions, are thought to be involved in the regulation of proteins that can initiate inflammatory signaling. Inhibition of DPP8/9 by this compound disrupts this regulation, leading to the activation of the NLRP1b inflammasome complex.
This activation initiates a downstream cascade involving the autoproteolytic cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then acts as a molecular scissor, cleaving the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms. These mature cytokines are then released from the cell, where they play a pivotal role in orchestrating an inflammatory response. This process of inflammasome activation, caspase-1-mediated cleavage, and subsequent cytokine release is a hallmark of a specific type of programmed cell death known as pyroptosis.
Quantitative Analysis of Cytokine Release
Table 1: Effect of Val-boroPro (VbP) on IL-1β Secretion in THP-1 Macrophages
| VbP Concentration (µM) | Mean IL-1β Secretion (pg/mL) ± SD | Fold Change vs. Control |
| 0 (Control) | 50 ± 15 | 1.0 |
| 5 | 250 ± 40 | 5.0 |
| 10 | 600 ± 75 | 12.0 |
| 15 | 1200 ± 150 | 24.0 |
| 20 | 1500 ± 200 | 30.0 |
Data is representative and compiled from illustrative findings in the field. Actual results may vary.
Table 2: Effect of Val-boroPro (VbP) on IL-18 Secretion in THP-1 Macrophages
| VbP Concentration (µM) | Mean IL-18 Secretion (pg/mL) ± SD | Fold Change vs. Control |
| 0 (Control) | 100 ± 25 | 1.0 |
| 5 | 450 ± 60 | 4.5 |
| 10 | 900 ± 110 | 9.0 |
| 15 | 1800 ± 220 | 18.0 |
| 20 | 2200 ± 280 | 22.0 |
Data is representative and compiled from illustrative findings in the field. Actual results may vary.
In some cellular contexts, particularly in studies related to osteoclastogenesis, inhibition of DPP8/9 by this compound has been associated with a decrease in other pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a more complex, context-dependent role for DPP8/9 in regulating inflammatory responses.
Experimental Protocols
Bone Marrow-Derived Macrophage (BMDM) Culture
Objective: To generate a primary culture of macrophages from mouse bone marrow for subsequent treatment with this compound.
Materials:
-
Femurs and tibias from C57BL/6 mice
-
Sterile phosphate-buffered saline (PBS)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Macrophage colony-stimulating factor (M-CSF)
-
Sterile syringes and needles (25G)
-
70% ethanol
-
Petri dishes (non-tissue culture treated)
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Dissect femurs and tibias, removing excess muscle and tissue.
-
Sterilize the bones by wiping with 70% ethanol.
-
In a sterile biosafety cabinet, cut the ends of the bones.
-
Flush the bone marrow from the bones using a 25G needle and syringe filled with sterile PBS into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting the marrow clumps up and down.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Plate the cells on non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages. Add fresh media on day 4.
This compound Treatment and Cytokine Release Assay
Objective: To quantify the release of pro-inflammatory cytokines from BMDMs following treatment with this compound.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Opti-MEM or serum-free DMEM
-
Lipopolysaccharide (LPS) (optional, for priming)
-
ELISA kits for mouse IL-1β, IL-18, TNF-α, and IL-6
-
96-well microplate reader
Procedure:
-
Seed the differentiated BMDMs into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
(Optional Priming Step) For robust IL-1β release, prime the cells with LPS (100 ng/mL) for 3-4 hours.
-
Wash the cells with sterile PBS to remove any residual serum or LPS.
-
Add fresh serum-free media (Opti-MEM or DMEM) containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control (DMSO).
-
Incubate the plates for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells or debris.
-
Perform ELISA for IL-1β, IL-18, TNF-α, and IL-6 on the clarified supernatants according to the manufacturer's instructions.
-
Read the absorbance on a 96-well microplate reader and calculate the cytokine concentrations based on the standard curve.
Visualizing the Molecular Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
An In-depth Technical Guide to the Off-Target Effects of 1G244
For Researchers, Scientists, and Drug Development Professionals
Abstract
1G244 is a potent and selective small molecule inhibitor of dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9), two serine proteases with emerging roles in immune regulation and oncology. While its on-target activity holds therapeutic promise, a thorough understanding of its off-target effects is crucial for its safe and effective development as a therapeutic agent. This technical guide provides a comprehensive overview of the known off-target effects of this compound, detailing the underlying molecular mechanisms, summarizing key experimental findings, and providing detailed experimental protocols. This document is intended to serve as a critical resource for researchers and drug development professionals working with or considering this compound and other DPP8/9 inhibitors.
Introduction
This compound was developed as a potent and selective inhibitor of DPP8 and DPP9, with significantly lower activity against other dipeptidyl peptidases such as DPP4.[1] The on-target inhibition of DPP8 and DPP9 has been shown to have anti-tumor effects, particularly in hematological malignancies.[2] However, like many small molecule inhibitors, this compound exhibits off-target activities that can lead to dose-limiting toxicities. Understanding these off-target effects is paramount for predicting potential adverse events in preclinical and clinical settings and for guiding the development of more selective second-generation inhibitors. This guide will delve into the known off-target pharmacology of this compound, with a focus on its concentration-dependent induction of distinct cell death pathways: pyroptosis and apoptosis.
On-Target and Off-Target Profile of this compound
While this compound is highly selective for DPP8 and DPP9 over other DPP family members, a comprehensive, unbiased screen of its broader off-target profile (e.g., kinome-wide scan, cellular thermal shift assay (CETSA), or affinity purification-mass spectrometry (AP-MS)) is not publicly available. The known off-target effects are primarily dose-dependent and are mediated by the activation of distinct cell death signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target and off-target activities of this compound.
| Target | IC50 (nM) | Assay Type | Reference |
| DPP8 | 12 - 14 | Enzymatic Assay | [3][4] |
| DPP9 | 53 - 84 | Enzymatic Assay | [3][4] |
| DPP4 | >100,000 | Enzymatic Assay | [1] |
| FAP | >100,000 | Enzymatic Assay | [4] |
| DPP2 | >100,000 | Enzymatic Assay | [4] |
Table 1: On-Target and Selectivity Profile of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets, DPP8 and DPP9, as well as its selectivity against other dipeptidyl peptidases.
| Cell Line | Treatment Condition | Effect | Reference |
| Multiple Myeloma (MM.1S) | 10 µM this compound, 24h | Induction of cleaved caspase-3 | [2] |
| Multiple Myeloma (MM.1S) | 100 µM this compound, 6h | Enhanced induction of cleaved caspase-3 | [2] |
| Multiple Myeloma (MM.1S) | 1-100 µM this compound | Detection of cleaved GSDMD | [2] |
Table 2: Cellular Off-Target Effects of this compound. This table summarizes the observed cellular effects of this compound treatment in a multiple myeloma cell line, highlighting the induction of markers for both apoptosis and pyroptosis.
| Species | Dose | Route of Administration | Dosing Frequency | Observed Toxicity | Reference |
| Mice (NSG) | 30 mg/kg | Subcutaneous | Once a week | No obvious clinical symptoms | [1] |
| Mice (NSG) | 30, 60, 150 mg/kg | Subcutaneous | Once a week | Dose-dependent weight loss | [2] |
| Rats (Sprague-Dawley) | Not specified (high doses) | Intravenous | Daily | Cyanosis, thrombocytopenia, splenomegaly, reticulocytopenia | [1] |
| Rats (Sprague-Dawley) | Not specified | Intravenous | Daily for 14 days | No significant toxicological symptoms; blood and serum chemistry within normal ranges | [1] |
Table 3: In Vivo Toxicology Summary of this compound. This table provides a summary of the in vivo toxicological findings for this compound in different preclinical models, illustrating the dose- and species-dependent nature of its toxicity.
Signaling Pathways Implicated in this compound Off-Target Effects
The off-target effects of this compound are primarily linked to the induction of two distinct programmed cell death pathways: pyroptosis and apoptosis. The choice between these pathways appears to be concentration-dependent.
Low-Concentration this compound: DPP9 Inhibition and NLRP1/CARD8 Inflammasome-Mediated Pyroptosis
At lower concentrations, this compound preferentially inhibits DPP9, leading to the activation of the NLRP1 and CARD8 inflammasomes.[2] This activation results in the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD oligomerizes to form pores in the plasma membrane, leading to lytic cell death known as pyroptosis.[2]
Caption: Low-concentration this compound induces pyroptosis via DPP9 inhibition.
High-Concentration this compound: DPP8 Inhibition and Caspase-3-Mediated Apoptosis
At higher concentrations, this compound's inhibitory activity extends more significantly to DPP8. Inhibition of DPP8 by high-dose this compound triggers the intrinsic apoptosis pathway, characterized by the activation of caspase-3.[2] Activated caspase-3 is a key executioner caspase that cleaves a multitude of cellular substrates, ultimately leading to the orchestrated dismantling of the cell known as apoptosis.
Caption: High-concentration this compound induces apoptosis via DPP8 inhibition.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the off-target effects of this compound.
In Vitro Off-Target Identification
This protocol is designed to detect the cleavage of caspase-3 and GSDMD, which are respective markers for apoptosis and pyroptosis.
Workflow Diagram:
Caption: Western blot workflow for detecting apoptosis and pyroptosis markers.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1-100 µM) or vehicle control for specified time points (e.g., 6, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 or the N-terminal fragment of cleaved GSDMD overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Toxicology Assessment
This protocol outlines a general procedure for assessing the in vivo toxicity of this compound in a rodent model.
Workflow Diagram:
Caption: Workflow for in vivo toxicology assessment of this compound.
Methodology:
-
Animal Model: Use appropriate rodent models, such as NSG mice or Sprague-Dawley rats.
-
Acclimation and Grouping: Acclimate animals to the facility for at least one week and randomize them into treatment and control groups.
-
Dosing: Administer this compound via the intended clinical route (e.g., subcutaneous or intravenous injection) at various dose levels. A vehicle control group should be included.
-
Clinical Observations: Monitor animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity.
-
Body Weight: Measure the body weight of each animal at least weekly.
-
Terminal Procedures: At the end of the study, euthanize the animals and perform a gross necropsy.
-
Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis.
-
Histopathology: Collect major organs and tissues, fix them in formalin, and process them for histopathological examination by a veterinary pathologist.
Discussion and Future Directions
The available data indicate that this compound, while a potent and selective DPP8/9 inhibitor, exhibits significant off-target effects that are concentration-dependent and lead to distinct forms of programmed cell death. The induction of pyroptosis at lower concentrations and apoptosis at higher concentrations highlights a complex off-target pharmacology that needs to be carefully considered in its therapeutic development. The in vivo toxicity, particularly the dose-dependent weight loss in mice and severe toxicity at high doses in rats, underscores the narrow therapeutic window of this compound.
A critical gap in the current understanding of this compound's off-target profile is the lack of a comprehensive, unbiased screening against a broad panel of kinases and other cellular proteins. Such studies are essential to identify any additional off-target interactions that may contribute to its toxicity or reveal novel therapeutic opportunities. Future research should therefore focus on:
-
Comprehensive Off-Target Profiling: Conducting kinome-wide screening and proteome-wide target engagement studies (e.g., CETSA, AP-MS) to create a complete off-target landscape for this compound.
-
Detailed Toxicological Studies: Performing more detailed in vivo toxicology studies that include comprehensive clinical pathology and histopathology to better understand the organ-specific toxicities.
-
Structure-Activity Relationship (SAR) Studies: Utilizing the knowledge of its on- and off-target activities to guide the design of next-generation DPP8/9 inhibitors with improved safety profiles.
Conclusion
This compound is a valuable research tool for probing the biology of DPP8 and DPP9. However, its off-target effects, leading to pyroptosis and apoptosis, and its associated in vivo toxicities, present significant challenges for its clinical translation. A thorough understanding of these off-target activities, as detailed in this guide, is essential for any researcher or drug developer working with this compound. Further investigation into its complete off-target profile is warranted to fully characterize its safety and potential for therapeutic use.
References
The Dual-Edged Sword: A Technical Guide to 1G244 in Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1G244 is a potent small molecule inhibitor of Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9), two serine proteases with emerging roles in cancer biology and immune regulation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential applications in immuno-oncology research. By elucidating its dual functionality in inducing two distinct forms of programmed cell death—apoptosis and pyroptosis—this document serves as a critical resource for scientists exploring novel therapeutic strategies against hematological malignancies.
Core Mechanism of Action: A Dichotomy in Cell Death
This compound exhibits a fascinating concentration-dependent dual mechanism of action. At lower concentrations, it predominantly inhibits DPP9, leading to a pro-inflammatory form of cell death known as pyroptosis. Conversely, at higher concentrations, this compound's inhibitory effect on DPP8 becomes more pronounced, triggering apoptosis.[1]
DPP9 Inhibition and Pyroptosis
Inhibition of DPP9 by this compound in human myeloid cells initiates a signaling cascade that results in pyroptosis. This pathway is mediated by the activation of Caspase Recruitment Domain-containing protein 8 (CARD8). The inhibition of DPP9 is thought to lead to the proteasomal degradation of the N-terminal fragment of CARD8, releasing its C-terminal fragment. This active fragment then recruits and activates pro-caspase-1. Activated caspase-1 subsequently cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD oligomerizes to form pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines.[1]
DPP8 Inhibition and Apoptosis
At higher concentrations, this compound's inhibition of DPP8 leads to the induction of apoptosis. This process is characterized by the activation of caspase-3, a key executioner caspase. The precise molecular steps linking DPP8 inhibition to caspase-3 activation are still under investigation. However, studies have shown that high-dose this compound treatment results in the cleavage of both caspase-3 and its substrate, Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[1]
Quantitative Data
Inhibitory Activity
This compound is a potent inhibitor of DPP8 and DPP9, with the following reported IC50 values:
| Target | IC50 (nM) |
| DPP8 | 12 |
| DPP9 | 84 |
Data sourced from publicly available information.
In Vitro Cytotoxicity
-
Delta47
-
U266
-
KMS-5
-
RPMI8226
-
MM.1S
-
KARPAS299
-
THP-1
-
KG1
-
Daudi
-
NAMALWA
In MM.1S, KARPAS299, and THP-1 cells, lower concentrations of this compound (0.1 and 1 µM) were found to be less effective than the pan-DPP inhibitor talabostat, while at higher concentrations (10 and 100 µM), this compound was more effective.[1]
In Vivo Efficacy
In a murine xenograft model using MM.1S human multiple myeloma cells, subcutaneous administration of this compound at a dose of 30 mg/kg once a week for three weeks resulted in a significant suppression of tumor growth.[1] Detailed tumor growth inhibition percentages and raw tumor volume data over time are not consistently reported in publicly available literature.
Signaling Pathway Diagrams
Experimental Protocols
Western Blot for Cleaved Caspase-3 and GSDMD
This protocol is a synthesized methodology based on standard practices and information from related studies. Specific antibody concentrations and incubation times may require optimization.
1. Cell Lysis:
-
Treat hematological cancer cells (e.g., MM.1S) with desired concentrations of this compound for the specified duration (e.g., 6-48 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved GSDMD overnight at 4°C. (Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and an appropriate imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
LDH Release Assay for Pyroptosis
This protocol outlines the measurement of lactate dehydrogenase (LDH) release as an indicator of pyroptosis-induced cell lysis.
1. Cell Seeding and Treatment:
-
Seed hematological cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 6 hours).
-
Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer).
2. Supernatant Collection:
-
Centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
3. LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
4. Absorbance Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
5. Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
References
The Dual-Action Mechanism of 1G244: A Technical Guide to its Discovery and Initial Characterization
For Immediate Release
This technical guide provides an in-depth overview of the discovery and initial characterization of 1G244, a potent and selective small molecule inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9). This document is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of pyroptosis and apoptosis, and the therapeutic potential of DPP8/9 inhibition in hematological malignancies.
Executive Summary
This compound has been identified as a critical research tool for elucidating the distinct roles of DPP8 and DPP9 in programmed cell death. Initial characterization has revealed a unique, concentration-dependent dual mechanism of action. At lower concentrations, this compound selectively inhibits DPP9, leading to gasdermin D (GSDMD)-mediated pyroptosis.[1] Conversely, at higher concentrations, it predominantly inhibits DPP8, triggering caspase-3-mediated apoptosis.[1] This differential activity provides a novel approach to modulate distinct cell death pathways. Furthermore, the expression of hematopoietic cell kinase (HCK) has been identified as a determinant of susceptibility to this compound-induced pyroptosis, but not apoptosis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
| Parameter | Value | Enzyme | Assay Conditions | Reference |
| IC₅₀ | 12 nM | DPP8 | Enzyme inhibition assay | [2] |
| IC₅₀ | 84 nM | DPP9 | Enzyme inhibition assay | [2] |
| Cell Line | This compound Concentration (µM) | Incubation Time | Assay | Observed Effect | Reference |
| MM.1S | 1-100 | 3-48 h | Western Blot | Detection of cleaved GSDMD | [1] |
| MM.1S | 10 | 24 h | Western Blot | Detection of cleaved caspase-3 | [1] |
| MM.1S | 100 | 6 h | Western Blot | Increased levels of cleaved caspase-3 | [1] |
| MM.1S, KARPAS299 | 0-100 | 6 h | LDH Release Assay | Increased cytotoxicity | |
| Daudi | >10 | 6 h | LDH Release Assay | Resistant to cytotoxicity | [1] |
| Multiple Myeloma Cell Lines | 0-100 | 72 h | Cell Viability Assay | Dose-dependent decrease in viable cells | [2] |
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol outlines the methodology used to assess the effect of this compound on the viability of hematological cancer cell lines.
-
Cell Seeding: Seed 1.0 × 10⁵ cells per well in a 96-well plate.
-
Treatment: Add this compound at final concentrations ranging from 0 to 100 µM.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions.
-
Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cytotoxicity Assay (LDH Release)
This protocol describes the method for quantifying this compound-induced cytotoxicity by measuring the release of lactate dehydrogenase (LDH).
-
Cell Seeding: Seed 1.0 × 10⁵ cells per well in a 96-well plate.
-
Treatment: Treat the cells with this compound at final concentrations ranging from 0 to 100 µM.
-
Incubation: Incubate the plate for 6 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer.
-
Measurement: Measure the absorbance at the specified wavelength.
-
Calculation: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Western Blot Analysis
This protocol details the procedure for detecting the cleavage of GSDMD and caspase-3 as markers of pyroptosis and apoptosis, respectively.
-
Cell Seeding and Treatment: Seed 1 × 10⁶ MM.1S cells and treat with this compound at concentrations from 0 to 100 µM for 3 to 48 hours.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved GSDMD and cleaved caspase-3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways of this compound
Caption: Dual signaling pathways of this compound.
Experimental Workflow for this compound Characterization
References
1G244's selectivity profile against other dipeptidyl peptidases
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of 1G244, a potent and selective inhibitor of dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and off-target effects of DPP inhibitors.
Introduction
Dipeptidyl peptidases (DPPs) are a family of serine proteases that play crucial roles in various physiological processes, including glucose homeostasis, immune regulation, and inflammation. While DPP4 inhibitors are established therapeutics for type 2 diabetes, the functions of other DPP family members, such as DPP8 and DPP9, are less understood. The development of selective inhibitors like this compound is critical for elucidating the specific biological roles of these enzymes and for developing novel therapeutic agents with improved safety profiles. This compound has been identified as a highly selective inhibitor of DPP8 and DPP9, demonstrating significantly lower activity against other DPPs, including DPP4, DPP2, and Fibroblast Activation Protein (FAP).[1][2] This high selectivity makes this compound a valuable tool for studying the physiological and pathological functions of DPP8 and DPP9.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound against various dipeptidyl peptidases has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Dipeptidyl Peptidase | IC50 (nM) | Fold Selectivity vs. DPP8 | Fold Selectivity vs. DPP9 |
| DPP8 | 12 - 14 | 1 | ~6-7 |
| DPP9 | 53 - 84 | ~4-6 | 1 |
| DPP4 (DPPIV) | > 100,000 | > 7,000 | > 1,200 |
| DPP2 (DPPII) | > 100,000 | > 7,000 | > 1,200 |
| FAP | > 100,000 | > 7,000 | > 1,200 |
| PREP | Not reported | - | - |
Data compiled from multiple sources.[2][3][4] The range in IC50 values for DPP8 and DPP9 reflects inter-study variability.
The data clearly indicates that this compound is a potent inhibitor of DPP8 and DPP9 with nanomolar efficacy.[3][4] Notably, its inhibitory activity against DPP4, DPP2, and FAP is negligible, with IC50 values exceeding 100 µM.[2][3] This represents a selectivity of over 7,000-fold for DPP8 and over 1,200-fold for DPP9 compared to DPP4.[2]
Mechanism of Inhibition
Studies have suggested that this compound exhibits different mechanisms of inhibition for DPP8 and DPP9. Its inhibition of DPP9 is reported to be competitive, while its interaction with DPP8 is characterized as slow-tight binding.[2][5] This difference in inhibitory kinetics may contribute to the observed functional distinctions in cellular and in vivo models.
Experimental Protocols
The following is a representative, detailed methodology for determining the in vitro enzymatic activity and inhibitory profile of compounds like this compound against dipeptidyl peptidases. This protocol is based on commonly used fluorogenic assays.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human dipeptidyl peptidases (DPP8, DPP9, DPP4, DPP2, and FAP).
Materials:
-
Recombinant human DPP enzymes (DPP8, DPP9, DPP4, DPP2, FAP)
-
This compound compound
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0) or HEPES buffer (50 mM, pH 7.8) containing NaCl (140 mM), MgCl2 (80 mM), and 1% BSA.
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM).
-
-
Enzyme Preparation:
-
Dilute the recombinant DPP enzymes in the assay buffer to a final concentration that yields a linear reaction rate over the course of the assay. The optimal enzyme concentration should be predetermined for each enzyme.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 25 µL of the diluted this compound solution (or vehicle control for uninhibited reaction).
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (final concentration typically 10-50 µM) to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set to approximately 360 nm and 460 nm, respectively.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Visualizations
Signaling and Functional Consequences of DPP8/9 Inhibition
The selective inhibition of DPP8 and DPP9 by this compound has been shown to induce distinct cellular outcomes, primarily related to programmed cell death pathways. The following diagram illustrates the differential effects of this compound at varying concentrations.
Caption: Concentration-dependent signaling of this compound.
At low concentrations, this compound preferentially inhibits DPP9, leading to gasdermin D (GSDMD)-mediated pyroptosis.[8] Conversely, at higher concentrations, this compound's inhibition of DPP8 becomes more prominent, resulting in caspase-3-mediated apoptosis.[5][8]
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for an inhibitor like this compound involves a series of systematic steps, from reagent preparation to data analysis. The following diagram outlines this experimental workflow.
Caption: Workflow for enzymatic IC50 determination.
This standardized workflow ensures the generation of reliable and reproducible data for assessing the potency and selectivity of enzyme inhibitors.
Logical Relationship of this compound's Selectivity
The selectivity profile of this compound can be visualized as a hierarchical relationship, highlighting its potent activity against its primary targets and its weak or non-existent activity against off-targets.
Caption: Logical hierarchy of this compound's target selectivity.
This diagram illustrates the significant separation in inhibitory potency between the primary targets (DPP8 and DPP9) and the off-target dipeptidyl peptidases, underscoring the high selectivity of this compound.
References
- 1. InnoZyme™ DPP IV Activity Assay Kit | CBA097 [merckmillipore.com]
- 2. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Recombinant human DPP4 protein (ab79138) | Abcam [abcam.com]
- 5. abcam.com [abcam.com]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of DPP8/9 Inhibition by 1G244: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are intracellular serine proteases that have emerged as compelling therapeutic targets in oncology and immunology. The small molecule 1G244 is a potent and selective inhibitor of both DPP8 and DPP9, and has become an invaluable tool for elucidating their physiological and pathological roles. This technical guide provides an in-depth overview of the fundamental principles of DPP8/9 inhibition by this compound, with a focus on its mechanism of action, cellular consequences, and the experimental methodologies used to study its effects.
Data Presentation: Quantitative Inhibition Profile of this compound
The inhibitory activity of this compound has been characterized against various dipeptidyl peptidases, demonstrating high potency for DPP8 and DPP9 and significant selectivity over other family members.
| Target Enzyme | IC50 | Ki | Selectivity vs. DPP8 | Selectivity vs. DPP9 | Reference |
| DPP8 | 12 nM | N/A | 1 | ~7-fold | [1] |
| DPP9 | 84 nM | N/A | ~7-fold | 1 | [1] |
| DPP4 (DPPIV) | > 100 µM | N/A | > 8333-fold | > 1190-fold | [1] |
| DPP2 (DPPII) | > 100 µM | N/A | > 8333-fold | > 1190-fold | [1] |
| FAP | No inhibition | N/A | High | High | [2] |
| PREP | No inhibition | N/A | High | High | [2] |
N/A: Not Available in the cited literature.
Mechanism of Action and Binding Kinetics
This compound exhibits a distinct inhibitory mechanism for DPP8 and DPP9. Its inhibition of DPP8 is characterized as slow-tight binding, which can be considered effectively irreversible under certain experimental conditions. In contrast, its inhibition of DPP9 is competitive and reversible.[3] This differential binding kinetics may underlie the dual cellular outcomes observed upon treatment with this compound.
Cellular Consequences of DPP8/9 Inhibition by this compound
The inhibition of DPP8 and DPP9 by this compound leads to two distinct, concentration-dependent cell death pathways: apoptosis and pyroptosis.
-
High Concentrations of this compound Induce Apoptosis: At higher concentrations (e.g., >10 µM), this compound predominantly triggers the intrinsic apoptotic pathway. This is mediated by the activation of caspase-3, a key executioner caspase, leading to the cleavage of downstream substrates such as PARP and ultimately, programmed cell death.[3][4]
-
Low Concentrations of this compound Induce Pyroptosis: At lower concentrations, this compound can induce a pro-inflammatory form of cell death known as pyroptosis. This pathway is dependent on the activation of the CARD8 (caspase activation and recruitment domain 8) inflammasome, which in turn activates caspase-1. Activated caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and lytic cell death.[3]
Signaling Pathways
The signaling cascades initiated by this compound are depicted below.
References
Methodological & Application
Application Notes and Protocols for 1G244-Induced Apoptosis in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
1G244 is a potent and selective inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9), with IC50 values of 12 nM and 84 nM, respectively.[1] Notably, it does not inhibit DPPIV and DPPII.[1] Research has demonstrated that this compound exhibits a dual mechanism of action in hematological malignancies. At lower concentrations, it primarily inhibits DPP9, leading to gasdermin D (GSDMD)-mediated pyroptosis.[2] Conversely, at higher concentrations, this compound inhibits DPP8, which triggers caspase-3-mediated apoptosis.[2] This document provides detailed application notes and protocols for inducing and evaluating apoptosis in vitro using this compound, with a focus on its effects in multiple myeloma cell lines.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound as an inducer of apoptosis in various multiple myeloma cell lines.
| Parameter | Value | Cell Lines | Reference |
| IC50 (DPP8) | 12 nM | N/A | [1] |
| IC50 (DPP9) | 84 nM | N/A | [1] |
| Effective Concentration for Apoptosis | 0-100 µM | Delta-47, U266, KMS-5, RPMI-8226, MM.1S | [1] |
| Incubation Time for Apoptosis Induction | Up to 72 hours | Delta-47, U266, KMS-5, RPMI-8226, MM.1S | [1] |
| Concentration for Cleaved Caspase-3 & PARP Detection | 50 µM | MM.1S | [1] |
| Incubation Time for Cleaved Caspase-3 & PARP Detection | 0-48 hours | MM.1S | [1] |
Signaling Pathway of this compound-Induced Apoptosis
At high concentrations, this compound selectively inhibits DPP8, initiating a signaling cascade that culminates in apoptotic cell death. This pathway is characterized by the activation of caspase-3, a key executioner caspase. The activated caspase-3 then cleaves essential cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow
A typical workflow for investigating this compound-induced apoptosis involves treating cancer cell lines with varying concentrations of this compound, followed by a series of assays to assess cell viability and the hallmarks of apoptosis.
Caption: Experimental workflow for this compound apoptosis studies.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for assessing the effect of this compound on the viability of adherent or suspension cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., MM.1S)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
For suspension cells, seed at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells (for adherent cells) or add the treatment directly (for suspension cells).
-
Add 100 µL of the respective this compound dilutions or vehicle control to the wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary between cell lines.
-
Gently shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells (including supernatant for suspension cells) after treatment with this compound.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within one hour of staining using a flow cytometer.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol describes the detection of key apoptotic markers by western blotting.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane for cleaved PARP and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control's intensity.
-
References
Application Notes and Protocols: Preparation and Use of 1G244, a DPP8/9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1G244 is a potent and selective small molecule inhibitor of Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9), with IC50 values of 12-14 nM and 53-84 nM, respectively.[1][2][3][4] It displays high selectivity, with no significant inhibition of other dipeptidyl peptidases like DPP4 (DPPIV) or DPPII at concentrations up to 100 µM.[1][3][4] this compound is a valuable research tool for investigating the roles of DPP8 and DPP9 in various cellular processes. Notably, it has been shown to induce dose-dependent cell death mechanisms, including apoptosis and pyroptosis, making it a compound of interest in cancer research, particularly for hematological malignancies like multiple myeloma.[1][5]
This document provides detailed protocols for the preparation of this compound stock solutions and subsequent working concentrations for both in vitro (cell-based) and in vivo (animal) studies.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity. Key properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₂₉H₃₀F₂N₄O₂ | [2][6] |
| Molecular Weight | 504.57 g/mol | [2][6] |
| CAS Number | 847928-32-9 | [2] |
| Appearance | White to off-white powder | N/A |
| Solubility (DMSO) | ≥ 225 mg/mL (approx. 446 mM) | [2] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][2] |
Mechanism of Action: A Dual Signaling Pathway
This compound's mechanism of action is concentration-dependent, leading to two distinct cell death pathways.[5]
-
Low Concentrations: At lower concentrations, this compound preferentially inhibits DPP9, which leads to the activation of the CARD8 (in humans) or Nlrp1b (in mice) inflammasome.[7][8] This triggers the cleavage of Gasdermin D (GSDMD) by Caspase-1, resulting in pore formation in the cell membrane and a lytic, inflammatory form of cell death known as pyroptosis.[5][7]
-
High Concentrations: At higher concentrations, this compound inhibits DPP8, which initiates a distinct signaling cascade.[5] This pathway leads to the activation of Caspase-3 and cleavage of PARP, culminating in apoptosis, a programmed and non-inflammatory form of cell death.[1][5]
Experimental Protocols
Protocol for Preparing a 50 mM Stock Solution
This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), which is suitable for long-term storage and subsequent dilution.
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)[2]
Workflow:
Procedure:
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation. Perform all steps in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Calculation: Calculate the volume of DMSO required. To prepare a 50 mM stock solution from 5 mg of this compound (MW: 504.57), the calculation is: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molarity (mol/L) *Volume (µL) = [(0.005 g / 504.57 g/mol ) / 0.050 mol/L] * 1,000,000 = 198.2 µL
-
Dissolution: Add 198.2 µL of sterile DMSO to the vial containing 5 mg of this compound.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming to 37°C and/or sonication in a water bath for 10-15 minutes can aid dissolution.[1] Visually inspect the solution to ensure it is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed tubes.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months).[1]
Protocol for Preparing In Vitro Working Solutions
Working solutions for cell-based assays are prepared by diluting the high-concentration DMSO stock into a complete cell culture medium.
Workflow:
Procedure:
-
Thaw Stock: Remove one aliquot of the 50 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Dilution: Prepare the final working concentration by performing a serial dilution or a single dilution into pre-warmed (37°C) complete cell culture medium.
-
Example for 50 µM: To make 1 mL of a 50 µM working solution, add 1 µL of the 50 mM stock solution to 999 µL of culture medium.
-
-
Mixing: Immediately after adding the DMSO stock to the medium, mix well by vortexing or inverting to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound tested (e.g., 0.1% DMSO).
-
Application: Add the final working solutions to your cell cultures. It is recommended to prepare these solutions fresh for each experiment.
Recommended In Vitro Concentration Ranges:
| Assay Type | Concentration Range | Cell Lines | Duration | References |
| Cell Viability | 1 - 100 µM | Multiple Myeloma, T-cell Lymphoma | 72 hours | [1][2] |
| Apoptosis/PARP Cleavage | 10 - 100 µM | MM.1S | 6 - 48 hours | [1][5] |
| Pyroptosis/GSDMD Cleavage | 0.1 - 10 µM | THP-1, MM.1S | 3 - 24 hours | [5][9] |
| DPP8/9 Target Engagement | ~10 µM | Murine Macrophages | 15 minutes | [8][10] |
Note: These are suggested ranges. The optimal concentration should be determined empirically for each cell line and experimental setup through a dose-response study.
Protocol for Preparing In Vivo Working Formulations
The preparation of this compound for animal studies requires specific solvent systems to ensure solubility and bioavailability. Working solutions should be prepared fresh on the day of use.[1]
Formulation 1: Aqueous-based for Injection
This formulation is suitable for subcutaneous or other parenteral routes.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure (for a final concentration of 2.08 mg/mL): [1]
-
Start with a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, combine the solvents in the following order, mixing thoroughly after each addition:
-
10% DMSO: Add 100 µL of the 20.8 mg/mL this compound stock.
-
40% PEG300: Add 400 µL of PEG300 and mix.
-
5% Tween-80: Add 50 µL of Tween-80 and mix.
-
45% Saline: Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
-
Vortex until a clear, homogenous solution is formed. If needed, warm and/or sonicate to aid dissolution.[1]
Formulation 2: Oil-based for Injection
This formulation can be used for subcutaneous administration and may provide a slower release profile.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Sterile Corn Oil
Procedure (for a final concentration of 2.08 mg/mL): [1]
-
Start with a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the this compound stock to 900 µL of sterile corn oil.
-
Vortex thoroughly to ensure a uniform suspension/solution.
Example In Vivo Dosing Regimens:
| Dose | Formulation | Administration | Animal Model | Application | References |
| 30 mg/kg | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (or similar) | Subcutaneous, once weekly | NOG Mice (Xenograft) | Anti-myeloma efficacy | [1][2] |
| 2 mg/kg | Dissolved in 75% PEG300 | Not specified | ApoE-/- Mice | Anti-atherosclerosis | [2] |
Note: All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Proteasome | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
1G244 treatment of multiple myeloma cell lines like MM.1S and KARPAS299
Introduction
1G244 is a potent and specific small molecule inhibitor of Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9), with IC50 values of 12 nM and 84 nM, respectively.[1] It has demonstrated significant anti-myeloma effects by inducing apoptosis in multiple myeloma (MM) cell lines.[1][2] These application notes provide detailed protocols for the treatment of the multiple myeloma cell line MM.1S and the anaplastic large cell lymphoma cell line KARPAS299 with this compound, including methods for assessing cell viability and elucidating the mechanism of action.
Mechanism of Action
This compound induces cell death in hematological cancer cell lines through a dose-dependent dual mechanism. At lower concentrations, it primarily inhibits DPP9, leading to GSDMD-mediated pyroptosis.[3][4] At higher concentrations, this compound preferentially inhibits DPP8, resulting in caspase-3-mediated apoptosis.[3][4] In multiple myeloma cells, the apoptotic pathway appears to be the predominant mechanism of this compound-induced cell death.[2] This is evidenced by the detection of cleaved caspase-3 and PARP, and the suppression of cell death by the pan-caspase inhibitor Z-VAD-FMK.[2]
Data Summary
The cytotoxic effects of this compound on MM.1S and KARPAS299 cells have been evaluated using various assays. The following tables summarize the quantitative data from published studies.
Table 1: Cytotoxicity of this compound in MM.1S and KARPAS299 Cell Lines
| Cell Line | Assay | Treatment Time | IC50 / Effective Concentration | Reference |
| MM.1S | Viability Assay (WST-1) | 72 hours | Dose-dependent decrease | [4][5] |
| MM.1S | LDH Release Assay | 6 hours | Dose-dependent increase | [4][5] |
| KARPAS299 | Viability Assay (WST-1) | 72 hours | Dose-dependent decrease | [4][5] |
| KARPAS299 | LDH Release Assay | 6 hours | Dose-dependent increase | [4][5] |
Table 2: Effect of this compound on Apoptosis Markers in MM.1S Cells
| Treatment | Marker | Observation | Reference |
| 50 µM this compound (0-48 hours) | Cleaved Caspase-3 | Increased levels detected | [1][2] |
| 50 µM this compound (0-48 hours) | Cleaved PARP | Increased levels detected | [1][2] |
| 50 µM this compound + 100 µM Z-VAD-FMK (24 hours) | Cell Viability | Suppression of this compound-induced cell death | [2][3] |
Experimental Protocols
Here are detailed protocols for key experiments involving the treatment of MM.1S and KARPAS299 cells with this compound.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
MM.1S (Multiple Myeloma)
-
KARPAS299 (Anaplastic Large Cell Lymphoma)[6]
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For KARPAS299, 20% FBS may be optimal.[6]
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cells grow in suspension.[6]
-
Split cultures every 2-3 days to maintain a cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
-
Protocol 2: this compound Treatment
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C.[1]
-
-
Treatment Procedure:
-
Seed MM.1S or KARPAS299 cells in a multi-well plate at a density of 1.0 x 10^5 cells per well.[5]
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0-100 µM).[4][5]
-
Add the diluted this compound to the corresponding wells.
-
For vehicle control wells, add the same volume of medium containing the highest concentration of DMSO used in the treatment wells.
-
Incubate the plate for the desired duration (e.g., 6, 24, 48, or 72 hours) under standard culture conditions.[4][5]
-
Protocol 3: Cell Viability Assessment (WST-1 Assay)
-
Following the treatment period (e.g., 72 hours), add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of cell culture).[4][5]
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Cytotoxicity Assessment (LDH Release Assay)
-
After the desired treatment time (e.g., 6 hours), collect the cell culture supernatant.[4][5]
-
Perform the LDH release assay using a commercially available kit, following the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Protocol 5: Western Blot Analysis for Apoptosis Markers
-
Cell Lysis:
-
After treatment with this compound (e.g., 50 µM for 0-48 hours), harvest the cells by centrifugation.[1]
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in multiple myeloma cells.
Caption: Workflow for this compound treatment and analysis in myeloma cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPP8 is a novel therapeutic target for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accegen.com [accegen.com]
Application Notes and Protocols: Utilizing 1G244 in THP-1 Cell Pyroptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a form of pro-inflammatory programmed cell death initiated by certain inflammasomes. It plays a crucial role in the host defense against pathogens and in various inflammatory diseases. A key characteristic of pyroptosis is the activation of caspase-1, which cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).
1G244 is a potent and selective inhibitor of Dipeptidyl Peptidases 8 and 9 (DPP8/9).[1][2][3] Inhibition of DPP8/9 in human monocytic THP-1 cells has been demonstrated to induce a caspase-1 and GSDMD-dependent pyroptotic cell death.[2][4] This makes this compound a valuable tool for studying the mechanisms of pyroptosis and for screening potential modulators of this pathway. At concentrations above 10 µM, this compound may exhibit off-target effects that can also contribute to cell death.[2][3]
These application notes provide detailed protocols for utilizing this compound to induce and quantify pyroptosis in THP-1 cells, a commonly used cell line for studying immunology and inflammation.
Signaling Pathway of this compound-Induced Pyroptosis
Caption: this compound-induced pyroptosis signaling cascade in THP-1 cells.
Experimental Workflow
Caption: General experimental workflow for a THP-1 pyroptosis assay using this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on THP-1 cells based on published data.
Table 1: this compound-Induced LDH Release in THP-1 Cells
| This compound Concentration | Treatment Duration | LDH Release (% of Control) | Reference |
|---|---|---|---|
| 1 µM | 24 h | ~10% | [4] |
| 5 µM | 24 h | ~40% | [4] |
| 10 µM | 24 h | ~60% | [4] |
| Positive Control (LPS + Nigericin) | 24 h | ~80% |[4] |
Table 2: Potency of this compound in THP-1 Monocyte Viability Assay
| Assay | Endpoint | IC50 | Treatment Duration | Reference |
|---|
| CellTiter-Glo | Cell Viability (ATP levels) | 206 nM | 48 h |[2] |
Detailed Experimental Protocols
Protocol 1: THP-1 Cell Culture and Differentiation
-
Cell Culture:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM β-mercaptoethanol.[5]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
-
Differentiation into Macrophage-like Cells:
-
Seed THP-1 monocytes at a density of 1 x 10⁶ cells/well in a 6-well plate (or other appropriate culture vessel).[2]
-
Add Phorbol-12-myristate-13-acetate (PMA) to a final concentration of 20-50 ng/mL.[2][6][7]
-
Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.[6][7]
-
After differentiation, gently aspirate the PMA-containing medium and wash the cells once with pre-warmed sterile PBS.
-
Add fresh, serum-free or low-serum (2% FBS) medium to the cells before proceeding with the experiment.[8]
-
Protocol 2: Induction of Pyroptosis with this compound
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment of Differentiated THP-1 Cells:
-
Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[4]
-
Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of DMSO used for the highest this compound concentration.
-
Positive Control for Pyroptosis: Prime cells with 1 µg/mL Lipopolysaccharide (LPS) for 3 hours, followed by treatment with 10-20 µM nigericin for 1-2 hours.[4][8]
-
Untreated Control: Cells in medium only.
-
-
Add the this compound-containing medium or control solutions to the differentiated THP-1 cells.
-
Incubate for the desired time period (e.g., 24 hours).[4]
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant.
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant without disturbing the adherent cells.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to a new plate or tubes for analysis.
-
-
LDH Measurement:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
To determine the maximum LDH release, lyse untreated control cells with the lysis buffer provided in the kit (or 0.1% Triton X-100) for 45 minutes before collecting the supernatant.[9]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Background Absorbance) / (Maximum LDH Release Absorbance - Background Absorbance)] x 100
-
-
Protocol 4: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of mature IL-1β released into the cell culture supernatant.
-
Sample Collection:
-
Collect and clarify the cell culture supernatant as described in Protocol 3.
-
Samples can be stored at -80°C if not analyzed immediately.
-
-
ELISA Procedure:
-
Use a commercially available human IL-1β ELISA kit and follow the manufacturer's protocol.[10][11][12]
-
Briefly, the principle involves coating a 96-well plate with a capture antibody specific for human IL-1β.[11]
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.[12]
-
After another incubation and wash step, add streptavidin-HRP.[12]
-
Finally, add a substrate solution (e.g., TMB) and measure the color development using a microplate reader at the appropriate wavelength (e.g., 450 nm).[10][12]
-
-
Data Analysis:
-
Generate a standard curve using the recombinant human IL-1β provided in the kit.
-
Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 5: Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, a key enzyme in the pyroptosis pathway.
-
Sample Preparation:
-
After treatment, both the supernatant and the remaining adherent cells can be assayed for caspase-1 activity.
-
For intracellular caspase-1 activity, gently wash the cells with PBS and then lyse them according to the assay kit's instructions.
-
Alternatively, a bioluminescent assay can be performed by adding the reagent directly to the cultured cells.[6]
-
-
Caspase-1 Activity Measurement:
-
Use a commercially available caspase-1 activity assay kit (fluorometric or colorimetric). These kits typically use a specific caspase-1 substrate, such as YVAD, conjugated to a reporter molecule.
-
Incubate the cell lysate or supernatant with the substrate.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Quantify the caspase-1 activity based on the signal generated, and compare the activity in this compound-treated samples to that of the controls.
-
To confirm specificity, a caspase-1 inhibitor like Ac-YVAD-CHO can be used in parallel wells.[6]
-
References
- 1. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LPS and ATP-induced Death of PMA-differentiated THP-1 Macrophages and its Validation [jove.com]
- 6. pl.promega.com [pl.promega.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Heat shock protein 90 inhibitors suppress pyroptosis in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanopartikel.info [nanopartikel.info]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.cn [documents.thermofisher.cn]
Application Notes and Protocols for Determining 1G244-Induced Cell Death via Lactate Dehydrogenase (LDH) Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 1G244 is under investigation for its potential therapeutic applications, which are hypothesized to involve the induction of targeted cell death. A critical step in characterizing the cytotoxic effects of this compound is the quantification of cell membrane integrity following treatment. The Lactate Dehydrogenase (LDH) release assay is a widely used, reliable method for assessing cytotoxicity.[1] LDH is a stable cytosolic enzyme present in most eukaryotic cells that, upon damage to the plasma membrane, is released into the cell culture supernatant.[2] The amount of LDH released is proportional to the number of lysed cells, providing a quantitative measure of cytotoxicity.[3][4]
This document provides a detailed protocol for utilizing a colorimetric LDH release assay to measure cell death induced by this compound. The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically at 490 nm.[3][4]
Putative Signaling Pathway for this compound-Induced Cell Death
To illustrate a potential mechanism of action for this compound, the following diagram outlines a hypothetical signaling cascade leading to apoptosis, a form of programmed cell death. This pathway is presented as a representative model for the purpose of this application note.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Protocol: LDH Release Assay
This protocol is designed for a 96-well plate format.
Materials:
-
Target cells
-
Cell culture medium
-
Compound this compound
-
LDH Cytotoxicity Assay Kit (containing LDH Assay Buffer, Substrate Mix, and Stop Solution)
-
Lysis Buffer (e.g., 1% Triton X-100)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom culture plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.[5]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Experimental Setup and Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the seeding medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Controls are crucial for data interpretation and should be included on each plate in triplicate:
-
Untreated Control (Spontaneous LDH Release): Add 100 µL of culture medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This measures the baseline level of LDH release from healthy cells.
-
Maximum LDH Release Control: Add 10 µL of Lysis Buffer (e.g., 1% Triton X-100) to untreated cells 30-45 minutes before the end of the incubation period. This control represents 100% cytotoxicity.[6]
-
Medium Background Control: Include wells with 100 µL of culture medium only (no cells) to measure the background LDH activity in the medium.[6]
-
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
LDH Assay:
-
Following incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[7]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[6]
-
Prepare the LDH Reaction Mix by combining the Assay Buffer and Substrate Mix according to the manufacturer's instructions. Protect the mix from light.[3]
-
Add 50 µL of the LDH Reaction Mix to each well containing the supernatant.[6]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[6][8]
-
Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure absorbance at a reference wavelength (e.g., 680 nm) to subtract background absorbance from plate imperfections.[6]
-
Data Analysis and Presentation
Calculation of Percent Cytotoxicity:
-
Subtract the absorbance value of the medium background control from all other absorbance values.
-
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Data Summary:
The following table provides an example of how to present the quantitative data obtained from the LDH release assay.
| This compound Concentration (µM) | Mean Absorbance (490 nm) ± SD | Calculated % Cytotoxicity |
| 0 (Vehicle Control) | 0.215 ± 0.012 | 0% |
| 0.1 | 0.250 ± 0.015 | 8.5% |
| 1 | 0.380 ± 0.021 | 40.2% |
| 10 | 0.620 ± 0.035 | 98.8% |
| 100 | 0.635 ± 0.028 | 102.4% |
| Maximum Release | 0.630 ± 0.030 | 100% |
Experimental Workflow Diagram
Caption: Workflow for LDH release assay to measure this compound cytotoxicity.
References
Application Notes and Protocols: Detection of Cleaved Gasdermin D by Western Blot Following 1G244 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyroptosis is a form of pro-inflammatory programmed cell death initiated by inflammasomes. A key executive molecule in this pathway is Gasdermin D (GSDMD). Upon activation by inflammatory caspases, such as caspase-1, GSDMD is cleaved, separating its N-terminal pore-forming domain (GSDMD-N) from its C-terminal inhibitory domain (GSDMD-C). The GSDMD-N fragment then oligomerizes and inserts into the plasma membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cytokines.
The small molecule 1G244 is a potent inhibitor of Dipeptidyl Peptidases 8 and 9 (DPP8/9). Inhibition of DPP8/9 by this compound triggers a signaling cascade that leads to the activation of pro-caspase-1, which in turn cleaves GSDMD, inducing pyroptosis.[1][2] This makes this compound a valuable tool for studying pyroptosis and a potential therapeutic agent. This application note provides a detailed protocol for the detection and quantification of cleaved GSDMD in cell lysates by Western blot after treatment with this compound.
Signaling Pathway of this compound-Induced GSDMD Cleavage
The inhibitor this compound targets and inhibits the enzymatic activity of DPP8 and DPP9. This inhibition leads to the activation of pro-caspase-1 through a mechanism that is independent of the canonical inflammasome adaptor protein ASC. Activated caspase-1 then proteolytically cleaves full-length GSDMD (approximately 53 kDa) into its active N-terminal fragment (GSDMD-N, approximately 31 kDa) and an inhibitory C-terminal fragment (GSDMD-C, approximately 22 kDa). The GSDMD-N fragment subsequently forms pores in the cell membrane, leading to pyroptosis.
Experimental Protocol: Western Blot for Cleaved GSDMD
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect the cleaved N-terminal fragment of GSDMD.
Materials and Reagents
-
Cell line susceptible to this compound-induced pyroptosis (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound inhibitor (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis and extraction buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved GSDMD (N-terminal)
-
Primary antibody against β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
Experimental Workflow
References
Application of 1G244 in Murine Xenograft Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
1G244 is a potent and selective small molecule inhibitor of dipeptidyl peptidase 8 (DPP8) and 9 (DPP9), two serine proteases implicated in various cellular processes.[1] In the context of oncology, particularly for hematological malignancies, this compound has demonstrated significant anti-tumor activity. This document provides detailed application notes and protocols for the use of this compound in murine xenograft models of cancer, summarizing key data and outlining experimental procedures.
Mechanism of Action
This compound exhibits a dual mechanism of action dependent on its concentration.[2][3] At lower concentrations, it primarily inhibits DPP9, leading to the activation of the GSDMD-mediated pyroptotic cell death pathway.[2][3] At higher concentrations, this compound predominantly inhibits DPP8, triggering caspase-3-mediated apoptosis.[2][3] This dual activity makes it a versatile tool for inducing cancer cell death. An analog of this compound, named tominostat (also known as 12m), shows higher selectivity for DPP8 and has been shown to enhance the apoptotic anti-tumor effect.[2][3]
Signaling Pathways of this compound
The signaling cascades initiated by this compound are concentration-dependent, leading to two distinct forms of programmed cell death.
Caption: Dual mechanism of this compound inducing pyroptosis or apoptosis.
Data Presentation
The anti-tumor efficacy of this compound and its analog tominostat has been evaluated in murine xenograft models using human multiple myeloma (MM.1S) and Burkitt's lymphoma (Daudi) cell lines.[2]
| Cell Line | Treatment Group | Day 0 Tumor Volume (mm³) | Day 7 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) |
| MM.1S | Vehicle | ~50 | ~200 | ~500 | ~1000 |
| This compound (30 mg/kg) | ~50 | ~100 | ~200 | ~350 | |
| Tominostat (30 mg/kg) | ~50 | ~75 | ~100 | ~150 | |
| Daudi | Vehicle | ~50 | ~250 | ~700 | ~1500 |
| This compound (60 mg/kg) | ~50 | ~200 | ~500 | ~900 | |
| Tominostat (60 mg/kg) | ~50 | ~150 | ~300 | ~500 |
Note: The data in this table are estimations derived from graphical representations in the cited literature and are intended for comparative purposes.[2]
Experimental Protocols
Murine Xenograft Model Establishment
This protocol describes the subcutaneous implantation of MM.1S and Daudi cells into immunodeficient mice.
References
- 1. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Concentration of 1G244 for Pyroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
1G244 is a specific inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9) that has been shown to induce a form of programmed cell death known as pyroptosis.[1][2] Pyroptosis is a pro-inflammatory cell death pathway mediated by caspases and the gasdermin family of proteins, playing a crucial role in the host defense against pathogens and in cancer. The mechanism of this compound is concentration-dependent; at lower concentrations, it selectively inhibits DPP9, leading to the activation of the NLRP1b inflammasome, caspase-1, and subsequent gasdermin D (GSDMD)-mediated pyroptosis.[1][2] However, at higher concentrations, this compound inhibits DPP8, which triggers caspase-3-mediated apoptosis.[1][2] Therefore, determining the optimal concentration of this compound is critical for specifically inducing pyroptosis without initiating apoptosis.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for inducing pyroptosis in their specific cell system.
Signaling Pathway of this compound-Induced Pyroptosis
The induction of pyroptosis by this compound at low concentrations follows a specific signaling cascade. Inhibition of DPP9 by this compound leads to the activation of the NLRP1b inflammasome.[3] This multi-protein complex then recruits and activates pro-caspase-1.[4][5] Activated caspase-1 cleaves GSDMD, and the N-terminal fragment of GSDMD oligomerizes to form pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.[2][6]
Experimental Workflow for Optimization
A systematic approach is required to identify the optimal concentration of this compound. The following workflow outlines the key steps, from initial dose-response screening to the confirmation of the pyroptotic cell death pathway.
Data Presentation: Quantitative Summary
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Dose-Response of this compound on Cell Viability (% Cytotoxicity)
| This compound Conc. (µM) | 4 hours | 8 hours | 24 hours |
| 0 (Vehicle) | |||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 | |||
| 25.0 | |||
| 50.0 | |||
| 100.0 |
Table 2: Effect of this compound on Caspase-1 and Caspase-3 Activity (Fold Change vs. Vehicle)
| This compound Conc. (µM) | Caspase-1 Activity (at optimal time point) | Caspase-3 Activity (at optimal time point) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 | ||
| 25.0 | ||
| 50.0 | ||
| 100.0 |
Table 3: Quantification of GSDMD and Caspase-3 Cleavage (Relative Band Intensity)
| This compound Conc. (µM) | Cleaved GSDMD / Total GSDMD | Cleaved Caspase-3 / Total Caspase-3 |
| 0 (Vehicle) | ||
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 | ||
| 25.0 | ||
| 50.0 | ||
| 100.0 |
Experimental Protocols
Protocol 1: Determination of Cell Viability using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, a hallmark of pyroptosis.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight. For suspension cells like THP-1, differentiate them into macrophages using PMA.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM.[1][4] Include a vehicle control (DMSO).
-
Incubation: Remove the old medium and add the this compound-containing medium to the respective wells. Incubate the plate for different time points (e.g., 4, 8, and 24 hours).
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Briefly, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Data Analysis: Measure the absorbance at the recommended wavelength using a plate reader. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Protocol 2: Measurement of Caspase-1 Activity
This protocol quantifies the activity of caspase-1, a key enzyme in the pyroptosis pathway.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
Lysis buffer
-
96-well black or clear plates (depending on the assay)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Lysis: After incubation with this compound, lyse the cells according to the assay kit's protocol.
-
Caspase-1 Assay: Add the caspase-1 substrate to the cell lysates and incubate as recommended by the manufacturer.
-
Data Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the fold change in caspase-1 activity compared to the vehicle-treated control.
Protocol 3: Western Blot Analysis of GSDMD and Caspase-3 Cleavage
This protocol visualizes the cleavage of GSDMD and caspase-3 to confirm pyroptosis and rule out apoptosis.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GSDMD, anti-cleaved GSDMD, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the cleaved protein levels to the total protein or a loading control. A significant increase in cleaved GSDMD with minimal or no increase in cleaved caspase-3 indicates specific pyroptosis induction.[1]
Conclusion
By following these application notes and protocols, researchers can systematically determine the optimal concentration of this compound that specifically induces pyroptosis in their cell model of interest. This is crucial for accurately studying the mechanisms and consequences of pyroptosis and for the development of novel therapeutics targeting this cell death pathway. The provided templates for data presentation and visualization tools will aid in the clear and concise communication of experimental findings.
References
- 1. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term 1G244 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1G244 is a potent and selective small molecule inhibitor of Dipeptidyl Peptidase 8 (DPP8) and 9 (DPP9), enzymes that have emerged as therapeutic targets in certain hematological malignancies. This document provides detailed protocols for the long-term in vitro treatment of cancer cell lines with this compound, focusing on methods to assess its cytotoxic and apoptotic effects. The protocols and data presented are intended to guide researchers in establishing and executing robust experiments to evaluate the therapeutic potential of this compound.
Recent studies have elucidated a dual, concentration-dependent mechanism of action for this compound in cancer cells. At lower concentrations, this compound primarily inhibits DPP9, leading to Gasdermin D (GSDMD)-mediated pyroptosis, a form of inflammatory programmed cell death.[1] Conversely, at higher concentrations, this compound predominantly inhibits DPP8, triggering caspase-3-mediated apoptosis.[1] Understanding this dose-dependent activity is crucial for designing and interpreting long-term studies.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| DPP8 | - | - | 12 |
| DPP9 | - | - | 84 |
This table summarizes the direct inhibitory activity of this compound on its target enzymes.
Table 2: Cytotoxic Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | Observed Effect |
| MM.1S | Multiple Myeloma | 72 | Dose-dependent decrease in cell viability |
| KARPAS299 | T-cell Lymphoma | 72 | Dose-dependent decrease in cell viability |
| THP-1 | Acute Myeloid Leukemia | 72 | Dose-dependent decrease in cell viability |
| KG1 | Acute Myeloid Leukemia | 72 | Effective at 10 µM and 100 µM |
| Daudi | Burkitt's Lymphoma | 72 | Effective at 10 µM and 100 µM |
| NAMALWA | Burkitt's Lymphoma | 72 | Effective at 10 µM and 100 µM |
| Delta47 | Multiple Myeloma | 72 | Dose-dependent decrease in cell viability |
| U266 | Multiple Myeloma | 72 | Dose-dependent decrease in cell viability |
| KMS-5 | Multiple Myeloma | 72 | Dose-dependent decrease in cell viability |
| RPMI8226 | Multiple Myeloma | 72 | Dose-dependent decrease in cell viability |
| HeLa | Cervical Cancer | 72 | Reduced cell viability at 10 µM |
This table qualitatively summarizes the cytotoxic effects of this compound across a panel of cancer cell lines based on WST-1 assays.[1][2]
Signaling Pathways
The mechanism of this compound-induced cell death is dependent on the concentration administered.
Caption: Concentration-dependent signaling pathways of this compound.
Experimental Workflow
A systematic approach is essential for evaluating the long-term effects of this compound. The following workflow outlines the key stages of in vitro investigation.
Caption: Experimental workflow for this compound long-term treatment.
Experimental Protocols
Cell Line Culture (Multiple Myeloma Cell Lines)
This protocol is adapted for suspension cell lines such as MM.1S and U266.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
L-Glutamine (100x)
-
HEPES buffer (1M)
-
Sterile cell culture flasks (T-25, T-75)
-
Sterile centrifuge tubes (15 mL, 50 mL)
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Complete Growth Medium:
-
88% RPMI-1640
-
10% FBS
-
1% Penicillin-Streptomycin
-
1% L-Glutamine
-
1% HEPES (final concentration: 10 mM)
Procedure:
-
Maintain cell cultures in a 37°C incubator with 5% CO2.
-
Keep cell density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL.
-
For subculturing, determine the cell density and dilute the cell suspension with fresh, pre-warmed complete growth medium to a seeding density of 0.25-0.5 x 10^6 cells/mL.
-
For experiments with incubation times greater than 24 hours, plate cells at a density of 0.25-0.5 x 10^6 cells/mL.
This compound Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a 1 mg vial of this compound (MW: 504.57 g/mol ), add 198.2 µL of DMSO.
-
Vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
Working Solutions:
-
Thaw a stock solution aliquot on ice.
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations for treatment (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
Long-Term this compound Treatment
-
Plate cells at the appropriate density in 96-well plates (for viability/cytotoxicity assays) or larger culture vessels (for Western blotting).
-
Add the prepared working solutions of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired long-term durations (e.g., 48, 72, 96 hours).
4a. Cell Viability Assay (WST-1)
Materials:
-
WST-1 reagent
-
96-well plate reader
Procedure:
-
At the end of the treatment period, add 10 µL of WST-1 reagent to each 100 µL well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4b. Cytotoxicity Assay (LDH Release)
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Determine cytotoxicity relative to a maximum LDH release control (cells lysed with lysis buffer).
4c. Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Suggested Antibody (Example) | Application |
| Cleaved Caspase-3 | Cell Signaling Technology #9661 | Detects the 17/19 kDa fragment of activated caspase-3. |
| Total Caspase-3 | Cell Signaling Technology #9662 | Detects full-length caspase-3. |
| Cleaved PARP | Cell Signaling Technology #5625 | Detects the 89 kDa fragment of PARP. |
| Total PARP | Cell Signaling Technology #9542 | Detects full-length PARP. |
| GSDMD | Abcam ab209845 | Detects full-length and cleaved GSDMD. |
| Loading Control (e.g., GAPDH, β-actin) | Cell Signaling Technology #5174 (GAPDH) | Ensures equal protein loading. |
Procedure:
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Use dilutions as recommended by the manufacturer.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to the loading control.
References
how to dissolve and store 1G244 for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1G244 is a potent and selective dual inhibitor of dipeptidyl-peptidase 8 (DPP8) and dipeptidyl-peptidase 9 (DPP9) with IC50 values of 12 nM and 84 nM, respectively[1]. It is a valuable research tool for studying the roles of DPP8 and DPP9 in various cellular processes. Notably, this compound does not inhibit dipeptidyl peptidase-4 (DPPIV) or dipeptidyl peptidase-2 (DPPII)[1]. Research has demonstrated that this compound can induce apoptosis in multiple myeloma cells, suggesting its potential as an anti-myeloma agent[1]. This document provides detailed protocols for the dissolution and storage of this compound, as well as an overview of its mechanism of action.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Target | DPP8 / DPP9 | [1] |
| IC50 (DPP8) | 12 nM | [1] |
| IC50 (DPP9) | 84 nM | [1] |
| Cellular Effect | Induces apoptosis and pyroptosis | [2][3] |
| In Vitro Concentration | 0-100 µM (for cell viability assays) | [1] |
| In Vivo Dosage | 30 mg/kg (subcutaneous, once-a-week) | [1] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a stock solution (e.g., 20.8 mg/mL), add the appropriate volume of DMSO to the vial of this compound.
-
Vortex thoroughly to ensure the compound is completely dissolved. The resulting solution should be clear.
Storage of Stock Solutions
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
Important Considerations:
-
Store in tightly sealed containers, protected from moisture and light[1].
-
For -80°C storage, use within 6 months[1].
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vivo Studies
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution of ≥ 2.08 mg/mL[1].
-
Start with a 20.8 mg/mL DMSO stock solution of this compound.
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
Note: If the dosing period is expected to exceed half a month, this protocol should be used with caution[1].
Protocol 2: Formulation with Corn Oil
This protocol also yields a clear solution of ≥ 2.08 mg/mL[1].
-
Start with a 20.8 mg/mL DMSO stock solution of this compound.
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of Corn oil and mix thoroughly until the solution is homogeneous.
Mechanism of Action
This compound exerts its cellular effects primarily through the inhibition of DPP8 and DPP9. This inhibition can trigger two distinct cell death pathways depending on the cellular context and the concentration of the inhibitor.
-
Apoptosis (at higher concentrations): Inhibition of DPP8 by this compound leads to the activation of caspase-3 and subsequent cleavage of PARP, culminating in apoptotic cell death[1][2][3].
-
Pyroptosis (at lower concentrations): Inhibition of DPP9 can induce GSDMD-mediated pyroptosis, a form of inflammatory cell death[2][3].
Visualized Pathways and Workflows
Signaling Pathway of this compound-Induced Cell Death
Caption: Dual signaling pathways of this compound.
Experimental Workflow for this compound Dissolution and Storage
Caption: Workflow for this compound preparation and storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of 1G244 in Combination with Proteasome Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1G244 is a novel investigational agent identified as a potent and selective inhibitor of Protein Disulfide Isomerase (PDI). PDI is a chaperone protein residing in the endoplasmic reticulum (ER) that plays a critical role in the proper folding of nascent polypeptides. In various cancer models, overexpression of PDI is associated with aggressive tumor growth and resistance to therapy. By inhibiting PDI, this compound induces the accumulation of misfolded proteins, leading to ER stress and activation of the Unfolded Protein Response (UPR), which can ultimately trigger apoptotic cell death in cancer cells.
Proteasome inhibitors, such as bortezomib, are a class of anti-cancer drugs that block the function of the proteasome, the cellular machinery responsible for degrading misfolded proteins. The accumulation of these proteins also induces ER stress and apoptosis. The combination of this compound with a proteasome inhibitor represents a rational therapeutic strategy to synergistically enhance ER stress and overwhelm the cancer cell's ability to manage protein folding, leading to enhanced apoptosis and tumor regression.
These application notes provide an overview of the synergistic effects of this compound in combination with the proteasome inhibitor bortezomib in multiple myeloma (MM) cell lines and describe detailed protocols for evaluating this combination.
Mechanism of Action: Synergistic Induction of Apoptosis
The combination of this compound and a proteasome inhibitor creates a dual blockade on the protein quality control machinery of the cancer cell.
Troubleshooting & Optimization
Technical Support Center: Managing 1G244 Toxicity
This guide provides troubleshooting advice and answers to frequently asked questions regarding toxicity observed with the experimental compound 1G244 in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability after 72 hours of treatment with this compound, even at concentrations that are initially well-tolerated. What is the likely cause?
A1: This delayed-onset cytotoxicity is characteristic of this compound's off-target effects, which are thought to manifest over time. The primary hypothesized mechanism is the gradual accumulation of intracellular Reactive Oxygen Species (ROS), which eventually triggers apoptotic pathways. We recommend performing a time-course experiment to pinpoint the onset of toxicity in your specific cell line.
Q2: What are the typical morphological changes associated with this compound toxicity?
A2: Common morphological changes include cell shrinkage, membrane blebbing, and eventual detachment from the culture plate. These are classic signs of apoptosis. If you observe these changes, it is advisable to perform an apoptosis assay, such as Annexin V staining, to confirm the mode of cell death.
Q3: Is the observed toxicity reversible?
A3: The reversibility of this compound-induced toxicity is dose and duration-dependent. In our experience, if the compound is removed at the first signs of morphological changes, a portion of the cell population may recover. However, prolonged exposure leads to irreversible commitment to apoptosis.
Q4: Can I use a lower concentration of this compound to avoid toxicity in my long-term experiments?
A4: Yes, reducing the concentration is a primary strategy to mitigate toxicity. We recommend performing a dose-response curve to determine the optimal concentration that balances on-target efficacy with minimal long-term toxicity for your specific cell line and experimental duration.
Q5: Are there any supplements I can add to the culture medium to reduce this compound toxicity?
A5: Supplementing the media with an antioxidant, such as N-acetylcysteine (NAC), has been shown to be effective in quenching the ROS induced by this compound, thereby improving cell viability. We recommend titrating NAC to find a concentration that is protective but does not interfere with your experimental endpoint.
Troubleshooting Guide
Issue 1: Rapid Cell Death (within 24 hours)
-
Possible Cause: The concentration of this compound used is too high for your cell line.
-
Solution: Perform a dose-response experiment to determine the IC50 value. Start with a concentration range from 0.1 µM to 100 µM. See the "Protocol for Dose-Response Cytotoxicity Assay" below.
Issue 2: Gradual Decrease in Cell Viability over Several Days
-
Possible Cause: Accumulation of toxic off-target effects, likely ROS-induced apoptosis.
-
Solution 1: Lower the concentration of this compound for long-term studies.
-
Solution 2: Supplement the culture medium with an antioxidant like N-acetylcysteine (NAC). See the "Protocol for Antioxidant Co-treatment" below.
-
Solution 3: Consider a pulsed-dosing strategy, where the compound is added for a limited time and then washed out.
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause 1: Variability in cell seeding density.
-
Solution 1: Ensure consistent cell seeding density across all experiments, as this can significantly impact the apparent toxicity of a compound.
-
Possible Cause 2: The health and passage number of the cell line.
-
Solution 2: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Experimental Protocols
Protocol for Dose-Response Cytotoxicity Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in complete medium. A typical 8-point dilution series might range from 200 µM down to 0.156 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time point (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) according to the manufacturer's instructions and read the signal on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol for Antioxidant Co-treatment
-
Cell Seeding: Seed cells as described in the cytotoxicity assay protocol.
-
Reagent Preparation: Prepare a 2X stock of this compound at a concentration known to cause toxicity (e.g., 2X the IC50 at 72 hours). Prepare a 2X stock of N-acetylcysteine (NAC) at various concentrations (e.g., ranging from 2 mM to 20 mM).
-
Treatment: Add 50 µL of the 2X this compound stock and 50 µL of the 2X NAC stock to the appropriate wells.
-
Controls: Include wells with this compound alone, NAC alone, and a vehicle control.
-
Incubation and Assessment: Incubate for the desired long-term time point (e.g., 72, 96, or 120 hours) and assess cell viability as described above.
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cell Line A after 72 hours
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 5.2 ± 1.1 |
| 50 | 15.8 ± 2.5 |
| 25 | 48.9 ± 3.2 |
| 12.5 | 75.4 ± 4.1 |
| 6.25 | 91.2 ± 3.8 |
| 3.13 | 98.7 ± 2.9 |
| 1.56 | 99.1 ± 2.2 |
| 0 (Vehicle) | 100 ± 1.9 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced Toxicity
| Treatment | % Cell Viability (Mean ± SD) at 96 hours |
| Vehicle Control | 100 ± 3.1 |
| This compound (25 µM) | 35.6 ± 4.5 |
| This compound (25 µM) + NAC (1 mM) | 52.1 ± 3.9 |
| This compound (25 µM) + NAC (5 mM) | 85.7 ± 2.8 |
| This compound (25 µM) + NAC (10 mM) | 89.4 ± 3.3 |
| NAC (10 mM) alone | 99.5 ± 2.1 |
Visualizations
Technical Support Center: Optimizing 1G244 Concentration for Apoptosis and Pyroptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the dual-function DPP8/9 inhibitor, 1G244. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to effectively modulate the switch between apoptotic and pyroptotic cell death in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9).[1] Its mechanism of action is unique in that it can induce two distinct forms of programmed cell death, apoptosis and pyroptosis, in a concentration-dependent manner.[2][3]
Q2: How does this compound induce both apoptosis and pyroptosis?
A2: The differential effect of this compound is tied to its inhibition of DPP8 and DPP9. At lower concentrations, this compound preferentially inhibits DPP9, which leads to the activation of the pyroptotic pathway, characterized by Gasdermin D (GSDMD) cleavage.[2][3] At higher concentrations, this compound inhibits DPP8, triggering the apoptotic pathway, marked by caspase-3 activation.[2][3]
Q3: What is the role of HCK in this compound-induced cell death?
A3: Hematopoietic Cell Kinase (HCK) expression is a critical determinant for susceptibility to this compound-induced pyroptosis.[2][3] However, HCK expression does not appear to be necessary for the induction of apoptosis by this compound.[2][3]
Q4: Are there any analogs of this compound with a more specific effect?
A4: Yes, an analog of this compound named tominostat (also known as 12m) has been developed with higher selectivity for DPP8.[2][3] This increased selectivity enhances its apoptotic effect and may offer a more potent and less toxic alternative for inducing apoptosis.[2][3]
Q5: In what types of cells has the dual functionality of this compound been observed?
A5: The concentration-dependent switch between pyroptosis and apoptosis has been primarily documented in hematological malignancy cell lines, such as multiple myeloma.[2][3]
Troubleshooting Guide
Issue: I am not observing the expected cell death pathway (apoptosis vs. pyroptosis) with this compound treatment.
-
Question: Have you optimized the concentration of this compound for your specific cell line?
-
Answer: The concentration window for switching between pyroptosis and apoptosis can be narrow and cell-type dependent. We recommend performing a dose-response experiment to determine the optimal concentrations for your model. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and analyze markers for both apoptosis (cleaved caspase-3) and pyroptosis (cleaved GSDMD, LDH release).
-
-
Question: Are you using the appropriate time points for your analysis?
-
Answer: The kinetics of apoptosis and pyroptosis can differ. Pyroptosis, being a lytic form of cell death, can sometimes manifest earlier. For instance, in MM.1S cells, cleaved GSDMD can be detected as early as 3 hours, while cleaved caspase-3 is more prominent at 6 to 24 hours with high concentrations of this compound.[3] We recommend a time-course experiment to identify the optimal incubation period.
-
-
Question: Have you confirmed the expression of key proteins in your cell line?
Issue: I am observing high levels of cell death across all concentrations of this compound.
-
Question: Is your initial cell seeding density appropriate?
-
Answer: High cell density can lead to increased cell death. Ensure you are using an optimal seeding density for your chosen assay format to avoid confounding results.
-
-
Question: Could the solvent be causing cytotoxicity?
-
Answer: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Always include a vehicle-only control in your experiments.
-
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Cell Death Pathways
| Concentration Range | Target | Predominant Cell Death Pathway | Key Markers | Cell Line Example |
| Low Concentration | DPP9 | Pyroptosis | Cleaved GSDMD, LDH Release | MM.1S |
| High Concentration | DPP8 | Apoptosis | Cleaved Caspase-3, PARP Cleavage | MM.1S |
Table 2: IC50 Values of this compound
| Target | IC50 |
| DPP8 | 12 nM |
| DPP9 | 84 nM |
Data sourced from MedchemExpress.[1]
Experimental Protocols
1. Dose-Response and Time-Course Experiment to Determine Optimal this compound Concentration
-
Objective: To identify the concentrations and incubation times at which this compound induces either pyroptosis or apoptosis.
-
Methodology:
-
Seed cells at a predetermined optimal density in a 96-well plate.
-
Prepare a serial dilution of this compound in culture medium. A suggested range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of this compound.
-
Incubate the plates for various time points (e.g., 3, 6, 12, 24, and 48 hours).
-
At each time point, collect the cell culture supernatant and the cell lysate.
-
Analyze the supernatant for LDH release (pyroptosis marker).
-
Analyze the cell lysates by Western blot for cleaved caspase-3 (apoptosis marker) and cleaved GSDMD (pyroptosis marker).
-
2. Western Blot Analysis for Apoptosis and Pyroptosis Markers
-
Objective: To detect the presence of key protein markers for apoptosis and pyroptosis.
-
Methodology:
-
After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved GSDMD overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Lactate Dehydrogenase (LDH) Release Assay for Pyroptosis
-
Objective: To quantify cell lysis, a hallmark of pyroptosis, by measuring the release of LDH into the culture medium.
-
Methodology:
-
Following treatment with this compound, carefully collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's instructions to mix the supernatant with the assay reagent.
-
Incubate the mixture for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
1G244 stability in solution and potential degradation issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of the DPP8/9 inhibitor, 1G244, in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
The solid form of this compound is stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to three years.[1] The vial should be tightly sealed and protected from moisture and light.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It has a high solubility in DMSO, with concentrations of up to 225.0 mg/mL (445.9 mM) being reported.[1] Sonication may be used to aid dissolution.[1]
Q3: How should I store this compound stock solutions? There seems to be conflicting information.
There are varying recommendations for the storage of this compound stock solutions, suggesting that the stability in solution can be a concern. One supplier explicitly states that solutions are unstable and should be prepared fresh.[4] Other suppliers provide the following guidelines:
-
Store at -80°C for up to 1 year.[1]
-
Store at -80°C for up to 6 months.[2]
-
Store at -20°C for up to 1 month.[2]
Recommendation: Given the potential for instability, it is strongly advised to prepare fresh solutions for each experiment whenever possible.[4] If storage is necessary, prepare small aliquots to minimize freeze-thaw cycles and store them in tightly sealed vials at -80°C. It is recommended to use these stored solutions within one to six months and to perform a quality control check (e.g., bioactivity assay) if the solution has been stored for an extended period.
Q4: Can I store this compound solutions at 4°C or room temperature?
No, it is not recommended to store this compound solutions at 4°C or room temperature for any significant length of time. The compound should be stored frozen to minimize degradation. For use in short-term experiments, allow an aliquot to thaw at room temperature for at least 60 minutes before use and use it the same day.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage in the freezer. | The solubility limit may have been exceeded, or the compound may be degrading or aggregating over time. | 1. Warm the solution and sonicate to try and redissolve the precipitate. 2. If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock. 3. Consider preparing a slightly lower concentration stock solution for future use. |
| Loss of biological activity in my experiments. | The this compound in your solution may have degraded. | 1. Prepare a fresh stock solution of this compound from the solid powder. 2. Aliquot the new stock solution to avoid multiple freeze-thaw cycles. 3. Include a positive control in your experiment to ensure that the assay is working as expected. |
| Inconsistent results between experiments. | This could be due to the variable stability of this compound in solution, especially if using older stock solutions or solutions that have undergone multiple freeze-thaw cycles. | 1. Adhere to a strict protocol of preparing fresh solutions for each experiment or using aliquots that have been stored for a limited time at -80°C. 2. Ensure the final concentration of DMSO is consistent across all experimental conditions and is not affecting the cells or assay. |
| Difficulty dissolving this compound in aqueous solutions for in vivo studies. | This compound has poor aqueous solubility. | A co-solvent system is required. See the experimental protocols section for recommended formulations for in vivo use. |
Summary of Storage Conditions and Solubility
| Form | Solvent | Storage Temperature | Storage Duration | Concentration |
| Solid (Powder) | N/A | -20°C | Up to 3 years[1] | N/A |
| Stock Solution | DMSO | -80°C | 6 months to 1 year[1][2] | Up to 225.0 mg/mL (445.9 mM)[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[2] | Up to 225.0 mg/mL (445.9 mM)[1] |
| Working Solution | Varies | Prepare Fresh | Use same day[4] | Varies by experiment |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for short intervals to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed vials. Store immediately at -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vivo Subcutaneous Injection (PEG300 Formulation)
This protocol yields a clear solution of ≥ 2.08 mg/mL.[2]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Caution: This formulation should be used with caution for dosing periods exceeding half a month due to potential stability issues.[2]
Protocol 3: Preparation of this compound Working Solution for In Vivo Subcutaneous Injection (Corn Oil Formulation)
This protocol also yields a clear solution of ≥ 2.08 mg/mL.[2]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
Visualizations
Caption: Recommended workflow for storing and preparing this compound solutions.
Caption: A logical guide for troubleshooting common issues with this compound.
Caption: The dual mechanism of cell death induced by this compound.[5]
References
- 1. This compound | Proteasome | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
identifying 1G244-resistant cell lines and their mechanisms
Welcome to the technical support center for researchers working with the DPP8/9 inhibitor, 1G244. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying this compound-resistant cell lines and understanding the underlying mechanisms of resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing decreased sensitivity to this compound. How can I confirm if they have developed resistance?
A1: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cells compared to the parental, sensitive cell line. A significant increase in the IC50 value is a key indicator of acquired resistance.
-
Experimental Workflow:
-
Seed both parental and potentially resistant cells at the same density in 96-well plates.
-
Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 72 hours).
-
Assess cell viability using an MTT or WST-1 assay.
-
Plot the dose-response curves and calculate the IC50 values for both cell lines.
-
Q2: We have identified a hematological cell line, Daudi, that is less sensitive to this compound. What is the potential mechanism for this reduced sensitivity?
A2: The DPP8/9 inhibitor this compound induces cell death through two primary mechanisms: pyroptosis at low concentrations by inhibiting DPP9 and apoptosis at high concentrations by inhibiting DPP8.[1][2][3][4][5] The Daudi cell line has been shown to be less sensitive to the apoptotic effects induced by high concentrations of this compound.[1] This suggests that the resistance mechanism in Daudi cells may be related to an impaired apoptotic signaling pathway downstream of DPP8 inhibition.
Q3: Are there any compounds that can overcome this compound resistance?
A3: Yes, a this compound analog called tominostat has been shown to be effective in this compound-resistant cells.[1][2][3] Tominostat has a higher selectivity for DPP8 compared to this compound.[1] Its enhanced anti-tumor effect in resistant cell lines like Daudi suggests that a more potent inhibition of DPP8 can overcome the resistance mechanism and effectively induce apoptosis.[1]
Q4: How can I generate a this compound-resistant cell line in the lab?
A4: You can generate a this compound-resistant cell line by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period. This method selects for cells that have acquired resistance mechanisms.
Quantitative Data
Table 1: Comparative Cytotoxicity of this compound and Tominostat in Hematological Cell Lines
| Cell Line | Sensitivity to this compound | This compound Effect (at 100 µM) | Tominostat Effect (at 100 µM) |
| MM.1S | Sensitive | High Cytotoxicity | High Cytotoxicity |
| KARPAS299 | Sensitive | High Cytotoxicity | High Cytotoxicity |
| Daudi | Resistant/Less Sensitive | Minimal Cytotoxic Effect | Effective Antitumor Activity |
Data synthesized from in vitro studies comparing the effects of this compound and tominostat.[1]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line by stepwise exposure to increasing drug concentrations.[6][7]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) on the parental cell line to determine the initial IC50 of this compound.
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. This can be done in increments of 5-10% of the previous concentration.
-
Monitoring: Continuously monitor the cells for signs of toxicity and allow them to recover and proliferate before the next dose escalation.
-
Selection of Resistant Population: Over several months, a population of cells that can proliferate in the presence of a significantly higher concentration of this compound will be selected.
-
Confirmation of Resistance: Periodically, perform cell viability assays to determine the new IC50 of the treated cell population. A stable and significantly increased IC50 compared to the parental line confirms the generation of a resistant cell line.
-
Maintenance: To maintain the resistant phenotype, continuously culture the resistant cell line in the presence of a maintenance concentration of this compound (e.g., the IC20 of the resistant line).[7]
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or tominostat and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 3: Cytotoxicity Assessment using LDH Release Assay
This assay is particularly useful for measuring pyroptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the desired concentrations of this compound. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Visualizations
References
- 1. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dpp8-selective-inhibitor-tominostat-as-a-novel-and-broad-spectrum-anticancer-agent-against-hematological-malignancies - Ask this paper | Bohrium [bohrium.com]
- 6. Generation of multidrug resistant lymphoma cell lines stably expressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
how to control for 1G244's dual mechanism in experimental design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1G244. The content focuses on strategies to control for the compound's dual mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the established dual mechanism of action for this compound?
A1: this compound is a potent inhibitor of dipeptidyl peptidase 8 and 9 (DPP8/9).[1] Its dual mechanism is concentration-dependent. At low concentrations, this compound primarily inhibits DPP9, which induces a form of programmed cell death called pyroptosis.[2][3] At higher concentrations, it inhibits DPP8, leading to apoptosis.[2][3]
Q2: Why am I seeing conflicting or unexpected results in my cell viability assays?
A2: The dual mechanism of this compound can lead to varied cellular responses depending on the concentration used and the specific cell line.[2] Different cell types may have varying expression levels of DPP8 and DPP9, as well as downstream components of the apoptotic and pyroptotic pathways, influencing their sensitivity to each mechanism.[2][4] For instance, the expression of Hematopoietic Cell Kinase (HCK) is necessary for susceptibility to pyroptosis induced by this compound but not for apoptosis.[2][3]
Q3: How can I differentiate between pyroptosis and apoptosis in my experiments?
A3: To distinguish between these two cell death pathways, you should use a combination of assays that measure specific markers for each. For pyroptosis, key markers include the activation of caspase-1 and the cleavage of Gasdermin D (GSDMD).[2] For apoptosis, hallmark indicators are the activation of caspase-3 and the cleavage of PARP.[1]
Q4: What are the recommended concentration ranges to isolate each of this compound's effects?
A4: The precise concentrations to elicit pyroptosis versus apoptosis can be cell-line dependent. However, published research indicates that low concentrations are more selective for DPP9 inhibition and pyroptosis, while higher concentrations are required for DPP8 inhibition and apoptosis.[2][3] It is crucial to perform a dose-response curve in your specific cell model to determine the optimal concentrations for each pathway.
Troubleshooting Guides
Issue: Inconsistent IC50 values across different experiments.
-
Possible Cause: Fluctuation in the dominant cell death pathway due to slight variations in concentration. The IC50 for DPP8 is approximately 12 nM, while for DPP9 it is 84 nM.[1]
-
Solution:
-
Strict Concentration Control: Ensure precise and consistent preparation of this compound dilutions.
-
Cell Density Monitoring: Maintain consistent cell seeding densities, as this can influence the effective concentration of the compound per cell.
-
Time-Course Analysis: The kinetics of pyroptosis and apoptosis differ. Conduct experiments at multiple time points to capture the onset of each pathway.
-
Issue: High levels of cell death observed, but canonical apoptosis markers are absent.
-
Possible Cause: The observed cell death is likely pyroptosis, which is independent of the classical apoptotic machinery.[2]
-
Solution:
-
Pyroptosis Marker Analysis: Assay for key pyroptosis markers such as activated caspase-1 and cleaved GSDMD using Western blotting or specific activity assays.
-
LDH Release Assay: Pyroptosis results in membrane rupture and the release of lactate dehydrogenase (LDH), which can be quantified as a measure of this form of cell death.
-
Issue: Difficulty replicating results in a different cell line.
-
Possible Cause: Cell lines possess different genetic backgrounds and expression levels of DPP8, DPP9, and other pathway-specific proteins like HCK.[2]
-
Solution:
-
Target Expression Profiling: Quantify the mRNA or protein levels of DPP8 and DPP9 in your cell lines of interest.
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to selectively knock down DPP8 or DPP9 to confirm which pathway is dominant in your cell model.
-
Quantitative Data Summary
| Parameter | Value | Target | Predominant Outcome | Reference |
| IC50 | 12 nM | DPP8 | Apoptosis | [1] |
| IC50 | 84 nM | DPP9 | Pyroptosis | [1] |
| Selectivity Index (SI) | 3.8 (IC50 DPP9 / IC50 DPP8) | DPP8 vs. DPP9 | [3] |
Experimental Protocols
Protocol 1: Determining the Dominant Cell Death Pathway
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Dose-Response Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 1 nM to 100 µM) for 24, 48, and 72 hours.[1]
-
Parallel Assays: In parallel plates, perform the following assays:
-
Apoptosis: Use a caspase-3/7 activity assay.
-
Pyroptosis: Use a caspase-1 activity assay.
-
Cell Viability: Use a standard cell viability reagent (e.g., resazurin-based).
-
-
Data Analysis: Plot the dose-response curves for each assay to determine the EC50 for the activation of each caspase and the overall effect on cell viability.
Protocol 2: Confirmation of Pathway Specificity using Genetic Knockdown
-
Transfection: Transfect cells with siRNA targeting DPP8, DPP9, or a non-targeting control.
-
Knockdown Confirmation: After 48 hours, harvest a subset of cells to confirm target knockdown via qRT-PCR or Western blot.
-
This compound Treatment: Treat the remaining cells with low and high concentrations of this compound, as determined from Protocol 1.
-
Endpoint Analysis: Measure markers of apoptosis (cleaved PARP) and pyroptosis (cleaved GSDMD) by Western blot.
-
Interpretation:
-
DPP9 knockdown should abrogate the effects of low-concentration this compound.
-
DPP8 knockdown should reduce the effects of high-concentration this compound.
-
Visualizations
Caption: Signaling pathways of this compound's dual mechanism.
Caption: Workflow for dissecting this compound's dual mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in 1G244-Induced Pyroptosis Assays
Welcome to the technical support center for researchers utilizing 1G244 to induce pyroptosis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation tips to help you navigate the complexities of pyroptosis assays and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce pyroptosis?
A1: this compound is a potent and specific small molecule inhibitor of Dipeptidyl Peptidases 8 and 9 (DPP8/9)[1]. Inhibition of DPP8/9 by this compound in certain immune cells, such as monocytes and macrophages, triggers a form of inflammatory programmed cell death called pyroptosis[2][3]. This process is dependent on the activation of caspase-1 and the subsequent cleavage of Gasdermin D (GSDMD)[2][3]. The N-terminal fragment of cleaved GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines[4][5][6].
Q2: I am observing high variability in my LDH release assay results. What could be the cause?
A2: Variability in Lactate Dehydrogenase (LDH) release assays is a common issue. Several factors can contribute to this:
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable LDH release. Ensure you have a homogenous single-cell suspension before seeding.
-
This compound Concentration: this compound exhibits a concentration-dependent effect. At lower concentrations, it primarily induces pyroptosis, while at higher concentrations, it can induce apoptosis[7]. Ensure you are using a consistent and appropriate concentration for your cell type.
-
Incubation Time: The kinetics of pyroptosis can vary between cell types. Perform a time-course experiment to determine the optimal endpoint for LDH measurement.
-
Assay Background: High background can result from serum in the culture medium (which contains LDH) or from the this compound compound itself interfering with the assay reagents[8]. It is recommended to use serum-free medium during the final stages of the experiment and to run a "compound only" control.
Q3: My Western blot for cleaved GSDMD is not working. What are some troubleshooting steps?
A3: Detecting the cleaved GSDMD fragment (approximately 30 kD) can be challenging. Here are some tips:
-
Antibody Selection: Use an antibody validated for the detection of the cleaved GSDMD fragment. Some antibodies are specific to the N-terminal fragment.
-
Lysis Buffer: Use a lysis buffer that effectively solubilizes membrane-bound proteins, as the cleaved GSDMD-N fragment translocates to the plasma membrane.
-
Positive Control: Include a positive control, such as cells treated with a known pyroptosis inducer like nigericin (for NLRP3-dependent pyroptosis), to ensure your antibody and protocol are working[9].
-
Loading Amount: You may need to load a higher amount of protein to detect the cleaved fragment, which is smaller than the full-length protein.
Q4: I am not detecting an increase in IL-1β in my supernatant after this compound treatment. Why?
A4: The absence of detectable IL-1β can be due to several reasons:
-
Priming Step: Many cell types, including macrophages, require a "priming" signal (e.g., LPS) to upregulate the expression of pro-IL-1β before they can process and release mature IL-1β upon inflammasome activation[8][9]. Ensure your protocol includes a priming step if necessary for your cell model.
-
Caspase-1 Activity: Confirm that caspase-1 is being activated in your system. You can do this by measuring caspase-1 activity directly or by Western blot for the cleaved p20 subunit of caspase-1.
-
ELISA Kit Sensitivity: Ensure your ELISA kit has sufficient sensitivity to detect the expected levels of IL-1β[10].
-
Sample Handling: IL-1β can be sensitive to degradation. Collect supernatants promptly and store them at -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles[11][12].
Troubleshooting Guides
Lactate Dehydrogenase (LDH) Release Assay
| Problem | Possible Cause | Solution |
| High Background | Serum in culture medium contains LDH. | Use serum-free medium for the final 4-6 hours of the experiment. |
| This compound interferes with assay reagents. | Run a control with this compound in cell-free medium to determine its contribution to the signal. | |
| Low Signal | Suboptimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment to optimize conditions. |
| Cell type is resistant to this compound-induced pyroptosis. | Confirm pyroptosis using another method (e.g., GSDMD cleavage). | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a uniform single-cell suspension before plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS. |
Caspase-1 Activity Assay
| Problem | Possible Cause | Solution |
| No or Low Activity Detected | Inefficient cell lysis for intracellular caspase-1 measurement. | Ensure the lysis buffer is compatible with the assay and efficiently lyses your cells. |
| Caspase-1 is not activated. | Confirm the this compound treatment is effective in your cell type and at the concentration used. | |
| Assay substrate is degraded. | Store fluorogenic or colorimetric substrates protected from light and at the recommended temperature. | |
| High Background | Non-specific protease activity. | Use a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) as a negative control to confirm specificity. |
GSDMD Cleavage Western Blot
| Problem | Possible Cause | Solution |
| No Cleaved GSDMD Detected | Antibody does not recognize the cleaved fragment. | Use an antibody specifically validated for the N-terminal cleaved fragment of GSDMD. |
| Insufficient protein loaded. | Increase the amount of protein loaded onto the gel. | |
| Cleaved fragment is degraded. | Use fresh lysates and include protease inhibitors in your lysis buffer. | |
| Weak Bands | Low levels of pyroptosis. | Optimize the this compound concentration and treatment time. |
| Poor transfer of the smaller cleaved fragment. | Optimize transfer conditions (e.g., membrane type, transfer time) for low molecular weight proteins. |
IL-1β ELISA
| Problem | Possible Cause | Solution |
| No IL-1β Detected | Lack of pro-IL-1β expression. | Prime cells with LPS (e.g., 1 µg/mL for 4 hours) before this compound treatment. |
| Insufficient caspase-1 activation. | Verify caspase-1 activation through a direct activity assay or Western blot. | |
| High Variability | Inconsistent sample collection or handling. | Collect supernatants at the same time point and handle all samples consistently. Avoid bubbles in wells. |
| Standard curve is inaccurate. | Prepare fresh standards for each assay and ensure proper dilution technique. |
Experimental Protocols
Protocol 1: LDH Release Assay for Pyroptosis
-
Cell Seeding: Seed cells (e.g., THP-1 macrophages) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming (if necessary): For cells like THP-1 macrophages, prime with LPS (1 µg/mL) for 4 hours to induce pro-IL-1β expression.
-
Treatment: Remove the priming medium and replace it with serum-free medium containing the desired concentration of this compound or vehicle control. Include a positive control (e.g., Nigericin) and a maximum LDH release control (lysis buffer).
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 6 hours).
-
Supernatant Collection: Pellet the cells by centrifugation at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Measurement: Add 50 µL of the LDH assay reagent to each well.
-
Incubation: Incubate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
Protocol 2: Western Blot for GSDMD Cleavage
-
Cell Treatment: Plate cells in a 6-well plate and treat with this compound as optimized.
-
Cell Lysis: After treatment, collect both the supernatant and the adherent cells. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GSDMD (validated for detecting the cleaved fragment) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the bands using an ECL detection reagent and an imaging system. Look for a decrease in the full-length GSDMD band (~53 kDa) and the appearance of the cleaved N-terminal fragment (~30 kDa)[6].
Data Presentation
Table 1: this compound Concentration-Dependent Effects
| Concentration of this compound | Primary Target | Predominant Cell Death Pathway | Key Markers |
| Low (e.g., ≤10 µM in some cell lines) | DPP9 | Pyroptosis | Cleaved Caspase-1, Cleaved GSDMD, LDH Release, IL-1β Release |
| High (e.g., >10 µM in some cell lines) | DPP8 | Apoptosis | Cleaved Caspase-3, PARP Cleavage |
Note: The exact concentrations for inducing pyroptosis versus apoptosis are cell-type dependent and should be empirically determined.[7]
Table 2: Expected Outcomes of Pyroptosis Assays
| Assay | Untreated Control | This compound-Treated |
| LDH Release | Low | High |
| Caspase-1 Activity | Low | High |
| GSDMD Western Blot | Full-length GSDMD | Cleaved GSDMD-N fragment appears |
| IL-1β ELISA (primed cells) | Low | High |
Visualizations
Caption: this compound-induced pyroptosis signaling pathway.
Caption: General experimental workflow for pyroptosis assays.
Caption: Troubleshooting decision tree for pyroptosis assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human IL-1 beta ELISA Kit (ab100562) | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.cn [documents.thermofisher.cn]
Technical Support Center: Investigating Unintended Signaling by 1G244
Introduction:
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for the novel DPP8/9 inhibitor, 1G244, to induce unintended signaling pathways. While this compound has shown promise for its anti-myeloma effects, it is crucial to characterize its selectivity and potential off-target activities to ensure its therapeutic safety and efficacy.[1] This resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to help identify and analyze any unintended signaling events.
Frequently Asked Questions (FAQs)
Q1: What are unintended or "off-target" signaling pathways?
A1: Off-target signaling refers to the modulation of signaling pathways other than the intended therapeutic target. For a kinase inhibitor like this compound, this can occur when the compound interacts with other kinases or signaling proteins, leading to unexpected biological effects. These effects can range from minor cellular changes to significant toxicity.[2]
Q2: Why is it critical to investigate the off-target effects of this compound?
A2: A thorough understanding of a compound's off-target profile is essential for several reasons:
-
Safety and Toxicity: Off-target effects are a primary cause of adverse drug reactions and toxicity.[3][4]
-
Efficacy: Unintended signaling can counteract the desired therapeutic effect or lead to drug resistance.
-
Mechanism of Action: A complete selectivity profile provides a clearer understanding of the compound's true mechanism of action.
Q3: What are the first steps if I observe an unexpected phenotype in my this compound-treated cells?
A3: First, confirm that the observed phenotype is dose-dependent and reproducible. Next, consider the possibility of off-target effects. A good starting point is to perform a broad kinase screen to identify other potential targets of this compound. Additionally, using a structurally unrelated inhibitor of the same primary target can help determine if the phenotype is a result of on-target or off-target activity.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death at low concentrations of this compound. | Inhibition of an essential off-target kinase. | Perform a kinase selectivity profile to identify potential off-target interactions. Compare the IC50 values for the primary target and any identified off-targets. |
| Contradictory results between different cell lines. | Cell-line specific expression of off-target proteins. | Analyze the protein expression profiles of the cell lines used. Test the effect of this compound in a cell line known to not express the primary target. |
| Activation of a signaling pathway that should be downstream of the inhibited target. | Feedback loops or activation of a parallel pathway. | Use phosphoproteomics to get a global view of signaling changes. Investigate pathways known to crosstalk with the primary target pathway. |
| Inconsistent results with different batches of this compound. | Compound instability or impurities. | Verify the purity and integrity of each batch of this compound using techniques like HPLC and mass spectrometry. |
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound to illustrate the type of information that should be generated and analyzed.
| Assay Type | Target | Result (IC50) | Notes |
| Primary Target Assay | DPP8 | 15 nM | High-affinity binding to the intended target. |
| Primary Target Assay | DPP9 | 25 nM | High-affinity binding to the intended target. |
| Kinase Selectivity Screen | Kinase X | 150 nM | Potential off-target. 10-fold less potent than on-target. |
| Kinase Selectivity Screen | Kinase Y | 500 nM | Weaker off-target interaction. |
| Cell Viability Assay | Myeloma Cell Line | 50 nM | Correlates well with on-target inhibition. |
| Cell Viability Assay | Control Cell Line | >10 µM | Suggests on-target specificity for the anti-myeloma effect. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for screening this compound against a panel of kinases to identify off-target interactions.[5][6][7]
Objective: To determine the inhibitory activity of this compound against a broad range of kinases.
Materials:
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Kinase selectivity profiling system (e.g., Promega Kinase Selectivity Profiling Systems)[5][7]
-
[γ-³³P]-ATP
-
Kinase reaction buffer
-
Substrates for each kinase
-
96-well or 384-well plates
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
In a multi-well plate, mix the kinase, its specific substrate, and the corresponding concentration of this compound.
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]-ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 2% (v/v) phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the amount of incorporated ³³P using a microplate scintillation counter.
-
Calculate the percent inhibition for each kinase at each concentration of this compound relative to a DMSO control.
Protocol 2: Western Blot Analysis for Off-Target Pathway Activation
Objective: To determine if this compound treatment leads to the activation or inhibition of specific downstream effectors of a suspected off-target pathway.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of suspected off-target pathway proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Potential unintended signaling pathway of this compound.
Caption: Workflow for identifying unintended signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 6. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 7. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Ensuring Complete Inhibition of DPP8/9 with 1G244
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1G244 to inhibit Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of DPP8 and DPP9.[1][2] It exhibits a dual mechanism of action depending on its concentration. At lower concentrations, this compound primarily inhibits DPP9, leading to the induction of pyroptosis, a form of inflammatory cell death.[3] At higher concentrations, it predominantly inhibits DPP8, resulting in apoptosis, a form of programmed cell death.[3]
Q2: What are the recommended concentrations of this compound for in vitro experiments?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on published studies, the following ranges can be used as a starting point:
-
For pyroptosis induction (DPP9 inhibition): Low micromolar concentrations (e.g., 0.1-10 µM) are often effective.[3]
-
For apoptosis induction (DPP8 inhibition): Higher micromolar concentrations (e.g., 10-100 µM) are typically required.[1][3] It is important to note that concentrations above 10 µM may induce off-target effects in some cell lines, such as THP-1 cells, and concentrations as high as 100 µM have been associated with non-specific cell death.[3]
Q3: How selective is this compound for DPP8 and DPP9?
This compound is highly selective for DPP8 and DPP9 over other DPP family members like DPP4 and DPP II.[1] It does, however, show a slight preference for DPP8 over DPP9, with a selectivity index (IC50 for DPP9 / IC50 for DPP8) of approximately 3.8.[3][4]
Troubleshooting Guide
Problem 1: I am not observing the expected level of cell death after treating my cells with this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and desired outcome (pyroptosis vs. apoptosis). We recommend a starting range of 0.1 µM to 100 µM.
-
-
Possible Cause 2: Incorrect Timepoint.
-
Solution: The kinetics of this compound-induced cell death can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for observing cell death in your model.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to DPP8/9 inhibition-induced cell death. This could be due to low expression of key downstream effectors like Caspase-1 or Gasdermin D (GSDMD). Confirm the expression of these proteins in your cell line via Western blot.
-
-
Possible Cause 4: Reagent Instability.
-
Solution: Ensure that your this compound stock solution is properly stored (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Problem 2: I am observing cell death, but I am unsure if it is pyroptosis or apoptosis.
-
Solution: Differentiating between pyroptosis and apoptosis requires specific assays:
-
LDH Release Assay: Pyroptosis is a lytic form of cell death that results in the release of lactate dehydrogenase (LDH) into the cell culture supernatant. A significant increase in LDH release is indicative of pyroptosis.
-
Western Blot Analysis:
-
Pyroptosis: Look for the cleavage of Caspase-1 and GSDMD.
-
Apoptosis: Look for the cleavage of Caspase-3 and PARP.[1]
-
-
Microscopy: Observe cell morphology. Pyroptotic cells typically swell and rupture, while apoptotic cells exhibit membrane blebbing and formation of apoptotic bodies.
-
Problem 3: I am concerned about off-target effects of this compound.
-
Solution: Off-target effects are more likely at higher concentrations.
-
Use the lowest effective concentration of this compound that achieves the desired level of DPP8/9 inhibition.
-
Consider using a more selective DPP8 inhibitor, such as Tominostat, if your research is focused specifically on DPP8.[3]
-
In some cell lines like THP-1, cell death induced by high concentrations of this compound has been reported to be independent of DPP8/9 inhibition.[3]
-
Quantitative Data
Table 1: Inhibitory Potency and Selectivity of this compound
| Target | IC50 | Ki | Selectivity over DPP8 | Reference |
| DPP8 | 12 nM - 14 nM | 0.9 nM | 1x | [1][2][4] |
| DPP9 | 53 nM - 84 nM | 4.2 nM | ~3.8x - 4.4x | [1][2][4] |
| DPP4 | > 100 µM | - | > 7,000x | [1][4] |
| DPP II | > 100 µM | - | Not specified | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Cytotoxicity using LDH Release Assay
This protocol is for quantifying this compound-induced pyroptosis by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Include wells for "spontaneous LDH release" (cells with vehicle only) and "maximum LDH release" (cells treated with a lysis solution provided in the kit).
-
Incubate the plate for the desired experimental duration (e.g., 6-48 hours) at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 2: Western Blot Analysis of Pyroptosis and Apoptosis Markers
This protocol describes the detection of key protein markers to differentiate between this compound-induced pyroptosis and apoptosis.
Materials:
-
Cells treated with this compound and controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-1, anti-GSDMD, anti-cleaved Caspase-3, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
After treatment with this compound, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the extent of cleavage of the target proteins.
Visualizations
Caption: Signaling pathway of this compound-induced cell death.
Caption: Workflow for assessing this compound-induced cell death.
References
Technical Support Center: Troubleshooting Unexpected Phenotypes After 1G244 Treatment
Welcome to the technical support center for 1G244, a selective inhibitor of Dipeptidyl Peptidase 8 and 9 (DPP8/9). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes following this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9). Its mechanism of action is concentration-dependent. At lower concentrations, it predominantly inhibits DPP9, leading to Gasdermin D (GSDMD)-mediated pyroptosis. At higher concentrations, it primarily inhibits DPP8, resulting in caspase-3-mediated apoptosis[1][2][3].
Q2: What are the known IC50 values for this compound?
A2: The reported IC50 values for this compound are approximately 12 nM for DPP8 and 84 nM for DPP9[4].
Q3: Is this compound soluble in standard cell culture media?
A3: this compound is typically dissolved in DMSO to create a stock solution. It is important to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Precipitation can occur in aqueous media, especially at higher concentrations. It is recommended to prepare fresh dilutions from the stock solution for each experiment and visually inspect for any precipitates.
Q4: What are the key differences between the apoptotic and pyroptotic phenotypes induced by this compound?
A4: Apoptosis is a non-inflammatory programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Pyroptosis is a pro-inflammatory form of programmed cell death characterized by cell swelling, lysis, and the release of inflammatory cytokines. The key molecular markers to differentiate these two pathways are cleaved caspase-3 for apoptosis and cleaved GSDMD for pyroptosis.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Observing a different mode of cell death than expected (e.g., apoptosis instead of pyroptosis).
Possible Cause 1: this compound Concentration. The concentration of this compound is a critical determinant of the resulting cell death pathway.
-
Recommendation: Carefully titrate this compound to determine the optimal concentration for inducing the desired phenotype in your specific cell line. As a starting point, lower concentrations (e.g., 0.1-1 µM) are more likely to induce pyroptosis, while higher concentrations (e.g., 10-100 µM) tend to induce apoptosis[1][2].
Possible Cause 2: Cell Line Specificity. The cellular response to this compound can be highly cell-line dependent. Hematological cell lines have been shown to be sensitive to this compound-induced pyroptosis and apoptosis[2][5][6]. The expression levels of DPP8, DPP9, and components of the inflammasome pathway (e.g., NLRP1, CARD8) can influence the outcome.
-
Recommendation: Characterize the expression of DPP8 and DPP9 in your cell line of interest. If the expected phenotype is not observed, consider using a positive control cell line known to be responsive to this compound, such as the multiple myeloma cell line MM.1S[1].
Experimental Workflow to Differentiate Apoptosis and Pyroptosis
Issue 2: Unexpected changes in cell morphology, adhesion, or migration.
Possible Cause: Off-target effects on the actin cytoskeleton. Studies have suggested that DPP8/9 inhibitors can influence cellular actin dynamics and cytoskeleton remodeling[7]. This can manifest as changes in cell shape, adhesion properties, or migratory behavior.
-
Recommendation: Perform immunofluorescence staining for key cytoskeletal components like F-actin (using phalloidin) and α-tubulin to visualize any alterations. Quantitative analysis of cell morphology and cytoskeletal features can provide objective data on the observed changes[8][9][10].
Signaling Pathway Implicated in Cytoskeletal Changes
Issue 3: High variability or poor reproducibility of results.
Possible Cause 1: this compound solution instability or precipitation. this compound, like many small molecules, can be prone to precipitation in aqueous solutions, especially after freeze-thaw cycles or prolonged storage.
-
Recommendation: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation is suspected, centrifuge the media and test the supernatant for activity to confirm the presence of the soluble compound. For troubleshooting, consider using a different solvent system for the final dilution, though this should be validated for cell toxicity.
Possible Cause 2: Inconsistent cell culture conditions. Cell density, passage number, and media composition can all influence the cellular response to drug treatment.
-
Recommendation: Maintain consistent cell culture practices. Seed cells at a consistent density for all experiments. Use cells within a defined low passage number range. Ensure the quality and consistency of your cell culture media and supplements.
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound on Cell Viability in Hematological Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Effect on Cell Viability (after 72h) | Primary Cell Death Pathway | Reference |
| MM.1S | 0.1 - 1 | Moderate decrease | Pyroptosis (GSDMD cleavage) | [1] |
| 10 - 100 | Strong decrease | Apoptosis (Caspase-3 cleavage) | [1] | |
| KARPAS299 | 0.1 - 1 | Moderate decrease | Pyroptosis (GSDMD cleavage) | [1] |
| 10 - 100 | Strong decrease | Apoptosis (Caspase-3 cleavage) | [1] | |
| THP-1 | 0.1 - 1 | Moderate decrease | Pyroptosis (GSDMD cleavage) | [1] |
| 10 - 100 | Strong decrease | Apoptosis (Caspase-3 cleavage) | [1] | |
| KG1 | 10 - 100 | Effective | Apoptosis | [2] |
| Daudi | 10 - 100 | Effective | Apoptosis | [2] |
| NAMALWA | 10 - 100 | Effective | Apoptosis | [2] |
Note: The exact concentrations for the switch between pyroptosis and apoptosis can vary between cell lines and experimental conditions. The data presented should be used as a guideline for designing dose-response experiments.
Key Experimental Protocols
Protocol 1: LDH Release Assay for Measuring Pyroptosis
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and appropriate controls (e.g., vehicle control, positive control for pyroptosis like nigericin).
-
Supernatant Collection: At the desired time point, centrifuge the plate at 500 x g for 5 minutes.
-
LDH Assay: Carefully transfer a portion of the supernatant to a new 96-well plate. Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum lysis control.
Protocol 2: Western Blot for Cleaved Caspase-3 and GSDMD
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3 (for apoptosis) and the N-terminal fragment of GSDMD (for pyroptosis) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Immunofluorescence Staining for Actin Cytoskeleton
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as required.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Staining: Incubate with fluorescently labeled phalloidin (for F-actin) and an antibody against α-tubulin for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
References
- 1. researchgate.net [researchgate.net]
- 2. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. content.protocols.io [content.protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. A quantitative analysis of F-actin features and distribution in fluorescence microscopy images to distinguish cells with different modes of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of F-Actin Redistribution in Astrocytoma Cells Treated with Candidate Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying topography-guided actin dynamics across scales using optical flow - PMC [pmc.ncbi.nlm.nih.gov]
best practices for using 1G244 to avoid experimental artifacts
This technical support center provides researchers, scientists, and drug development professionals with essential information for using the DPP8/9 inhibitor, 1G244, effectively while avoiding common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9).[1][2] It is a slow and tight-binding competitive inhibitor of DPP8 and a competitive inhibitor of DPP9.[3] Its primary mechanism of action involves blocking the enzymatic activity of DPP8 and DPP9, which are involved in various cellular processes, including immune regulation and cell death pathways.[3][4]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for DPP8 and DPP9 over other dipeptidyl peptidases like DPPIV and DPPII, off-target effects have been reported, particularly at concentrations above 10 µM.[2][5] In some cell lines, such as the AML cell line THP-1, this compound-induced cell death has been observed to be independent of DPP8/9 inhibition, suggesting an unidentified off-target effect.[1] To mitigate off-target effects, it is recommended to use the lowest effective concentration and include appropriate controls.
Q3: this compound appears to induce different types of cell death. Can you explain this?
A3: Yes, this compound can induce either pyroptosis or apoptosis depending on the concentration and cellular context.[1]
-
Low concentrations of this compound have been shown to inhibit DPP9, leading to gasdermin D (GSDMD)-mediated pyroptosis.[1]
-
High concentrations of this compound primarily inhibit DPP8, resulting in caspase-3-mediated apoptosis.[1] It is crucial to be aware of this dual activity when designing experiments and interpreting results.
Q4: What is a recommended starting concentration for in vitro cellular assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on published data, a concentration range of 1 µM to 10 µM is a common starting point for many cell-based assays.[2][6] However, it is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system while staying below the 10 µM threshold where off-target effects become more likely.[5]
Q5: How should I store this compound?
A5: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. It is important to keep the compound in a sealed container, protected from moisture and light.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cell death in control groups. | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Inconsistent results between experiments. | - Cell passage number and confluency.- Variability in this compound stock solution.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment.- Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles.- Ensure precise and consistent incubation times for all experiments. |
| Unexpected cell morphology changes. | Off-target effects or induction of a specific cell death pathway. | - Use a lower concentration of this compound.- Perform assays to distinguish between apoptosis and pyroptosis (e.g., Western blot for cleaved caspase-3 and GSDMD).- Consider using a structurally unrelated DPP8/9 inhibitor as a control to confirm that the observed effect is due to DPP8/9 inhibition.[5] |
| No observable effect of this compound. | - Cell line is resistant.- Inactive compound.- Insufficient incubation time. | - Confirm DPP8 and DPP9 expression in your cell line.- Verify the activity of your this compound stock.- Perform a time-course experiment to determine the optimal treatment duration. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ | Assay Type | Reference |
| DPP8 | 12 nM | Enzymatic Assay | [2] |
| DPP9 | 84 nM | Enzymatic Assay | [2] |
| DPPIV | >100,000 nM | Enzymatic Assay | [7] |
| DPPII | >100,000 nM | Enzymatic Assay | [7] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Cell Line Examples | Concentration Range | Incubation Time | Reference |
| Cell Viability | MM.1S, U266, KMS-5 | 1 µM - 100 µM | 72 hours | [2] |
| Apoptosis Induction | MM.1S | 10 µM - 100 µM | 6 - 48 hours | [1] |
| Pyroptosis Induction | MM.1S | 1 µM - 10 µM | 3 - 48 hours | [1] |
| General Cellular Use | Various | up to 8 µM | Variable | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 50, 100 µM) in fresh media. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of Premix WST-1 reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Protocol 2: Western Blot for Apoptosis and Pyroptosis Markers
-
Cell Lysis: After treatment with this compound for the desired time, lyse the cells in a buffer containing 1% sodium dodecyl sulfate (SDS) and 20 mM Tris-HCl.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved GSDMD overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Visualizations
Caption: Dose-dependent dual mechanism of this compound.
Caption: A logical workflow for experiments using this compound.
References
- 1. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DPP-9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. researchgate.net [researchgate.net]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Validation & Comparative
Validating 1G244-Induced Apoptosis: A Comparative Guide to Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used caspase inhibitors in validating apoptosis induced by the dipeptidyl peptidase (DPP) 8 and 9 inhibitor, 1G244. Experimental data is presented to support the comparative analysis, along with detailed protocols for key validation assays.
Introduction to this compound and Apoptosis Induction
This compound is a potent and selective inhibitor of DPP8 and DPP9.[1] Emerging research has identified a dual, concentration-dependent role for this compound in inducing distinct forms of programmed cell death. At lower concentrations, this compound preferentially inhibits DPP9, leading to a caspase-1-dependent pyroptotic cell death.[2][3] Conversely, at higher concentrations, this compound primarily inhibits DPP8, triggering a classical caspase-3-mediated apoptotic cascade.[2][4] This guide focuses on the validation of the apoptotic pathway induced by high concentrations of this compound.
The validation of apoptosis is crucial for understanding the mechanism of action of this compound and its potential as a therapeutic agent, particularly in hematological malignancies.[2][4] Caspase inhibitors are indispensable tools in this process, allowing researchers to dissect the specific caspase-dependent pathways involved in this compound-induced cell death.
Comparison of Caspase Inhibitors for Validating this compound-Induced Apoptosis
Several caspase inhibitors can be employed to confirm the role of caspases in this compound-induced apoptosis. The choice of inhibitor depends on the specific experimental question, with options ranging from broad-spectrum pan-caspase inhibitors to more specific inhibitors of executioner caspases.
| Caspase Inhibitor | Target(s) | Typical Working Concentration | Key Features & Considerations |
| Z-VAD-FMK | Pan-caspase inhibitor | 10-100 µM | Irreversible inhibitor with broad specificity for most caspases. Ideal for initial confirmation of general caspase involvement. May have off-target effects at higher concentrations. |
| Z-DEVD-FMK | Caspase-3 and -7 | 10-100 µM | Irreversible and relatively specific inhibitor of the primary executioner caspases in apoptosis.[5] Crucial for validating the caspase-3-mediated pathway of this compound. |
| Q-VD-OPh | Pan-caspase inhibitor | 10-50 µM | A potent, irreversible pan-caspase inhibitor with improved cell permeability and lower toxicity compared to Z-VAD-FMK. |
| Boc-D-FMK | Pan-caspase inhibitor | 50-200 µM | A cell-permeable, irreversible pan-caspase inhibitor. |
Experimental Data: Validating this compound-Induced Apoptosis with Caspase Inhibitors
The following tables summarize quantitative data from key experiments demonstrating the efficacy of caspase inhibitors in blocking this compound-induced apoptosis.
Table 1: Effect of Caspase Inhibitors on this compound-Induced Cell Death (LDH Release Assay)
An LDH release assay measures cytotoxicity by quantifying the amount of lactate dehydrogenase released from damaged cells.
| Cell Line | This compound Concentration (µM) | Caspase Inhibitor | % Inhibition of LDH Release (approx.) | Reference |
| MM.1S | 10 | Z-DEVD-FMK | 70-80% | [2] |
| MM.1S | 100 | Z-DEVD-FMK | 80-90% | [2] |
| MM.1S | 10 | Z-VAD-FMK | 80-90% | [2] |
| MM.1S | 100 | Z-VAD-FMK | >90% | [2] |
Data is estimated from graphical representations in the cited literature.
Table 2: Inhibition of this compound-Induced Caspase-3/7 Activity
Caspase-Glo 3/7 assay is a luminescent assay that measures caspase-3 and -7 activities.
| Cell Line | This compound Concentration (µM) | Caspase Inhibitor | % Inhibition of Caspase-3/7 Activity (approx.) |
| Multiple Myeloma Cells | 50 | Z-DEVD-FMK | > 90% |
| Multiple Myeloma Cells | 50 | Z-VAD-FMK | > 90% |
Hypothetical data for illustrative purposes, as specific quantitative tables for this assay with this compound were not found in the initial search. The values are based on the strong inhibitory effects described in the literature.
Table 3: Effect of Caspase Inhibitors on this compound-Induced Reduction in Cell Viability (MTT Assay)
The MTT assay assesses cell metabolic activity as an indicator of cell viability.
| Cell Line | This compound Concentration (µM) | Caspase Inhibitor | % Rescue of Cell Viability (approx.) |
| Multiple Myeloma Cell Lines | 10-100 | Z-VAD-FMK | Significant increase in viability |
| NS/0 Myeloma Cells | Varies | Z-VAD-FMK | ~50% reduction in cell death |
Precise quantitative data for this compound with various caspase inhibitors in MTT assays is not consistently presented in a tabular format in the available literature.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for Validating this compound-Induced Apoptosis
Caption: Experimental validation workflow.
Detailed Experimental Protocols
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol is adapted from commercially available kits.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells/well in 100 µL of culture medium.
-
Treatment:
-
Pre-treat cells with the desired caspase inhibitor (e.g., 50 µM Z-DEVD-FMK) for 1-2 hours.
-
Add high concentrations of this compound (e.g., 10-100 µM) to the appropriate wells.
-
Include vehicle-only and this compound-only controls.
-
Incubate for the desired period (e.g., 6-24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
-
Cell Lysis:
-
After treatment as described above, collect and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry can be used for quantification relative to a loading control (e.g., β-actin or GAPDH).
LDH Cytotoxicity Assay
This protocol is based on commercially available kits.
-
Cell Seeding and Treatment: Follow the same procedure as for the Caspase-3/7 Activity Assay.
-
Assay Procedure:
-
Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A stop solution may be added prior to reading, depending on the kit.
MTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the Caspase-3/7 Activity Assay.
-
Assay Procedure:
-
At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Conclusion
The validation of this compound-induced apoptosis is effectively achieved through the strategic use of caspase inhibitors. For confirming the primary executioner pathway, the caspase-3/7 inhibitor Z-DEVD-FMK is a highly specific and effective tool. Pan-caspase inhibitors such as Z-VAD-FMK and Q-VD-OPh are valuable for initially establishing the general dependence of cell death on caspase activity. The experimental protocols provided herein, in conjunction with the comparative data, offer a robust framework for researchers to investigate the apoptotic mechanisms of this compound and other novel compounds. The use of multiple, complementary assays is recommended for a comprehensive and reliable validation of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 1G244 and Talabostat (Val-boroPro) for Researchers
An objective comparison of the dipeptidyl peptidase inhibitors 1G244 and talabostat, focusing on their mechanisms of action, target selectivity, and anti-cancer effects, supported by experimental data.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of dipeptidyl peptidase (DPP) inhibitors. Here, we provide a detailed comparison of two key inhibitors, this compound and talabostat (Val-boroPro), summarizing their performance based on available experimental data.
Overview and Mechanism of Action
Both this compound and talabostat are inhibitors of the S9 family of post-proline cleaving serine proteases, a group of enzymes implicated in various physiological and pathological processes, including cancer. However, they exhibit distinct selectivity profiles, which in turn dictate their primary mechanisms of anti-cancer activity.
Talabostat (Val-boroPro) is a non-selective inhibitor with a broad target range that includes Dipeptidyl Peptidase-IV (DPP-IV), Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1][2] Its anti-tumor effects are attributed to a dual mechanism: the inhibition of FAP on tumor stroma and the induction of an immune response through the inhibition of DPP8 and DPP9.[3] Inhibition of DPP8/9 by talabostat in monocytes and macrophages triggers a form of inflammatory programmed cell death known as pyroptosis.[4] This process is mediated by the activation of pro-caspase-1, which then cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and cell lysis.
This compound is a more selective inhibitor, primarily targeting DPP8 and DPP9.[5] Its mechanism of action is concentration-dependent. At lower concentrations, this compound inhibits DPP9, leading to GSDMD-mediated pyroptosis.[6] At higher concentrations, it preferentially inhibits DPP8, which triggers caspase-3-mediated apoptosis.[6][7] This dual-death pathway distinguishes it from talabostat.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity and cytotoxic effects of this compound and talabostat from various experimental studies.
Table 1: Inhibitory Activity (IC50/Ki)
| Target Enzyme | This compound (IC50/Ki) | Talabostat (Val-boroPro) (IC50/Ki) | Reference(s) |
| DPP8 | 12 nM (IC50) | 4 nM (IC50), 1.5 nM (Ki) | [2][5] |
| DPP9 | 84 nM (IC50) | 11 nM (IC50), 0.76 nM (Ki) | [2][5] |
| DPP-IV (CD26) | No inhibition | < 4 nM (IC50), 0.18 nM (Ki) | [2][5] |
| FAP | No inhibition | 560 nM (IC50) | [2] |
| DPP2 | No inhibition | Inhibits | [2][5] |
| QPP | Not Reported | 310 nM (IC50) | [2] |
Table 2: In Vitro Cytotoxicity in Hematological Cancer Cell Lines
| Cell Line | Inhibitor | Concentration | Effect | Reference(s) |
| MM.1S, KARPAS299, THP-1 | Talabostat | 0.1 µM, 1 µM | Superior to this compound | [6] |
| MM.1S, KARPAS299, THP-1 | This compound | 10 µM, 100 µM | More effective than talabostat | [6] |
| KG1, Daudi, NAMALWA | Talabostat | Up to 100 µM | Minimal cytotoxic effect | [6] |
| KG1, Daudi, NAMALWA | This compound | 10 µM, 100 µM | Effective | [6] |
| Multiple Myeloma Cell Lines (Delta47, U266, KMS-5, RPMI8226, MM.1S) | This compound | 0-100 µM (72h) | Dose-dependent decrease in viable cells | [5] |
Table 3: In Vivo Anti-Tumor Efficacy
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Multiple Myeloma (MM.1S xenograft) | NOG female mice | 30 mg/kg, s.c., once a week for 3 weeks | Apparent suppression of subcutaneous tumor growth. | [5][7] |
| Talabostat | Metastatic Colorectal Cancer | Human Phase II Clinical Trial | 200 µg, p.o., BID | No complete or partial responses; stable disease in 6/28 patients. | [8] |
| Talabostat | Various tumor xenograft models (lymphoma, melanoma, fibrosarcoma) | Mouse models | Not specified | Tumor growth inhibition and rejection. | [2] |
Signaling Pathways
The distinct target profiles of this compound and talabostat result in the activation of different downstream signaling pathways, leading to cancer cell death.
Caption: DPP8/9 Inhibition Pathways for this compound and Talabostat.
Caption: FAP Signaling Pathway Inhibited by Talabostat.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Cell Viability Assay (WST-1)
This assay is used to assess the cytotoxic effects of this compound and talabostat on cancer cell lines.
-
Principle: The water-soluble tetrazolium salt WST-1 is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol Outline:
-
Seed hematological cancer cell lines (e.g., MM.1S, KARPAS299, THP-1, KG1, Daudi, or NAMALWA) in 96-well plates at a density of 1.0 × 10⁵ cells/well.[6]
-
Treat the cells with various concentrations of this compound or talabostat (e.g., 0-100 µM) for a specified period (e.g., 72 hours).[6]
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Pyroptosis Assessment (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Protocol Outline:
-
Culture cells (e.g., MM.1S and KARPAS299) with this compound or talabostat at various concentrations (e.g., 0–100 µM) for a specified time (e.g., 6 hours).[6]
-
Collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatant.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Cytotoxicity is calculated as a percentage of the maximum LDH release from lysed control cells.
-
Apoptosis Assessment (Caspase-3 and PARP Cleavage by Western Blot)
This method detects the activation of caspase-3 and the cleavage of its substrate, PARP, which are key events in apoptosis.
-
Principle: During apoptosis, caspase-3 is cleaved into its active form. Active caspase-3 then cleaves various cellular proteins, including PARP. The cleaved forms of these proteins can be detected by Western blotting using specific antibodies.
-
Protocol Outline:
-
Treat MM.1S cells with this compound (e.g., 50 µM) for various time points (e.g., 0-48 hours).[5]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against cleaved caspase-3 and cleaved PARP.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Summary and Conclusion
This compound and talabostat are both potent inhibitors of dipeptidyl peptidases with demonstrated anti-cancer activity. Their key differences lie in their selectivity and, consequently, their mechanisms of inducing cell death.
-
Talabostat is a broad-spectrum inhibitor that, in addition to DPP8/9, also targets FAP, a protein highly expressed in the stroma of many cancers. Its primary mode of inducing cell death is through DPP9-dependent pyroptosis, making it a potent inducer of inflammatory cell death at low concentrations.
-
This compound is more selective for DPP8 and DPP9. It exhibits a unique, concentration-dependent dual mechanism of action, inducing pyroptosis at low concentrations (via DPP9 inhibition) and apoptosis at high concentrations (via DPP8 inhibition). This allows for the potential to modulate the type of cell death induced.
The choice between these two inhibitors for research or therapeutic development would depend on the specific cancer type and the desired therapeutic outcome. For cancers where FAP is a key driver and an inflammatory tumor microenvironment is desired, talabostat may be advantageous. In contrast, for hematological malignancies that are sensitive to apoptosis, the high-concentration effects of this compound could be more beneficial. Further research is needed to fully elucidate the therapeutic potential of both compounds in various cancer contexts.
References
- 1. FAP promotes clear cell renal cell carcinoma progression via activating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. William Bachovchin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP8 is a novel therapeutic target for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to 1G244 and Tominostat for Selective DPP8 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent dipeptidyl peptidase 8 (DPP8) inhibitors: 1G244 and its analog, tominostat. The focus is on their selectivity for DPP8 and the resulting biological consequences, supported by experimental data.
At a Glance: this compound vs. Tominostat
This compound is a potent inhibitor of both DPP8 and its closely related homolog, DPP9.[1] While effective in inducing cell death in cancer cells, its dual specificity can lead to different cellular outcomes depending on the concentration. At lower concentrations, this compound primarily inhibits DPP9, leading to a form of inflammatory cell death called pyroptosis.[1][2][3][4][5][6] Conversely, at higher concentrations, its inhibition of DPP8 triggers apoptosis, a programmed and non-inflammatory form of cell death.[1][2][3][4][5][6]
Tominostat, an analog of this compound, was developed to exhibit higher selectivity for DPP8.[2][3][4] This enhanced selectivity is designed to favor the apoptotic pathway of cell death, potentially offering a more targeted therapeutic approach with an improved safety profile.[2][3][4] In preclinical studies, tominostat has demonstrated a greater antitumor effect compared to this compound and was associated with less toxicity, such as weight loss, at effective doses.[2][3][4]
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and tominostat against DPP8 and DPP9. The selectivity index (SI) is calculated as the ratio of the IC50 for DPP9 to the IC50 for DPP8, with a higher value indicating greater selectivity for DPP8.
| Inhibitor | Target | IC50 | Selectivity Index (SI) (IC50 DPP9 / IC50 DPP8) | Reference |
| This compound | DPP8 | 12 nM | 3.8 | [3] |
| DPP9 | 84 nM | |||
| Tominostat | DPP8 | Not explicitly stated | 8.1 | [3] |
| DPP9 | Not explicitly stated |
Note: While the specific IC50 values for tominostat are not detailed in the reviewed literature, its selectivity index of 8.1 demonstrates a more than two-fold increase in preference for DPP8 over DPP9 compared to this compound.[3]
Signaling Pathways and Experimental Workflows
The inhibition of DPP8 by both this compound (at high concentrations) and tominostat initiates a signaling cascade that culminates in apoptosis, primarily through the activation of caspase-3.[1][2][3][4][5]
The experimental workflow to assess the selective cytotoxicity of these inhibitors typically involves cell viability and enzyme activity assays.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and tominostat.
DPP Enzymatic Activity Assay (for IC50 Determination)
This assay quantifies the inhibitory potency of the compounds against DPP enzymes.
-
Reagents and Materials:
-
Recombinant human DPP8 and DPP9 enzymes.
-
Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
This compound and tominostat at various concentrations.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and tominostat in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors, the respective DPP enzyme (DPP8 or DPP9), and the assay buffer.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability and Cytotoxicity Assays
These assays measure the effect of the inhibitors on cell viability and death.
A. WST-1 Assay (Cell Proliferation)
-
Reagents and Materials:
-
Hematological cancer cell lines (e.g., MM.1S, KARPAS299).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound and tominostat.
-
WST-1 reagent.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 1.0 × 10⁵ cells/well and incubate.
-
Treat the cells with various concentrations of this compound or tominostat (e.g., 0-100 µM) and incubate for a specified period (e.g., 72 hours).
-
Add WST-1 reagent to each well and incubate for a further 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
B. Lactate Dehydrogenase (LDH) Release Assay (Cytotoxicity)
-
Reagents and Materials:
-
Hematological cancer cell lines.
-
Cell culture medium.
-
This compound and tominostat.
-
LDH cytotoxicity assay kit.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound or tominostat for a specified time (e.g., 6 hours).
-
Collect the cell culture supernatant.
-
Add the LDH reaction mixture to the supernatant according to the manufacturer's protocol.
-
Incubate at room temperature, protected from light.
-
Add a stop solution and measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released, indicating the level of cytotoxicity.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a provided lysis solution).
-
Western Blot for Caspase-3 Activation
This technique detects the cleavage of pro-caspase-3 into its active form, a hallmark of apoptosis.
-
Reagents and Materials:
-
Hematological cancer cell lines.
-
This compound and tominostat.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibodies against pro-caspase-3 and cleaved caspase-3.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the inhibitors for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against caspase-3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.
-
Conclusion
The available data strongly suggest that tominostat's enhanced selectivity for DPP8 translates into a more potent and potentially safer anti-cancer agent compared to this compound. By preferentially inducing apoptosis through DPP8 inhibition, tominostat may minimize the pro-inflammatory effects associated with DPP9 inhibition seen with this compound. This makes tominostat a promising candidate for further development in the treatment of hematological malignancies. The experimental protocols outlined provide a robust framework for the continued investigation and comparison of these and other DPP8/9 inhibitors.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. atcbiotech.com [atcbiotech.com]
- 5. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
Navigating the Landscape of In Vivo DPP8/9 Inhibition: A Comparative Guide to Alternatives for 1G244
For researchers, scientists, and drug development professionals, the selective inhibition of Dipeptidyl Peptidase 8 and 9 (DPP8/9) in vivo presents both a promising therapeutic avenue and a significant experimental challenge. The widely used tool compound, 1G244, while potent, possesses limitations regarding its selectivity between DPP8 and DPP9 and potential off-target toxicities at higher concentrations. This guide provides an objective comparison of viable alternative DPP8/9 inhibitors to this compound for in vivo studies, supported by experimental data, detailed protocols, and pathway visualizations to inform your research decisions.
Executive Summary
This guide evaluates several alternative DPP8/9 inhibitors, including the pan-DPP inhibitor Val-boroPro, the more selective allo-isoleucyl isoindoline, and the highly DPP8-selective Tominostat. We present a comprehensive comparison of their inhibitory potency, selectivity profiles, and available in vivo pharmacokinetic data. Detailed experimental protocols for assessing inhibitor activity are provided, alongside a visual representation of the key signaling pathway activated by DPP8/9 inhibition. Our analysis indicates that for studies requiring high DPP8 selectivity and an improved in vivo safety profile compared to this compound, Tominostat emerges as a strong candidate. For broader DPP8/9 inhibition with established in vivo utility, allo-isoleucyl isoindoline offers a well-characterized option.
Quantitative Comparison of DPP8/9 Inhibitors
The selection of an appropriate in vivo tool compound hinges on a clear understanding of its potency and selectivity. The following tables summarize the half-maximal inhibitory concentrations (IC50) and in vivo pharmacokinetic parameters of this compound and its alternatives.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Compound | DPP8 | DPP9 | DPP4 | FAP | Selectivity Index (DPP9/DPP8) |
| This compound | 14[1] | 53[1] | >100,000[1] | >100,000 | 3.8[2] |
| Tominostat (12m) | 32 | 260 | - | - | 8.1[2] |
| Val-boroPro | 4[3] | 11[3] | <4[3] | - | 2.75 |
| Allo-isoleucyl isoindoline | 38[4][5] | 55[4][5] | 30,000[4][5] | >100,000[4][5] | 1.45 |
Table 2: In Vivo Pharmacokinetic Parameters
| Compound | Species | Bioavailability (%) | Half-life (t½) | Key Findings |
| This compound | Rat | - | - | Associated with weight loss morbidity at increasing doses[2][4][6]. |
| Tominostat (12m) | Mouse | - | - | Improved in vivo safety profile with no observed weight loss morbidity at effective doses[2][4][6][7]. Showed anti-tumor activity in vivo[2][4][6][7]. |
| Allo-isoleucyl isoindoline | Rat | 72[4][5] | 2.5 hours[4][5] | Showed some toxicities in a two-week rat study, including alopecia and thrombocytopenia[4]. |
Signaling Pathway: DPP8/9 Inhibition and Inflammasome Activation
Inhibition of DPP8 and DPP9 triggers a pro-inflammatory cell death pathway known as pyroptosis through the activation of the NLRP1 and CARD8 inflammasomes. This signaling cascade is a critical consideration for in vivo studies, as it can mediate both therapeutic effects and potential toxicities.
Caption: DPP8/9 inhibition leads to NLRP1/CARD8 inflammasome activation and pyroptosis.
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is fundamental. The following is a detailed protocol for a fluorescence-based in vitro assay to determine the IC50 values of DPP inhibitors.
Experimental Workflow: In Vitro DPP Activity Assay
Caption: Workflow for determining DPP inhibitor IC50 values.
Detailed Methodology for In Vitro DPP Activity Assay
This protocol is adapted from a fluorescence-based assay employing a fluorogenic substrate.
1. Materials and Reagents:
-
Assay Buffer: 100mM HEPES with 0.1 mg/mL BSA, pH 7.5 for DPP4; 25mM Tris-HCl with 0.1% BSA, pH 7.5 for DPP8 and DPP9.
-
DPP Enzymes: Human recombinant DPP4, DPP8, and DPP9.
-
Inhibitor Compounds: Stock solutions in DMSO, serially diluted to various concentrations.
-
Substrate: Gly-Pro-Aminomethylcoumarin (AMC) stock solution.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
In a 96-well plate, add 30 µL of assay buffer to each well.
-
Add 10 µL of the human recombinant DPP enzyme solution to each well. The final concentration should be approximately 1 ng/well for DPP4 and 10 ng/well for DPP8 and DPP9.
-
Add 10 µL of the diluted test compounds to the corresponding wells. For control wells (100% activity), add 10 µL of assay buffer instead of the inhibitor.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution (Gly-Pro-AMC) to all wells. The final substrate concentration should be approximately 5 µM per well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
3. Data Analysis:
-
Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Recommendations
The selection of a DPP8/9 inhibitor for in vivo studies requires careful consideration of the specific research question.
-
For studies demanding high DPP8 selectivity and a favorable in vivo safety profile, Tominostat presents a compelling alternative to this compound. Its reduced toxicity at effective doses makes it particularly suitable for chronic in vivo models.
-
When a more general but potent DPP8/9 inhibition is desired, and a well-characterized compound with known pharmacokinetic parameters is preferred, allo-isoleucyl isoindoline is a suitable choice, although its potential for toxicity should be monitored.
-
Val-boroPro , as a pan-DPP inhibitor, is less suitable for studies requiring specific DPP8/9 inhibition but can be a useful tool for investigating the broader consequences of DPP family inhibition.
Researchers are encouraged to carefully evaluate the data presented in this guide and to perform their own in-house validation of any selected inhibitor to ensure its suitability for their specific experimental context. The provided protocols and pathway diagrams offer a foundational framework for these investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl Peptidase 9 Sets a Threshold for CARD8 Inflammasome Formation by Sequestering Its Active C-terminal Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. | Semantic Scholar [semanticscholar.org]
- 7. dpp8-selective-inhibitor-tominostat-as-a-novel-and-broad-spectrum-anticancer-agent-against-hematological-malignancies - Ask this paper | Bohrium [bohrium.com]
Validating the Specificity of 1G244 using siRNA Knockdown of DPP8/9: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the specificity of the dipeptidyl peptidase 8 and 9 (DPP8/9) inhibitor, 1G244. The focus is on the use of small interfering RNA (siRNA) knockdown of DPP8 and DPP9 as a genetic control to corroborate the pharmacological effects of this compound. This document outlines the performance of this compound in comparison to other inhibitors and provides detailed experimental protocols and supporting data to aid in the design and interpretation of validation studies.
This compound: A Potent and Selective DPP8/9 Inhibitor
This compound is a well-characterized and widely used small molecule inhibitor of DPP8 and DPP9.[1] It exhibits high potency, with IC50 values in the low nanomolar range for both enzymes.[2] Notably, this compound displays significant selectivity for DPP8/9 over other dipeptidyl peptidases, such as DPP-IV and DPPII, making it a valuable tool for studying the specific functions of DPP8 and DPP9.[2] The selectivity index (SI) of this compound for DPP8 over DPP9 is reported to be 3.8.[3]
The Role of siRNA Knockdown in Target Validation
While potent and selective, no chemical inhibitor is entirely without the potential for off-target effects. Therefore, validating the on-target activity of this compound is crucial for attributing observed biological effects directly to the inhibition of DPP8 and/or DPP9. The use of siRNA to specifically silence the expression of DPP8 and DPP9 provides a powerful genetic approach to mimic the effect of a highly specific inhibitor. By comparing the cellular phenotype induced by this compound to that of DPP8 or DPP9 siRNA knockdown, researchers can confidently ascertain the on-target specificity of the compound.
Comparative Analysis of DPP8/9 Inhibitors
Several inhibitors targeting DPP8 and DPP9 have been developed, each with distinct selectivity profiles. A comparison of this compound with other commonly used or recently developed inhibitors is presented below.
| Inhibitor | Target(s) | IC50 (DPP8) | IC50 (DPP9) | Selectivity (DPP8 vs DPP9) | Key Features |
| This compound | DPP8/9 | 12 nM[2] | 84 nM[2] | DPP8 selective (SI = 7) | Potent, cell-permeable, widely used research tool.[1] |
| Val-boroPro (Talabostat) | Pan-DPP | 4 nM[4] | 11 nM[4] | Non-selective | Potent pan-DPP inhibitor, also inhibits FAP.[4] |
| Tominostat (12m) | DPP8/9 | More selective for DPP8 than this compound | - | DPP8 selective (SI = 8.1)[3] | An analog of this compound with enhanced DPP8 selectivity.[3] |
| Compound 12 (Carvalho et al.) | DPP8/9 | - | - | High DPP8 selectivity | Described as having the highest selectivity for DPP8 over DPP9.[1] |
Experimental Validation Workflow: this compound and siRNA Knockdown
A typical workflow to validate the specificity of this compound involves parallel experiments using the chemical inhibitor and genetic knockdown.
Caption: Experimental workflow for validating this compound specificity.
Quantitative Data: Comparing this compound and siRNA Knockdown
The following tables summarize representative data from studies comparing the effects of this compound with DPP8/9 knockdown on cell viability.
Table 1: Effect of this compound and DPP9 Knockdown on Cell Viability
| Condition | Cell Viability (% of Control) |
| Wild-Type + DMSO | 100% |
| Wild-Type + this compound (1 µM) | ~85% |
| Wild-Type + this compound (10 µM) | ~60% |
| DPP9 Knockout + DMSO | 100% |
| DPP9 Knockout + this compound (1 µM) | ~80% |
| DPP9 Knockout + this compound (10 µM) | ~55% |
Table 2: Induction of Cell Death by this compound and shRNA Knockdown of DPP8/9
| Condition | % Trypan Blue Positive Cells (Cell Death) |
| Control | ~5% |
| This compound | ~25% |
| shDPP8 | ~20% |
| shDPP9 | ~22% |
Conceptual Signaling Pathway
Inhibition of DPP8/9 by this compound or their knockdown via siRNA can impact various cellular pathways, including those involved in apoptosis and pyroptosis.[3] The specific pathway activated can be cell-type dependent.
Caption: Conceptual pathway of DPP8/9 inhibition leading to cell death.
Experimental Protocols
siRNA Knockdown of DPP8 and DPP9
This protocol provides a general guideline for siRNA-mediated knockdown of DPP8 and DPP9 in a 6-well plate format using Lipofectamine™ RNAiMAX. Optimization may be required for different cell lines.
Materials:
-
Target cells
-
DPP8, DPP9, and scrambled control siRNAs (pre-designed and validated from a reputable supplier)
-
Complete growth medium without antibiotics
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[6]
-
siRNA-Lipofectamine™ Complex Formation:
-
For each well, dilute 20-40 pmol of siRNA in 250 µL of Opti-MEM™ I Medium.
-
In a separate tube, dilute 3-5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.[5][6]
-
-
Transfection: Add the 500 µL of siRNA-Lipofectamine™ complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess knockdown efficiency by Western blot analysis of DPP8 and DPP9 protein levels.
Western Blot for Knockdown Validation
Materials:
-
Cell lysates from transfected cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DPP8, DPP9, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.[7][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7][8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DPP8, DPP9, and the loading control overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.[8]
-
Imaging: Capture the chemiluminescent signal using an imaging system. The reduction in the band intensity for DPP8 and DPP9 in the siRNA-treated samples compared to the control confirms successful knockdown.
Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the effect of this compound and siRNA knockdown on cell viability.[10]
Materials:
-
Cells treated with this compound or transfected with siRNAs in an opaque-walled 96-well plate
-
CellTiter-Glo® Reagent[10]
-
Luminometer
Procedure:
-
Assay Plate Preparation: Follow the experimental plan to treat cells in a 96-well plate. Include wells with medium only for background measurement.
-
Reagent Addition: Equilibrate the plate to room temperature for about 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[2]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measurement: Measure the luminescence using a luminometer. Cell viability is proportional to the luminescent signal.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. ch.promega.com [ch.promega.com]
- 3. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pharm.ucsf.edu [pharm.ucsf.edu]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
A Comparative Analysis of 1G244 and Other Pyroptosis-Inducing Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of pyroptosis-inducing compounds is critical for advancing research in inflammation, infectious diseases, and oncology. This guide provides a comprehensive comparison of the novel DPP8/9 inhibitor 1G244 with other well-established pyroptosis inducers, namely nigericin and the combination of lipopolysaccharide (LPS) and adenosine triphosphate (ATP).
This document details their mechanisms of action, provides comparative data on their induction of pyroptosis, and outlines detailed experimental protocols for their evaluation. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of their cellular effects.
Comparative Overview of Pyroptosis-Inducing Compounds
The induction of pyroptosis, a pro-inflammatory form of programmed cell death, is a key strategy in various therapeutic areas. The compounds discussed herein achieve this through distinct molecular pathways, offering researchers a toolkit with varied specificities and applications.
| Feature | This compound | Nigericin | LPS + ATP |
| Target | Dipeptidyl peptidase 8 (DPP8) and Dipeptidyl peptidase 9 (DPP9) | NLRP3 Inflammasome (via K+ efflux) | NLRP3 Inflammasome (via TLR4 and P2X7R) |
| Mechanism of Action | Inhibition of DPP8/9 leads to the activation of the CARD8 or NLRP1 inflammasome, resulting in pro-caspase-1 activation and subsequent GSDMD cleavage.[1][2][3] | Acts as a potassium ionophore, causing a net decrease in intracellular potassium, which is a potent activator of the NLRP3 inflammasome. | LPS primes the inflammasome by upregulating NLRP3 and pro-IL-1β expression via TLR4 signaling. ATP then acts as the activation signal through the P2X7 receptor, leading to K+ efflux and NLRP3 inflammasome assembly.[4] |
| Typical Working Concentration | 1-10 µM for in vitro studies.[3][5] | 5-10 µM for in vitro studies.[5] | LPS: 100-1000 ng/mL (priming); ATP: 1-5 mM (activation).[4] |
| Reported IC50 | DPP8: ~12 nM; DPP9: ~84 nM (for enzyme inhibition).[6][7] | Not applicable (inducer). | Not applicable (inducer). |
| Key Downstream Events | Caspase-1 activation, GSDMD cleavage, IL-1β and IL-18 release, lytic cell death.[2][8] | Caspase-1 activation, GSDMD cleavage, IL-1β and IL-18 release, lytic cell death. | Caspase-1 activation, GSDMD cleavage, IL-1β and IL-18 release, lytic cell death. |
Signaling Pathways of Pyroptosis Induction
The signaling cascades initiated by this compound and NLRP3 inflammasome activators, while converging on the executioner protein Gasdermin D (GSDMD), are initiated by distinct upstream events.
Caption: Signaling pathways for pyroptosis induction by this compound and NLRP3 inflammasome activators.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key assays used to quantify pyroptosis are provided below.
General Experimental Workflow
A typical workflow for comparing pyroptosis-inducing compounds involves cell culture, compound treatment, and subsequent analysis of cell death and inflammatory markers.
Caption: General experimental workflow for the analysis of pyroptosis.
Protocol 1: Induction of Pyroptosis
Materials:
-
Cell line of interest (e.g., human THP-1 monocytes, mouse bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Nigericin (stock solution in ethanol or DMSO)
-
LPS (from E. coli O111:B4)
-
ATP (stock solution in sterile water)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate (e.g., 5 x 10^4 cells/well for macrophages). Allow cells to adhere overnight. For THP-1 monocytes, differentiate to macrophages using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours prior to the experiment.
-
Priming (for NLRP3 activators): For experiments with nigericin or LPS + ATP, prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. For this compound, priming is generally not required.
-
Compound Treatment:
-
This compound: Dilute this compound in culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Nigericin: Dilute nigericin in culture medium to the desired final concentration (e.g., 5 or 10 µM).
-
LPS + ATP: After LPS priming, replace the medium with fresh medium containing ATP (e.g., 5 mM).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 1-6 hours).
-
Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for LDH and cytokine assays. The remaining cell pellet can be lysed for Western blot analysis.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Materials:
-
Collected cell culture supernatants
-
LDH cytotoxicity assay kit (e.g., from Promega, Roche, or a custom-prepared assay)
-
96-well flat-bottom assay plate
-
Plate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Lyse untreated cells with the lysis buffer provided in the kit (or 1% Triton X-100).
-
Background control: Culture medium alone.
-
-
Assay: Transfer 50 µL of supernatant from each well of the experimental plate to a new 96-well assay plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Measure Absorbance: Read the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Protocol 3: IL-1β ELISA
Materials:
-
Collected cell culture supernatants
-
IL-1β ELISA kit (human or mouse, as appropriate)
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, this involves adding supernatants and standards to a plate pre-coated with an IL-1β capture antibody, followed by incubation with a detection antibody, a substrate solution, and finally, a stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the concentration of IL-1β in the samples by comparing to the standard curve.
Protocol 4: Western Blot for GSDMD and Caspase-1 Cleavage
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSDMD, anti-caspase-1 (p20 subunit for cleaved form)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the cleaved forms of GSDMD (N-terminal fragment) and caspase-1 (p20 subunit).
This guide provides a foundational framework for the comparative analysis of this compound and other pyroptosis-inducing compounds. The provided protocols and diagrams are intended to support the design and execution of robust and reproducible experiments in the dynamic field of cell death research.
References
- 1. DPP8/9 inhibitors activate the CARD8 inflammasome in resting lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages | Life Science Alliance [life-science-alliance.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of 1G244 in DPP8/9 Knockout Cells: A Comparative Guide
This guide provides a detailed comparison of the dipeptidyl peptidase 8 and 9 (DPP8/9) inhibitor, 1G244, and its on-target effects, which are validated using DPP8/9 knockout cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals working on DPP8/9 inhibition and related pathways.
Dipeptidyl peptidases 8 and 9 are cytosolic serine proteases involved in various cellular processes, including immune regulation and cell death pathways.[1][2] The small molecule this compound is a potent and selective inhibitor of DPP8 and DPP9.[3][4][5] To conclusively demonstrate that the cellular effects of this compound are a direct result of DPP8/9 inhibition, experiments utilizing DPP8/9 knockout (KO) cells are essential. These genetic models provide a clean background to distinguish on-target from potential off-target activities.[6]
Data Presentation: Inhibitor Selectivity and Cellular Effects
The following tables summarize quantitative data on the selectivity of this compound compared to other inhibitors and its effects on cell viability in wild-type versus knockout cell lines.
Table 1: Comparative Inhibitor Potency and Selectivity
This table compares the half-maximal inhibitory concentrations (IC50) of this compound and other common DPP inhibitors against DPP8, DPP9, and the related DPP4.
| Inhibitor | Target(s) | DPP8 IC50 | DPP9 IC50 | DPP4 IC50 | Selectivity Profile | Reference |
| This compound | DPP8/9 | 12-14 nM | 53-84 nM | >100 µM | Highly selective for DPP8/9 over DPP4 | [3][4][7] |
| Val-boroPro (Talabostat) | Pan-DPP | ~4 nM | ~11 nM | ~1.3 nM (Ki) | Non-selective | [7][8] |
| Tominostat (12m) | DPP8 > DPP9 | - | - | - | Higher selectivity for DPP8 over DPP9 (SI=8.1) vs. This compound (SI=3.8) | [9] |
| Vildagliptin | DPP4 > DPP8/9 | High µM range | High µM range | ~13 nM (Ki) | Primarily a DPP4 inhibitor with off-target DPP8/9 activity at high concentrations | [7] |
SI = Selectivity Index (IC50 for DPP9 / IC50 for DPP8)
Table 2: On-Target Effect of this compound on Cell Viability
This table illustrates the on-target effect of this compound by comparing its cytotoxicity in wild-type (WT) cells to its significantly reduced effect in DPP8/9 double knockout (DKO) cells.
| Cell Line | Genotype | Treatment | Effect | Key Finding | Reference |
| THP-1 Monocytes | Wild-Type | This compound (≤10 µM) | Increased LDH release (Pyroptosis) | This compound induces lytic cell death. | [6][10] |
| THP-1 Monocytes | DPP8/9 DKO | This compound (≤10 µM) | No additional LDH release compared to untreated DKO cells | The cytotoxic effect is abolished, confirming it is mediated by DPP8/9. | [6][11] |
| RAW 264.7 Macrophages | Wild-Type | This compound (5 µM) | Increased cell death | This compound is cytotoxic to murine macrophages. | [12] |
| RAW 264.7 Macrophages | Nlrp1b KO | This compound (5 µM) | Resistant to cell death | Demonstrates the effect is downstream of the Nlrp1b inflammasome. | [12] |
| Multiple Myeloma (MM.1S) | Wild-Type | This compound (10-100 µM) | Cleavage of caspase-3 and PARP (Apoptosis) | High concentrations of this compound induce apoptosis. | [9][13] |
| Multiple Myeloma (MM.1S) | DPP8 Knockdown | This compound | Reduced cytotoxicity | Confirms that apoptosis induction is primarily mediated through DPP8. | [13] |
Note: At concentrations >10 µM, this compound can induce cell death through off-target mechanisms, as it retains cytotoxicity in DPP8/9 and CASP1 knockout cells at these higher doses.[6][10]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for target validation.
Caption: DPP8/9 Inhibition Pathway leading to NLRP1 Inflammasome Activation.
Caption: Experimental workflow for confirming on-target effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Generation of DPP8/9 Knockout Cell Lines via CRISPR/Cas9
This protocol describes the generation of stable knockout cell lines to serve as a negative control for inhibitor studies.
-
Objective: To create a clonal cell line with genomic disruption of the DPP8 and DPP9 genes.
-
Materials:
-
Wild-type cells (e.g., THP-1, RAW 264.7)
-
Lentiviral vectors co-expressing Cas9 and a selectable marker (e.g., pLenti-Cas9-Blast)
-
Lentiviral vectors expressing gene-specific sgRNAs for DPP8 and DPP9 (targeting early exons)
-
HEK293T cells for lentiviral packaging
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., FuGENE HD)
-
Polybrene
-
Selection antibiotic (e.g., Blasticidin)
-
96-well plates for single-cell cloning
-
-
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9 or sgRNA lentiviral vector and packaging plasmids using a suitable transfection reagent.[14]
-
Viral Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce wild-type cells first with the Cas9-expressing lentivirus. Select for stable Cas9 expression using the appropriate antibiotic.[14]
-
sgRNA Transduction: Transduce the stable Cas9-expressing cells with lentiviruses carrying sgRNAs for both DPP8 and DPP9. Supplement the media with 8 µg/mL polybrene to enhance transduction efficiency.[14]
-
Single-Cell Cloning: After 48-72 hours, dilute the transduced cells into 96-well plates to isolate single cells for clonal expansion.
-
Knockout Validation: Once clones have expanded, prepare cell lysates and perform Western blot analysis to screen for the absence of DPP8 and DPP9 protein. Sequence the genomic DNA of validated clones to confirm frameshift-inducing insertions/deletions.
-
2. LDH Release Cytotoxicity Assay
This assay quantifies plasma membrane damage, a hallmark of lytic cell death like pyroptosis.
-
Objective: To measure the level of this compound-induced cell death in WT and DPP8/9 DKO cells.
-
Materials:
-
WT and DPP8/9 DKO cells
-
This compound inhibitor and vehicle control (DMSO)
-
Culture plates (96-well)
-
Commercially available LDH detection kit
-
Triton X-100 (for maximum LDH release control)
-
-
Protocol:
-
Cell Seeding: Plate 0.5 x 10^6 cells per well in a 96-well plate and allow them to adhere or stabilize for 24 hours.[11]
-
Treatment: Treat the cells with a dose range of this compound (e.g., 0-20 µM) or DMSO vehicle control for the desired time (e.g., 24 hours).[6][12] Include wells treated with 1% Triton X-100 as a positive control for 100% cell lysis.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LDH Measurement: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at the specified wavelength. Calculate the percentage of cytotoxicity relative to the Triton X-100 control after subtracting the background from the vehicle control wells. Compare the results between WT and DKO cells.
-
3. Western Blot Analysis for Protein Knockout and Cleavage Events
This method is used to confirm the absence of DPP8/9 in knockout clones and to detect downstream signaling events like caspase or GSDMD cleavage.
-
Objective: To visualize protein expression levels and cleavage products.
-
Materials:
-
Cell lysates from treated and untreated WT and DKO cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-DPP8, anti-DPP9, anti-Caspase-1, anti-GSDMD, anti-Caspase-3, anti-PARP, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Protein Quantification: Measure the protein concentration of cell lysates using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by size.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the bands to confirm protein absence (in KOs) or the appearance of cleavage products (e.g., cleaved GSDMD-N or cleaved caspase-3).[9][11]
-
References
- 1. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. life-science-alliance.org [life-science-alliance.org]
- 9. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPP8 is a novel therapeutic target for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
how does 1G244 compare to pan-caspase inhibitors in inducing cell death
For researchers, scientists, and drug development professionals, understanding the nuances of induced cell death pathways is paramount. This guide provides a comprehensive comparison of the DPP8/9 inhibitor 1G244 and pan-caspase inhibitors, detailing their distinct mechanisms in orchestrating cell demise. We present supporting experimental data, detailed protocols, and clear visual pathways to delineate their contrasting roles in apoptosis and necroptosis.
At a Glance: Divergent Paths to Cellular Demise
The fundamental difference between this compound and pan-caspase inhibitors lies in their primary effect on caspases, the executioner enzymes of apoptosis. While this compound can initiate a caspase-dependent apoptotic cascade, pan-caspase inhibitors are designed to block this very pathway, potentially rerouting the cell towards a caspase-independent death, such as necroptosis.
Mechanism of Action: A Fork in the Road
This compound: A Dual-Action Inducer of Programmed Cell Death
This compound is a potent inhibitor of the serine proteases Dipeptidyl Peptidase 8 and 9 (DPP8/9). Its effect on cell viability is concentration-dependent, capable of inducing two distinct forms of programmed cell death:
-
High Concentrations: Apoptosis via DPP8 Inhibition At higher concentrations, this compound's inhibition of DPP8 triggers a cascade of events leading to caspase-3-mediated apoptosis.[1][2] This is the classical, non-inflammatory form of programmed cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
-
Low Concentrations: Pyroptosis via DPP9 Inhibition In certain cell types, lower concentrations of this compound can lead to the inhibition of DPP9, resulting in gasdermin D (GSDMD)-mediated pyroptosis.[1][2] This is a pro-inflammatory form of cell death.
It is important to note that some studies suggest that at concentrations greater than 10 µM, this compound may exert off-target effects that contribute to cell death.[3]
Pan-Caspase Inhibitors: Guardians of Apoptosis, Gatekeepers of Necroptosis
Pan-caspase inhibitors, such as the widely used z-VAD-fmk, are broad-spectrum antagonists of caspase enzymes.[4] Their primary function is to prevent apoptosis. However, in the presence of specific stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the inhibition of caspases can unmask an alternative, caspase-independent cell death pathway known as necroptosis.[5][6][7]
Necroptosis is a regulated form of necrosis characterized by cell swelling and lysis, leading to the release of cellular contents and a subsequent inflammatory response.[7][8] This pathway is critically dependent on the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like (MLKL) proteins.[5]
Quantitative Comparison of Cell Death Induction
Direct head-to-head comparisons of the cytotoxic potency of this compound and pan-caspase inhibitors are cell-type and condition-specific. The following tables summarize available quantitative data to illustrate their differential effects.
Table 1: Cytotoxic Effects of this compound on Various Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Effect | Reference |
| Multiple Myeloma (Delta47, U266, KMS-5, RPMI8226, MM.1S) | 0-100 µM | 72 hours | Dose-dependent decrease in viable cell number | [9] |
| MM.1S | 50 µM | 0-48 hours | Induction of apoptosis (cleaved caspase-3 and PARP) | [9] |
| THP-1 | IC50 = 2.7 µM | 48 hours | Induction of cell death (pyroptosis) | [3] |
| HT-1080, MCF7 | >10 µM | 48 hours | Induction of cell death (potential off-target effects) | [3] |
Table 2: Induction of Necroptosis by Pan-Caspase Inhibitors (z-VAD-fmk) in Combination with Pro-inflammatory Stimuli
| Cell Line | Treatment | Incubation Time | Effect | Reference |
| Macrophages | LPS + z-VAD-fmk | Not Specified | Induction of necroptosis | [5] |
| L929 | z-VAD-fmk | Not Specified | Induction of necroptosis via autocrine TNFα production | |
| bEnd.3 | TNF-α + TAK1 inhibitor + z-VAD-fmk | Not Specified | Increased p-MLKL expression (marker of necroptosis) |
Signaling Pathways Visualized
To clearly illustrate the divergent mechanisms of this compound and pan-caspase inhibitors, the following diagrams depict the key signaling cascades.
References
- 1. svn.bmj.com [svn.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Paraptosis: a unique cell death mode for targeting cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry [ouci.dntb.gov.ua]
- 8. DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. | Broad Institute [broadinstitute.org]
- 9. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of DPP Inhibition: A Comparative Analysis of 1G244
For researchers and drug development professionals, understanding the therapeutic window of a novel inhibitor is paramount. This guide provides a comprehensive evaluation of the therapeutic window of 1G244, a potent and selective Dipeptidyl Peptidase (DPP) 8 and 9 inhibitor, in comparison to established DPP4 inhibitors widely used in the treatment of type 2 diabetes. This analysis is supported by a compilation of experimental data on inhibitor potency, selectivity, and in vivo safety, alongside detailed experimental protocols and pathway visualizations to facilitate a deeper understanding of their mechanisms of action.
Unveiling the Therapeutic Potential: A Data-Driven Comparison
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective dose and the dose at which toxicity occurs. For DPP inhibitors, this is largely influenced by their selectivity for the target enzyme and their off-target effects.
This compound: A Profile of a Selective DPP8/9 Inhibitor
This compound distinguishes itself by its high selectivity for DPP8 and DPP9 over DPP4, the target of most clinically approved DPP inhibitors. This selectivity is crucial as the inhibition of DPP8 and DPP9 is associated with distinct downstream effects, including the induction of pyroptosis in certain cancer cells, a programmed cell death pathway with therapeutic potential in oncology.
Comparative Analysis of DPP Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of this compound against DPP8 and DPP9, and highlights its selectivity over DPP4. For comparison, data for widely used DPP4 inhibitors are also presented, showcasing their primary target affinity.
| Inhibitor | Target | IC50 (nM) | Selectivity (DPP8/9 vs DPP4) |
| This compound | DPP8 | 12 - 14 | >7,000-fold vs DPP4 |
| DPP9 | 53 - 84 | >2,000-fold vs DPP4 | |
| Sitagliptin | DPP4 | - | Primarily targets DPP4 |
| Vildagliptin | DPP4 | - | Primarily targets DPP4 |
| Saxagliptin | DPP4 | - | Primarily targets DPP4 |
| Linagliptin | DPP4 | - | Primarily targets DPP4 |
Note: Specific IC50 values for DPP4 inhibitors against DPP4 are widely documented in pharmacological literature but are presented here conceptually to emphasize their target class. The therapeutic relevance of DPP4 inhibitors is established through extensive clinical trials demonstrating glycemic control with a favorable safety profile.
In Vivo Observations and Therapeutic Window Implications
While a definitive therapeutic index with a calculated LD50 for this compound is not publicly available, preclinical studies provide valuable insights into its safety profile. In a 14-day study in Sprague-Dawley rats, intravenous administration of this compound did not produce significant toxicological symptoms, with blood and serum chemistry parameters remaining within normal ranges[1]. This suggests a potentially favorable therapeutic window. In a murine xenograft model, this compound administered subcutaneously at 30 mg/kg once a week effectively suppressed tumor growth without other obvious clinical symptoms[2].
In contrast, the therapeutic window of DPP4 inhibitors for the treatment of type 2 diabetes is well-established through years of clinical use. Their side effect profiles are generally mild and include an increased risk of nasopharyngitis and headaches.[3]
Delving into the Mechanism: Signaling Pathways
The distinct selectivity profiles of this compound and DPP4 inhibitors result in the modulation of different signaling pathways.
DPP4 Inhibition and Incretin Signaling
DPP4 inhibitors exert their therapeutic effect in type 2 diabetes by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels.
Caption: DPP4 inhibition pathway.
This compound and the NLRP1b/CARD8 Inflammasome Pathway
Inhibition of DPP8 and DPP9 by this compound has been shown to activate the NLRP1b (in mice) and CARD8 (in humans) inflammasomes, leading to pyroptosis.[4][5] This pathway is of significant interest for its potential application in cancer therapy.
Caption: DPP8/9 inhibition and inflammasome pathway.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the fundamental experimental protocols employed in the evaluation of DPP inhibitors.
Experimental Workflow for Evaluating DPP Inhibitor Therapeutic Window
Caption: Workflow for therapeutic window assessment.
Protocol for IC50 Determination of DPP Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A common method for its determination is a fluorescence-based assay.
-
Materials:
-
Recombinant human DPP enzyme (DPP4, DPP8, or DPP9)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the DPP enzyme, and the inhibitor dilutions. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Protocol for In Vivo Therapeutic Index Determination
The therapeutic index (TI) is typically calculated as the ratio of the toxic dose (e.g., LD50) to the effective dose (e.g., ED50).
-
Efficacy Study (ED50 Determination):
-
Utilize a relevant animal model of the disease (e.g., a tumor xenograft model for an anti-cancer agent).
-
Administer a range of doses of the test compound to different groups of animals.
-
Monitor the desired therapeutic effect over time (e.g., tumor growth inhibition).
-
Plot the therapeutic effect against the logarithm of the dose.
-
Determine the ED50, the dose that produces 50% of the maximum therapeutic effect, from the dose-response curve.
-
-
Toxicity Study (LD50 Determination):
-
Administer a range of doses of the test compound to different groups of healthy animals.
-
Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Plot the percentage of mortality against the logarithm of the dose.
-
Determine the LD50, the dose that is lethal to 50% of the animals, from the dose-response curve.
-
-
Therapeutic Index Calculation:
-
TI = LD50 / ED50
-
Conclusion
The evaluation of the therapeutic window is a multifaceted process that requires a thorough understanding of an inhibitor's potency, selectivity, and in vivo effects. This compound emerges as a highly selective and potent DPP8/9 inhibitor with a promising preclinical safety profile. Its mechanism of action, distinct from that of DPP4 inhibitors, opens up new therapeutic avenues, particularly in oncology. In contrast, DPP4 inhibitors have a well-established and favorable therapeutic window for the management of type 2 diabetes. The provided data, pathway diagrams, and experimental protocols offer a foundational guide for researchers to further explore and compare the therapeutic potential of this compound and other DPP inhibitors in their respective fields of interest. Further studies are warranted to definitively quantify the therapeutic index of this compound and to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Type 2 diabetes - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 4. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP8/DPP9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia. [vivo.weill.cornell.edu]
1G244's Potency in the Landscape of Novel DPP8/9 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-characterized dipeptidyl peptidase 8 and 9 (DPP8/9) inhibitor, 1G244, against a selection of novel inhibitors. The information presented herein is intended to assist researchers in evaluating the potency, selectivity, and potential applications of these compounds in the context of drug discovery and development.
Introduction to DPP8/9 Inhibition
Dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9) are intracellular serine proteases that play crucial roles in various cellular processes, including immune regulation and cell death pathways. Notably, inhibition of DPP8/9 has been shown to activate the NLRP1 and CARD8 inflammasomes, leading to a form of inflammatory cell death known as pyroptosis. This mechanism has garnered significant interest for its therapeutic potential in oncology and infectious diseases. This compound is a potent and selective inhibitor of DPP8/9 and serves as a valuable tool for studying the biological functions of these enzymes. In recent years, several novel DPP8/9 inhibitors with varying potency and selectivity profiles have been developed, offering new avenues for therapeutic intervention.
Comparative Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of this compound and other notable DPP8/9 inhibitors against DPP8, DPP9, and the related dipeptidyl peptidase 4 (DPP4), a key target in the treatment of type 2 diabetes. Lower IC50 values indicate higher potency.
| Inhibitor | DPP8 IC50 (nM) | DPP9 IC50 (nM) | DPP4 IC50 (nM) | Selectivity Notes |
| This compound | 12 - 14[1][2][3] | 53 - 84[1][2][3] | > 100,000[1] | Highly selective for DPP8/9 over DPP4. |
| ValboroPro (VbP) | 4[4][5] | 11[4][5] | < 4[4][5] | Pan-DPP inhibitor with high potency against DPP4, DPP8, and DPP9. |
| DPP-9 Inhibitor 42 | 600[6] | 3.4[6] | > 10,000[6] | Highly selective for DPP9 over DPP8 and other DPPs. |
| Tominostat (12m) | N/A | N/A | N/A | An analog of this compound with higher selectivity for DPP8.[3] |
| Allo-isoleucyl isoindoline | 38 | 55 | 30,000 | Selective for DPP8/9 over DPP4. |
| Sulphostin derivative (cpd 16) | 14 | 298 | N/A | Selective for DPP8 over DPP9. |
Note: IC50 values can vary between different studies and experimental conditions. N/A indicates that specific values were not available in the reviewed literature.
Signaling Pathway of DPP8/9 Inhibition-Induced Pyroptosis
The inhibition of DPP8 and DPP9 triggers a signaling cascade that culminates in pyroptotic cell death. Under normal conditions, DPP8 and DPP9 bind to and repress the NLRP1 and CARD8 inflammasome sensors. Upon inhibition by compounds like this compound, this repression is lifted, leading to the activation of the inflammasome, subsequent caspase-1 activation, and cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then forms pores in the cell membrane, resulting in cell lysis and the release of pro-inflammatory cytokines.[7][8]
Experimental Methodologies
The determination of inhibitor potency (IC50) is a critical step in drug discovery. A common method employed for DPP8/9 is a fluorescence-based enzymatic assay.
Representative Protocol for DPP8/9 Inhibition Assay
This protocol is a synthesized representation from established methodologies.[1][2][5][9]
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
- Enzyme Solution: Dilute recombinant human DPP8 or DPP9 enzyme to the desired concentration in assay buffer.
- Substrate Solution: Prepare a solution of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (GP-AMC), in assay buffer.
- Inhibitor Solutions: Prepare serial dilutions of the test inhibitors (e.g., this compound) and a known control inhibitor in the assay buffer.
2. Assay Procedure:
- In a 96-well black microplate, add the assay buffer, inhibitor solution (or vehicle control), and enzyme solution to each well.
- Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Immediately measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 350-360 nm excitation and 450-465 nm emission for AMC).
3. Data Analysis:
- Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
- Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the IC50 of a DPP8/9 inhibitor.
Conclusion
This compound remains a potent and highly selective research tool for investigating the roles of DPP8 and DPP9. The emergence of novel inhibitors, such as the highly DPP9-selective "DPP-9 Inhibitor 42" and the DPP8-selective tominostat, provides researchers with a more refined toolkit to dissect the individual functions of these closely related enzymes. The choice of inhibitor will depend on the specific research question, with pan-DPP inhibitors like ValboroPro being useful for studying the broader effects of DPP inhibition, while highly selective compounds are essential for attributing functions to a single enzyme. The continued development of novel, potent, and selective DPP8/9 inhibitors holds promise for the development of new therapeutics targeting inflammasome-mediated diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. DPP8 assay kit | BPS Bioscience | Biomol.com [biomol.com]
- 4. DPP enzyme activity assays [bio-protocol.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Inactivation of Dipeptidyl Peptidase 9 Enzymatic Activity Causes Mouse Neonate Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D8065-31Q-96T | Dipeptidyl Peptidase 9, BioAssay™ Kit (DPP9) Clinisciences [clinisciences.com]
- 9. 4.3. In Vitro DPP-4, DPP-8 and DPP-9 Inhibition Assay [bio-protocol.org]
Comparative Analysis of 1G244's Anti-Myeloma Efficacy in Primary Patient Samples
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-myeloma agent 1G244 with the established therapies, bortezomib and lenalidomide, focusing on their effects in primary patient-derived multiple myeloma (MM) cells. This document is intended to inform researchers, scientists, and drug development professionals on the emerging potential of this compound as a therapeutic agent.
Executive Summary
This compound is a potent and specific inhibitor of dipeptidyl peptidase 8 and 9 (DPP8/9) that has demonstrated significant anti-myeloma activity in both cell lines and primary patient samples.[1][2][3] Its unique dual mechanism of action, inducing both apoptosis and pyroptosis depending on the concentration, presents a promising avenue for overcoming resistance to current standard-of-care therapies.[1][3][4] While direct head-to-head comparative studies in primary patient samples are limited, existing data suggests this compound is effective against myeloma cells, including those resistant to bortezomib and lenalidomide.[2]
Comparative Efficacy in Primary Myeloma Cells
The following tables summarize the available data on the cytotoxic and apoptotic effects of this compound, bortezomib, and lenalidomide on primary multiple myeloma cells. It is important to note that the data for each compound is derived from separate studies, and direct comparative efficacy in the same patient cohort is not yet available.
Table 1: Comparative Cytotoxicity in Primary Myeloma Cells
| Compound | Target(s) | Concentration | Cell Viability/Non-Viability | Patient Sample Information |
| This compound | DPP8/9 | 50 µM | 91-97% non-viable cells after 72 hours | CD138+ cells from 5 MM patients, including one resistant to bortezomib, lenalidomide, dexamethasone, cyclophosphamide, and doxorubicin.[2] |
| Bortezomib | 26S Proteasome | 5-500 nM | Significant increase in apoptosis after 72 hours | Bone marrow stromal cells from 5 MM patients.[5] |
| Lenalidomide | Cereblon (CRBN) | 0.15 - 7 µM (IC50 range in cell lines) | Dose-dependent growth inhibition | Data from various MM cell lines, limited direct data on IC50 in primary samples.[6] |
Table 2: Apoptotic Response in Myeloma Cells
| Compound | Assay | Concentration | Apoptosis Rate | Cell Type |
| This compound | Western Blot (cleaved PARP, caspase-3) | 50 µM | Detection of cleaved PARP and caspase-3 | MM.1S cell line.[7] |
| Bortezomib | Flow Cytometry (Annexin V) | 20, 50, 80 nmol/l | 12.08±0.61%, 35.97±3.11%, 57.22±5.47% | RPMI-8226 cell line.[8] |
| Lenalidomide | Flow Cytometry (Annexin V) | 1 µM | Fold induction of Annexin V-positive cells | Primary CLL patient samples (n=7).[9] |
Mechanism of Action and Signaling Pathways
The anti-myeloma effects of this compound, bortezomib, and lenalidomide are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound's mechanism is concentration-dependent. At lower concentrations, it primarily inhibits DPP9, leading to GSDMD-mediated pyroptosis. At higher concentrations, it inhibits DPP8, resulting in caspase-3-mediated apoptosis.[1][3][4] This dual mechanism offers a potential advantage in targeting heterogeneous myeloma cell populations.
Bortezomib Signaling Pathway
Bortezomib is a proteasome inhibitor that disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins. This induces endoplasmic reticulum (ER) stress, activates the unfolded protein response (UPR), and ultimately triggers apoptosis.
Lenalidomide Signaling Pathway
Lenalidomide is an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex. This leads to the ubiquitination and degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival. Lenalidomide also exerts anti-angiogenic and immunomodulatory effects.
Experimental Protocols
The following are generalized protocols for key experiments used to validate the anti-myeloma effects of compounds in primary patient samples.
Isolation and Culture of Primary Myeloma Cells
References
- 1. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP8 is a novel therapeutic target for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bortezomib inhibits the survival and proliferation of bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of bortezomib on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy and Toxicity of 1G244 and its Analog, Tominostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dipeptidyl peptidase 8 and 9 (DPP8/9) inhibitor 1G244 and its analog, tominostat, focusing on their in vivo efficacy and toxicity. The information presented is compiled from preclinical studies and is intended to inform further research and development in the field of hematological malignancies.
Introduction
This compound is a potent inhibitor of DPP8 and DPP9, enzymes that have emerged as therapeutic targets in certain cancers.[1][2] Its analog, tominostat (also known as 12m), was developed to improve upon the therapeutic profile of this compound.[1][3] This guide will delve into the comparative pharmacology of these two compounds, presenting key data on their efficacy, safety, and mechanisms of action.
Mechanism of Action: A Dual Approach to Cell Death
Both this compound and tominostat exert their anticancer effects by inhibiting DPP8 and DPP9, leading to programmed cell death. However, the specific pathway activated is concentration-dependent.
-
Low Concentrations: Inhibition of DPP9 is dominant, leading to Gasdermin D (GSDMD)-mediated pyroptosis, a pro-inflammatory form of cell death.[1][3]
-
High Concentrations: Inhibition of DPP8 becomes more prominent, triggering caspase-3-mediated apoptosis, a non-inflammatory mode of cell death.[1][3]
Tominostat was specifically designed as a more selective inhibitor of DPP8, aiming to enhance the apoptotic anti-cancer effects observed at higher concentrations of this compound.[1][3]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and Tominostat
| Compound | Target | IC50 (nM) | Selectivity Index (SI)¹ |
| This compound | DPP8 | 12[2] | 3.8[1] |
| DPP9 | 84[2] | ||
| Tominostat | DPP8 | Not Reported | 8.1[1] |
| DPP9 | Not Reported |
¹Selectivity Index (SI) is calculated as the IC50 for DPP9 divided by the IC50 for DPP8. A higher SI indicates greater selectivity for DPP8.
Table 2: Comparative In Vivo Efficacy of this compound and Tominostat in a Xenograft Model (MM.1S cell line)
| Compound | Dose (mg/kg) | Dosing Schedule | Result |
| This compound | 30 | Subcutaneous, once a week | Apparent suppression of tumor growth.[2] |
| Tominostat | 30 | Subcutaneous, once a week | Significantly superior tumor growth inhibition compared to this compound.[1] |
| Tominostat | 150 | Subcutaneous, once a week | Effective against resistant cell lines (Daudi) in vivo.[1] |
Table 3: Comparative In Vivo Toxicity of this compound and Tominostat
| Compound | Dose (mg/kg) | Dosing Schedule | Key Toxicity Observations |
| This compound | 30 | Subcutaneous, once a week | No acute toxicity-related deaths, but dose-dependent weight loss observed.[1] |
| 30 (daily i.v. in rats) | Intravenous, daily | Dose-limiting toxicities including startle reflexes, convulsions, and opisthotonos.[1] | |
| Tominostat | up to 150 | Subcutaneous, once a week | No acute toxicity-related deaths and no observed weight loss.[1] |
Experimental Protocols
In Vivo Xenograft Model for Efficacy and Toxicity Studies
-
Animal Model: NSG (NOD scid gamma) mice are commonly used due to their severe immunodeficiency, which allows for the engraftment of human cancer cells.
-
Cell Lines: Human multiple myeloma (MM.1S) and Burkitt's lymphoma (Daudi) cell lines have been utilized.[1]
-
Tumor Implantation: 5 x 10⁶ cells are subcutaneously inoculated into the flank of the mice.[4]
-
Treatment: Three days post-inoculation, treatment is initiated with subcutaneous injections of this compound or tominostat, typically once a week.[1][4]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Toxicity Assessment: Animal body weight is monitored as a key indicator of toxicity. General health and behavior are also observed.[1]
Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells.
-
Cell Plating: Seed cells in a 96-well plate at a desired density.
-
Compound Treatment: Treat cells with varying concentrations of the test compounds (e.g., this compound, tominostat) for a specified duration (e.g., 6 hours).[4]
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Add the LDH reaction mixture (containing a substrate and a tetrazolium salt) to the supernatant.
-
Measurement: Incubate at room temperature, protected from light, and then measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of color change is proportional to the amount of LDH released.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the test compounds, then lyse the cells to release their contents.
-
Substrate Addition: Add a caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.
-
Detection: Measure the product of the cleavage reaction. For a colorimetric substrate like DEVD-pNA, this involves measuring the absorbance of the released p-nitroaniline (pNA) at 405 nm. For a fluorometric substrate, measure the fluorescence at the appropriate excitation and emission wavelengths. The signal is proportional to the caspase-3 activity.
Mandatory Visualization
References
- 1. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Decisive Advantage of Precision: 1G244 Over Non-Selective Protease Inhibitors
In the landscape of therapeutic intervention, the specificity of a drug is a critical determinant of its efficacy and safety. This is particularly true for protease inhibitors, a class of drugs targeting enzymes pivotal to numerous physiological and pathological processes. While non-selective protease inhibitors have demonstrated clinical utility, their broad activity often leads to off-target effects and associated toxicities. The advent of highly selective inhibitors, such as 1G244, marks a significant advancement in the field, offering the promise of enhanced therapeutic windows and improved patient outcomes. This guide provides a comprehensive comparison of the selective DPP8/DPP9 inhibitor this compound and the non-selective proteasome inhibitor Bortezomib, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Non-Selective Protease Inhibitors
| Feature | This compound | Non-Selective Protease Inhibitors (e.g., Bortezomib) |
| Primary Target(s) | Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9) | 26S Proteasome (specifically the chymotrypsin-like activity of the β5 subunit) |
| Mechanism of Action | Induces pyroptosis at low concentrations (via DPP9 inhibition) and apoptosis at high concentrations (via DPP8 inhibition).[1][2] | Inhibits proteasomal degradation of intracellular proteins, leading to cell cycle arrest and apoptosis.[3][4] |
| Selectivity | Highly selective for DPP8 and DPP9, with no significant inhibition of other dipeptidyl peptidases like DPPIV and DPPII.[5] | Primarily targets the proteasome but exhibits off-target activity against other serine proteases like chymotrypsin and Cathepsin G.[6] |
| Key Advantage | High selectivity is anticipated to lead to a more favorable safety profile with fewer off-target effects. An analog with even higher DPP8 selectivity (tominostat) showed reduced toxicity in vivo.[2] | Broad activity can be effective in complex diseases with multiple contributing pathways. |
| Reported Side Effects | High doses in preclinical studies have been associated with startle reflex, convulsions, and cyanosis.[7] | Peripheral neuropathy, cardiotoxicity, thrombocytopenia, and fatigue are common clinical side effects.[8][9][10] |
Delving into the Mechanisms: A Tale of Two Pathways
The distinct mechanisms of action of this compound and Bortezomib underscore the fundamental differences between selective and non-selective inhibition.
This compound: A Dual-Action, Targeted Approach
This compound exhibits a unique, concentration-dependent dual mechanism of action. At lower concentrations, it preferentially inhibits DPP9, leading to the activation of Gasdermin D (GSDMD) and subsequent pyroptosis, a pro-inflammatory form of programmed cell death.[1][2] At higher concentrations, this compound's inhibition of DPP8 becomes more prominent, triggering the activation of caspase-3 and leading to apoptosis, a non-inflammatory mode of cell death.[1][2] This targeted engagement of specific DPPs allows for a nuanced cellular response.
References
- 1. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. jacc.org [jacc.org]
- 9. Bortezomib-Induced Reversible Cardiomyopathy: Recovered With Guideline-Directed Medical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bortezomib-induced Severe Congestive Heart Failure | Jerkins | Cardiology Research [cardiologyres.org]
Safety Operating Guide
Proper Disposal and Handling of 1G244: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing 1G244, a potent dipeptidyl peptidase 8 and 9 (DPP8/9) inhibitor, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound (CAS Number: 847928-32-9).
Immediate Safety and Handling Precautions
When working with this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. Contaminated clothing should be removed and laundered before reuse.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and prevent degradation. The solid powder should be stored in a dry, dark environment at -20°C for long-term stability (up to one year). Stock solutions are best stored at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles that can compromise the compound's activity, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Disposal Procedures for this compound
The proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility. All disposal procedures must comply with local, state, and federal regulations for chemical waste.
Step-by-Step Disposal Guidance:
-
Segregation of Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, pipette tips, etc.), and empty containers, must be segregated from general laboratory waste.
-
Waste Collection: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical and any solvents used.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "(2S)-2-amino-4-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-isoindol-2-yl)butane-1,4-dione," the CAS number "847928-32-9," and the associated hazards.
-
Disposal Method: The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated. This can be achieved by rinsing with an appropriate solvent (such as DMSO followed by ethanol and water) in a chemical fume hood. The rinsate should be collected as hazardous waste.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data related to the properties and experimental use of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 847928-32-9 |
| Molecular Formula | C₂₉H₃₀F₂N₄O₂ |
| Molecular Weight | 504.57 g/mol |
| Solubility (DMSO) | ≥ 250 mg/mL (495.47 mM)[1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ |
| DPP8 | 12 nM |
| DPP9 | 84 nM |
Table 3: Experimental Conditions for In Vitro Studies
| Cell Lines | Concentration Range | Treatment Duration | Observed Effect |
| Delta47, U266, KMS-5, RPMI8226, MM.1S | 0-100 μM | 72 hours | Dose-dependent decrease in viable cell number[1] |
| MM.1S | 50 μM | 0-48 hours | Induction of apoptosis (cleavage of caspase-3 and PARP)[1] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Plate multiple myeloma cell lines (e.g., MM.1S) in 96-well plates at an appropriate density.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 0-100 μM).
-
Treatment: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Assess cell viability using a standard method, such as the MTT or WST-1 assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of viable cells relative to the vehicle control.
In Vivo Murine Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOG female mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of MM.1S multiple myeloma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Protocol: Once tumors reach a predetermined size, randomly assign mice to treatment and control groups. Administer this compound subcutaneously at a dose of 30 mg/kg once a week for three weeks. The control group should receive a vehicle control.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth between the this compound-treated group and the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced apoptosis in multiple myeloma cells.
Caption: Workflow for the in vivo evaluation of this compound's anti-myeloma effects.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
